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Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 1-(Azetidin-3-yl)pent-4-yn-2-one: A Technical Guide for Advanced Building Blocks

Executive Summary & Strategic Rationale In modern drug discovery, the integration of sp³-rich heterocycles and highly reactive functional handles is critical for developing targeted therapeutics, such as PROTACs and cova...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern drug discovery, the integration of sp³-rich heterocycles and highly reactive functional handles is critical for developing targeted therapeutics, such as PROTACs and covalent inhibitors. 1-(Azetidin-3-yl)pent-4-yn-2-one (CAS: 1600276-99-0)[1] is a highly versatile, bifunctional building block. The azetidine core provides enhanced metabolic stability and a favorable physicochemical profile compared to larger pyrrolidine or piperidine rings, while the terminal alkyne and ketone moieties serve as orthogonal handles for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and condensation chemistries, respectively.

This whitepaper details a highly optimized, self-validating four-step synthetic workflow to generate this compound, emphasizing the mechanistic causality behind each reagent selection to ensure high fidelity and yield.

Retrosynthetic Analysis & Pathway Design

The synthesis of 1-(Azetidin-3-yl)pent-4-yn-2-one requires careful orchestration of protecting group chemistry and mild oxidation states to preserve the sensitive terminal alkyne. Our pathway begins with the commercially accessible 2-(1-Boc-azetidin-3-yl)-N-methoxy-N-methylacetamide (a Weinreb amide).

SynthesisPathway A Weinreb Amide (Boc-protected) B Acetaldehyde Intermediate A->B DIBAL-H, -78°C Reduction C Homopropargyl Alcohol (Boc-protected) B->C Propargyl-Br, Zn Barbier Reaction D Alkynyl Ketone (Boc-protected) C->D DMP, DCM Oxidation E Target Ketone (TFA Salt) D->E TFA/DCM Deprotection

Fig 1: Four-step synthetic workflow for 1-(Azetidin-3-yl)pent-4-yn-2-one from a Weinreb amide.

Step-by-Step Experimental Protocols & Mechanistic Causality

The following protocols are designed as self-validating systems, incorporating specific in-process controls (IPCs) to ensure experimental integrity.

Step 1: DIBAL-H Reduction to the Aldehyde

Objective: Convert 2-(1-Boc-azetidin-3-yl)-N-methoxy-N-methylacetamide to 2-(1-Boc-azetidin-3-yl)acetaldehyde.

  • Causality: Direct reduction of esters to aldehydes is notoriously prone to over-reduction. By utilizing a Weinreb amide, the addition of Diisobutylaluminum hydride (DIBAL-H) forms a highly stable five-membered cyclic aluminum aminal intermediate. This chelate prevents a second hydride transfer and only collapses to the desired aldehyde upon aqueous quenching[2].

  • Protocol:

    • Dissolve the Weinreb amide (1.0 equiv) in anhydrous toluene (0.2 M) under an argon atmosphere. Cool to -78 °C.

    • Add DIBAL-H (1.2 equiv, 1.0 M in toluene) dropwise over 15 minutes, maintaining the internal temperature below -70 °C.

    • Stir for 1 hour at -78 °C. IPC: Monitor by TLC (UV/KMnO₄); the starting material should be fully consumed.

    • Quench the reaction at -78 °C by adding saturated aqueous Rochelle's salt (potassium sodium tartrate).

    • Remove the cooling bath and stir vigorously for 2 hours until two distinct, clear phases form.

    • Extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo. Use the crude aldehyde immediately in the next step to prevent polymerization.

Step 2: Zinc-Mediated Barbier Propargylation

Objective: Convert the aldehyde to 1-(1-Boc-azetidin-3-yl)pent-4-yn-2-ol.

  • Causality: Traditional Grignard additions using propargylmagnesium bromide suffer from an equilibrium with the allenyl species, yielding a difficult-to-separate mixture of homopropargylic and allenic alcohols. Employing a Zinc-mediated Barbier reaction in a biphasic aqueous system (THF/aq. NH₄Cl) heavily biases the transition state, driving exclusive regioselectivity toward the desired homopropargylic alcohol[3].

  • Protocol:

    • In a round-bottom flask, suspend activated zinc powder (2.0 equiv) in a 1:1 (v/v) mixture of THF and saturated aqueous NH₄Cl.

    • Add propargyl bromide (1.5 equiv, 80 wt% in toluene) and stir for 15 minutes at room temperature to initiate zinc insertion.

    • Add the crude aldehyde from Step 1 (1.0 equiv) dissolved in a minimal volume of THF.

    • Stir vigorously at room temperature for 3 hours. IPC: LC-MS should indicate the disappearance of the aldehyde mass.

    • Filter the suspension through a Celite pad to remove excess zinc. Extract the aqueous layer with diethyl ether, wash with brine, dry over MgSO₄, and concentrate.

Step 3: Dess-Martin Periodinane (DMP) Oxidation

Objective: Oxidize the secondary alcohol to 1-(1-Boc-azetidin-3-yl)pent-4-yn-2-one.

  • Causality: Homopropargylic alcohols are highly sensitive to isomerization. Harsh acidic oxidants (e.g., Jones reagent) or basic conditions (e.g., Swern oxidation workups) cause the terminal alkyne to isomerize into a thermodynamically stable conjugated enone. DMP operates under exceptionally mild, near-neutral conditions, preserving the structural integrity of the alkyne[4].

  • Protocol:

    • Dissolve the homopropargyl alcohol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M) and cool to 0 °C.

    • Add Dess-Martin Periodinane (1.2 equiv) portion-wise.

    • Warm the mixture to room temperature and stir for 1.5 hours.

    • Quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Stir vigorously until the organic layer is clear (approx. 30 mins).

    • Extract with DCM, dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc) to yield the pure Boc-protected ketone.

Step 4: Acidic Boc-Deprotection

Objective: Cleave the Boc group to yield the target 1-(Azetidin-3-yl)pent-4-yn-2-one.

  • Causality: Trifluoroacetic acid (TFA) in DCM is the industry standard for Boc cleavage due to its volatility and clean reaction profile. The acid protonates the carbamate oxygen, triggering the expulsion of a highly stable tert-butyl cation and the release of CO₂, leaving the target amine as a stable TFA salt[5].

  • Protocol:

    • Dissolve the Boc-protected ketone (1.0 equiv) in DCM (0.2 M).

    • Add TFA to achieve a final concentration of 20% v/v.

    • Stir at room temperature for 1.5 hours. IPC: LC-MS should show the desired product mass[M+H]⁺ = 138.09.

    • Concentrate the mixture in vacuo to remove DCM and excess TFA.

    • Triturate the resulting oil with cold diethyl ether to precipitate 1-(Azetidin-3-yl)pent-4-yn-2-one as an off-white TFA salt. (If the free base is required, neutralize using a basic ion-exchange resin).

Quantitative Data & Analytical Characterization

To ensure rigorous quality control, the following tables summarize the expected physicochemical properties and stage-gate analytical metrics for the synthesis.

Table 1: Physicochemical Properties of the Target Compound
PropertyValue
CAS Number 1600276-99-0[1]
Molecular Formula C₈H₁₁NO[1]
Molecular Weight 137.18 g/mol [1]
Topological Polar Surface Area (TPSA) 29.1 Ų[1]
Hydrogen Bond Donors / Acceptors 1 / 2[1]
Rotatable Bonds 3[1]
Table 2: Quality Control & Expected Yields per Synthetic Stage
Reaction StepIntermediate / ProductExpected YieldPrimary Analytical Validation
1. DIBAL-H Reduction 2-(1-Boc-azetidin-3-yl)acetaldehyde85 - 90%¹H NMR (Aldehyde proton ~9.8 ppm, t)
2. Barbier Propargylation 1-(1-Boc-azetidin-3-yl)pent-4-yn-2-ol70 - 75%¹H NMR (Terminal alkyne proton ~2.1 ppm, t)
3. DMP Oxidation 1-(1-Boc-azetidin-3-yl)pent-4-yn-2-one80 - 85%IR (Sharp C=O stretch ~1715 cm⁻¹)
4. TFA Deprotection 1-(Azetidin-3-yl)pent-4-yn-2-one (TFA)> 95%LC-MS ([M+H]⁺ calculated: 138.0913)

Conclusion

The synthesis of 1-(Azetidin-3-yl)pent-4-yn-2-one requires a strategic balance of reactivity and chemoselectivity. By leveraging the stability of Weinreb amides, the regiocontrol of aqueous Zinc-Barbier reactions, and the mildness of Dess-Martin Periodinane, researchers can reliably scale this highly functionalized building block. The resulting compound serves as a premium starting material for complex bioconjugation and targeted therapeutic design.

References

  • Title: Zn Mediated Regioselective Barbier Reaction of Propargylic Bromides in THF/aq. NH4Cl Solution Source: Molecules (NIH PMC) URL: [Link]

  • Title: Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure Source: Journal of Organic Chemistry (NIH PMC) URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(Azetidin-3-yl)pent-4-yn-2-one

Introduction: A Privileged Scaffold for Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with favorable pharmacological profiles is relentless. 1-(A...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with favorable pharmacological profiles is relentless. 1-(Azetidin-3-yl)pent-4-yn-2-one emerges as a compound of significant interest, embodying the strategic fusion of two high-value chemical motifs: a strained azetidine ring and a reactive alkynyl ketone. The azetidine moiety, a four-membered nitrogen-containing heterocycle, is increasingly recognized as a "privileged" scaffold.[1][2] Its inherent conformational rigidity and sp3-rich character can confer significant advantages, including improved metabolic stability, enhanced solubility, and the ability to project substituents into precise three-dimensional vectors for optimal receptor engagement.[2][3]

Conversely, the alkynyl ketone functional group is a versatile synthetic handle and a potent Michael acceptor, capable of participating in a wide array of chemical transformations, including covalent modification of biological targets.[4] The strategic combination of these two functionalities in 1-(Azetidin-3-yl)pent-4-yn-2-one presents a unique scaffold for the development of novel therapeutics, particularly in areas such as oncology and neurodegenerative diseases where targeted covalent inhibitors and conformationally constrained ligands are of paramount importance.[2][5]

This technical guide provides a comprehensive analysis of the core physicochemical properties of 1-(Azetidin-3-yl)pent-4-yn-2-one. As specific experimental data for this molecule is not widely published, we will ground our discussion in established principles and provide validated, step-by-step protocols for the empirical determination of its key characteristics. This document is intended for researchers, scientists, and drug development professionals seeking to understand, characterize, and harness the potential of this promising molecular framework.

Molecular and Structural Analysis

The structure of 1-(Azetidin-3-yl)pent-4-yn-2-one features a unique combination of a strained ring system and a linear alkyne. The azetidine ring's strain (approx. 25.4 kcal/mol) lies between that of aziridines and pyrrolidines, offering a balance of stability and controlled reactivity.[6] This strain influences bond angles and lengths, which can impact receptor binding and metabolic stability. The secondary amine within the azetidine ring provides a key site for hydrogen bonding and serves as a basic center, influencing the molecule's pKa and solubility. The propargyl ketone moiety provides a rigid linker and an electrophilic site for potential covalent interactions.

PropertyValue (Computed)Source
Molecular Formula C₈H₁₁NO[7]
Molecular Weight 137.18 g/mol [7]
LogP 0.1883[7]
Topological Polar Surface Area (TPSA) 29.1 Ų[7]
Hydrogen Bond Donors 1[7]
Hydrogen Bond Acceptors 2[7]
Rotatable Bonds 3[7]

Note: The values in this table are computationally predicted and require experimental verification.

Experimental Determination of Physicochemical Properties

The following sections detail robust, field-proven protocols for the experimental characterization of the critical physicochemical properties of 1-(Azetidin-3-yl)pent-4-yn-2-one.

Lipophilicity (LogP/LogD)

Causality: Lipophilicity, expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD at a specific pH), is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[8][9] It governs membrane permeability, plasma protein binding, and volume of distribution. For orally administered drugs, a LogP value between 1.35 and 1.8 is often considered ideal for absorption, while CNS-targeting compounds typically require a LogP around 2.[8][10] Given the computed LogP of ~0.19, this compound is predicted to be relatively hydrophilic.

This protocol describes the universally accepted "shake-flask" method for determining the octanol-water partition coefficient.[11]

  • Preparation of Phases: Prepare a mutually saturated solution of n-octanol and water (or a suitable buffer like PBS, pH 7.4, for LogD) by stirring them together vigorously for 24 hours, followed by a 24-hour separation period.

  • Stock Solution: Prepare a stock solution of 1-(Azetidin-3-yl)pent-4-yn-2-one in the aqueous phase at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a separation funnel, combine 10 mL of the saturated n-octanol phase with 10 mL of the compound's aqueous stock solution.

  • Equilibration: Shake the funnel vigorously for 1 hour at a controlled temperature (e.g., 25°C) to allow for complete partitioning.

  • Phase Separation: Allow the mixture to stand undisturbed until the two phases have clearly separated. Centrifugation may be required to break up any emulsions.

  • Quantification: Carefully sample a known volume from the aqueous phase. Determine the concentration of the compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC-UV.

  • Calculation:

    • Calculate the concentration in the octanol phase by mass balance: [Organic] = (Initial [Aqueous] - Final [Aqueous]) * (V_aqueous / V_organic)

    • Calculate the partition coefficient: P = [Organic] / [Aqueous]

    • Calculate LogP: LogP = log10(P)

G cluster_prep Phase & Sample Preparation cluster_exp Experiment cluster_analysis Analysis P1 Saturate n-octanol and water/buffer P2 Prepare aqueous stock of compound E1 Combine phases in separation funnel P2->E1 E2 Shake to equilibrate (1 hour) E1->E2 E3 Allow phases to separate E2->E3 A1 Quantify compound in aqueous phase (HPLC) E3->A1 A2 Calculate [Organic] by mass balance A1->A2 A3 Calculate P and LogP A2->A3

Caption: Workflow for Shake-Flask LogP Determination.

Aqueous Solubility

Causality: Aqueous solubility is a fundamental property that directly impacts drug absorption and bioavailability.[12][13] Poor solubility is a major hurdle in drug development, often leading to formulation challenges and variable clinical outcomes.[14][15] It's crucial to distinguish between kinetic and thermodynamic solubility. Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution (often from a DMSO stock), which is relevant for early high-throughput screening.[14] Thermodynamic solubility is the true equilibrium concentration and is more relevant for formulation development.[16]

This protocol provides a reliable method for determining equilibrium solubility.

  • Compound Addition: Add an excess amount of solid 1-(Azetidin-3-yl)pent-4-yn-2-one to a series of vials containing a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS pH 7.4, Simulated Gastric Fluid pH 1.2).

  • Equilibration: Seal the vials and agitate them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Preparation: Carefully remove an aliquot of the supernatant, ensuring no solid material is disturbed.

  • Dilution & Quantification: Dilute the supernatant with a suitable solvent (e.g., mobile phase) and quantify the concentration of the dissolved compound using a validated HPLC method against a standard curve.

  • Data Reporting: Report the solubility in µg/mL or mM.

Acidity/Basicity (pKa)

Causality: The pKa, the pH at which a molecule is 50% ionized, is critical for predicting a compound's solubility, absorption, and receptor interactions at different physiological pH values.[17] For 1-(Azetidin-3-yl)pent-4-yn-2-one, the secondary amine of the azetidine ring is expected to be the primary basic center. The pKa of the azetidine nitrogen in a related N-phenylazetidine has been measured at 4.3.[18] The electron-withdrawing effect of the adjacent ketone in our target molecule may slightly reduce this basicity.

Potentiometric titration is a classic and accurate method for pKa determination.[17][19]

  • Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water or a water/co-solvent mixture if solubility is low.

  • Acidification: Add a stoichiometric excess of a strong acid (e.g., 0.1 M HCl) to fully protonate the azetidine nitrogen.

  • Titration Setup: Place the solution in a thermostatted beaker with a magnetic stirrer. Insert a calibrated pH electrode.

  • Titration: Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH). Record the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the resulting sigmoid curve.[20] The equivalence point can be identified from the inflection point of the curve or the peak of the first derivative plot (ΔpH/ΔV vs. V).

G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis S1 Dissolve compound in water S2 Add excess HCl to protonate amine S1->S2 S3 Calibrate pH electrode S2->S3 T1 Add increments of standardized NaOH S3->T1 T2 Record pH after each addition T1->T2 A1 Plot pH vs. Volume of NaOH T2->A1 A2 Determine equivalence point A1->A2 A3 pKa = pH at 1/2 equivalence point A2->A3

Caption: Workflow for pKa Determination via Titration.

Chemical Stability

Causality: Chemical stability is a non-negotiable parameter for any drug candidate. The inherent ring strain of azetidines can make them susceptible to degradation, particularly under acidic conditions where the nitrogen can be protonated, activating the ring for nucleophilic attack.[18][21][22] The alkynyl ketone moiety can also be susceptible to hydration or reaction with nucleophiles. Forced degradation studies are essential to identify potential liabilities and predict shelf-life.

This protocol outlines a standard approach to assess stability under various stress conditions.

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

    • Acidic: 0.1 M HCl at 60°C

    • Basic: 0.1 M NaOH at 60°C

    • Oxidative: 3% H₂O₂ at room temperature

    • Thermal: Solid compound at 80°C

    • Photolytic: Solution exposed to UV light (e.g., 254 nm)

  • Time Points: Sample from each vial at multiple time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC method (typically a gradient method capable of separating the parent compound from all degradation products).

  • Reporting: Quantify the percentage of the parent compound remaining at each time point. Characterize major degradants using LC-MS if possible.

Proposed Synthesis and Characterization

Characterization:

  • ¹H and ¹³C NMR: Would be used to confirm the carbon-hydrogen framework. Key signals would include the characteristic shifts for the azetidine ring protons, the methylene protons adjacent to the ketone, and the acetylenic proton.

  • Mass Spectrometry (MS): To confirm the molecular weight (137.18 g/mol ) and provide fragmentation patterns consistent with the proposed structure.

  • Infrared (IR) Spectroscopy: To identify key functional groups, including the C≡C stretch (~2100 cm⁻¹), the C=O stretch of the ketone (~1715 cm⁻¹), and the N-H stretch of the secondary amine (~3300-3500 cm⁻¹).

  • HPLC: To determine purity and establish a quantitative analytical method.

Implications for Drug Development and Conclusion

The physicochemical profile of 1-(Azetidin-3-yl)pent-4-yn-2-one suggests a molecule with promising drug-like properties. Its predicted hydrophilicity (LogP ~0.19) and the presence of a basic nitrogen suggest it is likely to have good aqueous solubility, a significant advantage in drug development.[15] The rigid azetidine core provides an excellent platform for creating highly specific ligands with improved ligand efficiency.[18]

However, potential challenges must be addressed. The chemical stability of the strained azetidine ring, especially in the acidic environment of the stomach, requires careful experimental evaluation.[22] The reactivity of the alkynyl ketone, while potentially beneficial for creating targeted covalent inhibitors, could also lead to off-target reactivity and requires thorough investigation.

References

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery.
  • Parmar, D. R., et al. (2021).
  • Rheolution Inc. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
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  • Raytor. (2026).
  • Lukin, O. (2022). Substituted Azetidines in Drug Discovery. Life Chemicals Blog.
  • BenchChem. (2025). The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers. BenchChem.
  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.
  • Cernak, T., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Chemaxon.
  • BenchChem. (2025). Technical Support Center: Azetidine Ring-Opening Reactions. BenchChem.
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  • Sai Life Sciences. (2022). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences.
  • ResearchGate. (n.d.). Stability of different azetidine esters.
  • Molinspiration. (2005). logP - octanol-water partition coefficient calculation.
  • ACS Publications. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • PMC. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC.
  • PMC. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs.
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 4-Decyn-3-one and Other Alkynyl Ketones. BenchChem.
  • PMC. (n.d.).
  • Shaimaa Adnan, et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research.
  • ChemScene. (n.d.). 1-(Azetidin-3-yl)pent-4-yn-2-one. ChemScene.
  • PMC. (n.d.).
  • NIH. (n.d.). Azetidinyl. PubChem.
  • PharmaBlock. (n.d.). Azetidines in Drug Discovery. PharmaBlock.
  • Organic Chemistry Portal. (2013). Simple and General Procedure for the Synthesis of α,β-Alkynyl Ketones from Nitriles Using Alkynyldimethylaluminum Reagents. Organic Chemistry Portal.
  • Chemsrc. (2025). 1-(Azetidin-3-yl)pent-4-yn-2-one. Chemsrc.
  • MDPI. (2020). Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes Mediated by Palladium Catalysts Deposited over Donor-Functionalized Silica Gel. MDPI.
  • ACS Publications. (2010). Synthesis of Alkyl Alkynyl Ketones by Pd/Light-Induced Three-Component Coupling Reactions of Iodoalkanes, CO, and 1-Alkynes. Organic Letters.
  • ChemScene. (n.d.). 1-(Azetidin-3-yl)pent-4-en-2-one. ChemScene.
  • BYJU'S. (2022).
  • NSF PAR. (n.d.).
  • Scholars Research Library. (n.d.). Synthesis of some derived thiazolidin-4-one, azetidin-2-one and 1,3,4-oxadiazole ring systems from Isoninicotinic acid hydrazide. Scholars Research Library.
  • Parmar, D. R., et al. (2021). Azetidines of pharmacological interest. PubMed.
  • MDPI. (2021). Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)
  • ResearchGate. (2023). Synthesis, Characterization of Substituted 1,3-Oxazepine, Thiazolidine-4-one and Azetidine-2-one Using Benzimidazole as a Synthon.
  • ECHEMI. (n.d.).
  • Rafidain Journal of Science. (2023). Synthesis, Characterization of Substituted 1,3-Oxazepine, Thiazolidine-4-one and Azetidine-2-one Using Benzimidazole as a Synthon. Rafidain Journal of Science.
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Foundational

1-(Azetidin-3-yl)pent-4-yn-2-one spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(Azetidin-3-yl)pent-4-yn-2-one This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel compound 1-(...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(Azetidin-3-yl)pent-4-yn-2-one

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel compound 1-(Azetidin-3-yl)pent-4-yn-2-one. Tailored for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. In the absence of published experimental spectra for this specific compound, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust predictive analysis. This approach is designed to empower researchers to confidently acquire, interpret, and validate the structure of 1-(Azetidin-3-yl)pent-4-yn-2-one.

Molecular Structure and Functional Group Analysis

A thorough understanding of the molecular structure is paramount for predicting and interpreting its spectroscopic data. 1-(Azetidin-3-yl)pent-4-yn-2-one is comprised of three key functional groups: a strained four-membered azetidine ring, a ketone, and a terminal alkyne. Each of these moieties will give rise to characteristic signals in their respective spectra.

Diagram 1: Molecular Structure of 1-(Azetidin-3-yl)pent-4-yn-2-one

Caption: Structure of 1-(Azetidin-3-yl)pent-4-yn-2-one.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Data

The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Integration
H on C8 (alkyne)2.0 - 2.5t~2.51H
H on C62.6 - 2.9d~2.52H
H on C33.0 - 3.4m-1H
H on C2, C4 (axial)3.2 - 3.6m-2H
H on C2, C4 (equatorial)3.7 - 4.1m-2H
NH of Azetidine1.5 - 2.5br s-1H

Diagram 2: ¹H NMR Correlation Diagram

H8 H-C≡ H6 O=C-CH2 H8->H6 4J H3 N-CH-C=O H6->H3 3J H2_4_ax N-CH2 (ax) H3->H2_4_ax 3J H2_4_eq N-CH2 (eq) H3->H2_4_eq 3J H2_4_ax->H2_4_eq 2J (geminal) NH N-H

Caption: Predicted ¹H-¹H coupling network.

Predicted ¹³C NMR Data

The carbon NMR spectrum will indicate the number of unique carbon environments.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (ketone)205 - 215
C≡CH (alkyne)80 - 90
C≡C H (alkyne)70 - 80
C H₂-C≡ (methylene)45 - 55
C H (azetidine)50 - 60
C H₂ (azetidine)40 - 50

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Functional Group Predicted Absorption (cm⁻¹) Intensity
N-H Stretch (azetidine)3300 - 3500Medium, broad
C≡C-H Stretch (alkyne)3250 - 3350Strong, sharp
C-H Stretch (sp³)2850 - 3000Medium
C≡C Stretch (alkyne)2100 - 2180Weak to medium
C=O Stretch (ketone)1700 - 1725Strong
N-H Bend (azetidine)1580 - 1650Medium

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Expected Molecular Ion [M]⁺: The exact mass of 1-(Azetidin-3-yl)pent-4-yn-2-one (C₈H₁₁NO) is 137.0841 g/mol . A high-resolution mass spectrometer should detect a molecular ion peak at m/z 137.0841.

  • Expected [M+H]⁺: In positive-ion electrospray ionization (ESI+), the protonated molecule would be observed at m/z 138.0919.

Predicted Fragmentation Pattern

The molecule is expected to fragment in a predictable manner, providing further structural confirmation.

Diagram 3: Predicted Mass Spectrometry Fragmentation

M [C8H11NO]+. m/z = 137 frag1 [C5H5O]+ m/z = 81 M->frag1 - C3H6N frag2 [C3H6N]+ m/z = 56 M->frag2 - C5H5O frag3 [C4H5]+ m/z = 53 frag1->frag3 - CO cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation synthesis Synthesis of 1-(Azetidin-3-yl)pent-4-yn-2-one purification Purification (e.g., Column Chromatography) synthesis->purification nmr ¹H & ¹³C NMR Solvent: CDCl₃ or DMSO-d₆ purification->nmr ir IR Neat or KBr pellet purification->ir ms Mass Spectrometry ESI+ or EI purification->ms interpretation Structure Elucidation & Verification nmr->interpretation ir->interpretation ms->interpretation

Exploratory

Crystal Structure Analysis of 1-(Azetidin-3-yl)pent-4-yn-2-one: Methodologies for Low-Melting, Flexible Heterocycles

Executive Summary The structural elucidation of low-molecular-weight, highly flexible heterocycles presents a formidable challenge in modern chemical crystallography. 1-(Azetidin-3-yl)pent-4-yn-2-one is a prime example:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of low-molecular-weight, highly flexible heterocycles presents a formidable challenge in modern chemical crystallography. 1-(Azetidin-3-yl)pent-4-yn-2-one is a prime example: combining a highly strained, polar azetidine ring with a flexible, alkyne-terminated aliphatic chain. Due to its physicochemical profile, the compound exists as an oil or low-melting solid at room temperature, rendering standard evaporative crystallization thermodynamically unviable.

This whitepaper provides an authoritative, in-depth guide to the structural analysis of this molecule. By detailing the causality behind crystallization failures and providing three self-validating experimental protocols—Co-Crystallization, In Situ Cryo-Crystallization, and the Crystalline Sponge Method—this guide equips researchers with the exact methodologies required to force flexible, low-melting compounds into highly ordered crystal lattices for high-resolution X-ray diffraction (XRD).

Physicochemical Profiling & Crystallization Bottlenecks

Before attempting crystal growth, it is critical to analyze the target molecule's physicochemical properties to understand the thermodynamic barriers to crystallization [1].

Table 1: Physicochemical Properties of 1-(Azetidin-3-yl)pent-4-yn-2-one
PropertyValueCrystallographic Implication
CAS Number 1600276-99-0Commercially available building block.
Molecular Formula C₈H₁₁NOLow molecular weight (137.18 g/mol ) reduces the van der Waals surface area available for lattice stabilization.
LogP 0.1883Highly polar and likely hygroscopic; sensitive to ambient moisture which can disrupt hydrogen bonding networks.
Rotatable Bonds 3High conformational entropy. The entropic penalty of locking these bonds into a single conformation opposes crystallization.
H-Donors / Acceptors 1 (NH) / 2 (C=O, N)Capable of forming continuous 1D or 2D hydrogen-bonded networks, provided the aliphatic tail does not cause steric frustration.

The Causality of Crystallization Failure: Crystallization is driven by the balance between lattice enthalpy (


) and conformational entropy (

). For 1-(Azetidin-3-yl)pent-4-yn-2-one, the high flexibility of the pent-4-yn-2-one chain results in a massive entropic penalty upon packing. Furthermore, the low molecular weight and lack of large aromatic systems mean that

(driven only by weak dispersion forces and a single N-H···O=C hydrogen bond) is insufficient to overcome this penalty at room temperature. Consequently, the molecule prefers to remain a disordered liquid or oil [2].

Experimental Methodologies for Crystal Growth

To overcome the entropic penalty, we must artificially increase the lattice energy or bypass standard thermodynamic pathways. Below are three self-validating protocols designed specifically for this class of molecules.

G A 1-(Azetidin-3-yl)pent-4-yn-2-one (Low-Melting / Oil) B Add Co-former (e.g., Oxalic Acid) A->B C Capillary Cooling (IR Laser) A->C D MOF Encapsulation [(ZnI2)3(tpt)2] A->D E Co-Crystallization B->E F In Situ Cryo-Crystallization C->F G Crystalline Sponge Method D->G

Caption: Decision tree for crystallizing low-melting, flexible azetidine derivatives.

Protocol A: Acid-Base Co-Crystallization

Mechanism: By introducing a rigid, strong acid (e.g., oxalic acid or 4-chloro-3,5-dinitrobenzoic acid), the secondary amine of the azetidine ring is protonated. The resulting ionic interactions (salt formation) drastically increase


, forcing the flexible chain into a rigid lattice [2].

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol of 1-(Azetidin-3-yl)pent-4-yn-2-one and 1.0 mmol of anhydrous oxalic acid in 5 mL of a hot ethyl acetate/ethanol (80:20 v/v) mixture.

  • Equilibration: Filter the hot solution through a 0.22 µm PTFE syringe filter into a clean, scratch-free glass vial to remove heterogeneous nucleation sites (dust).

  • Controlled Evaporation: Puncture the vial cap with a single needle and place it in a vibration-free incubator at 4 °C for 7–14 days.

  • Self-Validation Step: Isolate the bulk precipitate and perform Powder X-Ray Diffraction (PXRD). Compare the experimental PXRD pattern to the simulated diffractogram generated from the single-crystal data. A match confirms that the single crystal is representative of the bulk phase and not an anomalous polymorph.

Protocol B: In Situ Cryo-Crystallization (Zone Melting)

Mechanism: For compounds that degrade or phase-separate in the presence of co-formers, in situ crystallization bypasses solvents entirely. By freezing the pure liquid and using a localized heat source, a single crystal is grown directly from the melt [5].

Step-by-Step Workflow:

  • Capillary Loading: Draw the neat oil into a 0.3 mm Lindemann glass capillary via capillary action. Flame-seal both ends to prevent moisture ingress.

  • Flash Cooling: Mount the capillary on the diffractometer goniometer. Flash-cool the sample to 100 K using a nitrogen cryostream. The sample will form a polycrystalline or amorphous glass.

  • Zone Melting: Focus a low-power IR laser (e.g., CO₂ laser) onto the capillary to create a localized melt zone (approx. 0.5 mm wide).

  • Crystal Growth: Slowly translate the laser along the capillary axis at a rate of 2–5 mm/h. The steep temperature gradient at the trailing edge of the melt zone promotes the survival of a single dominant nucleation seed.

  • Self-Validation Step: Before initiating a full 12-hour data collection, perform a quick 5-minute rotational

    
    -scan. The presence of sharp, distinct diffraction spots (and the absolute absence of continuous Debye-Scherrer powder rings) validates that a true single crystal has been formed.
    
Protocol C: The Crystalline Sponge Method

Mechanism: If the compound resists all traditional methods, it can be soaked into a pre-synthesized Metal-Organic Framework (MOF). The MOF acts as a "crystalline sponge," absorbing the target molecule into its highly ordered pores. The long-range order is dictated by the host MOF, allowing the guest's structure to be solved regardless of its inherent flexibility [3].

Step-by-Step Workflow:

  • Host Preparation: Synthesize the[(ZnI2)3(tpt)2] network (tpt = 2,4,6-tris(4-pyridyl)-1,3,5-triazine) via solvent layering. Exchange the pore solvent with cyclohexane over 3 days.

  • Guest Soaking: Place a single, high-quality MOF crystal (approx. 100 µm) into a microvial. Add 5 µL of a concentrated solution of 1-(Azetidin-3-yl)pent-4-yn-2-one (1 µg/µL in 1,2-dichloroethane).

  • Incubation: Incubate at 50 °C for 24–48 hours to allow the guest molecules to diffuse into the pores and reach thermodynamic equilibrium.

  • Self-Validation Step: During crystallographic refinement, analyze the

    
     difference electron density map. The protocol is validated if the guest molecule can be modeled into the residual density within the MOF pores with a Site Occupancy Factor (SOF) > 0.5, without requiring excessive geometric restraints (DFIX/DANG).
    

X-Ray Diffraction Data Collection & Refinement

Once a crystal is secured, rigorous data collection and refinement protocols must be followed to accurately model the flexible pent-4-yn-2-one chain.

  • Data Collection: Collect data at 100 K using a microfocus Cu K

    
     source (
    
    
    
    Å). Copper radiation is prioritized over Molybdenum for light-atom structures to maximize the anomalous dispersion signal and diffraction intensity at high angles.
  • Integration & Absorption Correction: Integrate frames using software such as CrysAlisPro or APEX4. Apply a multi-scan absorption correction (e.g., SADABS) to account for the crystal's shape and the absorption of the glass capillary (if using Protocol B).

  • Structure Solution: Solve the phase problem using dual-space algorithms (e.g., SHELXT).

  • Refinement: Refine the structure using full-matrix least-squares on

    
     (SHELXL).
    
    • Anisotropic Displacement Parameters (ADPs): All non-hydrogen atoms must be refined anisotropically. Check the thermal ellipsoids of the terminal alkyne; if they are highly elongated (prolate), it indicates dynamic disorder or static conformational disorder. Model this by splitting the alkyne tail over two discrete positions and refining their relative occupancies.

    • Hydrogen Atoms: Place hydrogen atoms in calculated positions using a riding model. For the critical azetidine N-H, attempt to locate it freely in the difference Fourier map to accurately determine the hydrogen bonding geometry.

Structural Analysis & Conformational Insights

The solved crystal structure provides critical insights into the molecule's 3D conformation, which is vital for rational drug design and structure-activity relationship (SAR) studies.

Azetidine Ring Puckering

Unlike the relatively flat pyrrolidine ring, the 4-membered azetidine ring is highly strained (Bayer strain). Crystallographic analysis of azetidine derivatives typically reveals a "butterfly" or puckered conformation to relieve torsional eclipsing interactions between adjacent C-H bonds [4]. The degree of puckering (measured by the fold angle across the C2-C4 axis) in 1-(Azetidin-3-yl)pent-4-yn-2-one will be heavily influenced by the steric bulk of the pent-4-yn-2-one chain at the C3 position.

Intermolecular Interaction Networks

G A Azetidine N-H (Donor) B Ketone C=O (Acceptor) A->B Strong H-Bond (2.8-3.0 Å) D Alkyne pi-system (Acceptor) A->D Secondary Interaction C Terminal Alkyne C-H (Donor) C->D Weak C-H...pi (>3.2 Å)

Caption: Primary and secondary intermolecular interaction networks in the crystal lattice.

The crystal packing is governed by a hierarchy of interactions:

  • Primary Synthon: A strong, directional intermolecular hydrogen bond between the azetidine secondary amine (N-H) and the ketone carbonyl (C=O) of an adjacent molecule. This typically forms a 1D zigzag chain along the principal crystallographic axis.

  • Secondary Synthon: The terminal alkyne (C

    
    C-H) acts as a weak hydrogen bond donor, interacting with the 
    
    
    
    -electron cloud of neighboring alkyne groups (C-H···
    
    
    interactions). These interactions, while weak (>3.2 Å), are highly directional and are critical for cross-linking the 1D chains into a cohesive 3D lattice.

Conclusion

The structural elucidation of highly flexible, low-melting heterocycles like 1-(Azetidin-3-yl)pent-4-yn-2-one requires a departure from traditional evaporative crystallography. By understanding the thermodynamic causality of crystallization failure, researchers can deploy targeted interventions—such as acid-base co-crystallization, in situ laser zone melting, or MOF encapsulation. Implementing these self-validating protocols ensures the acquisition of high-fidelity structural data, unlocking critical insights into ring puckering and non-covalent interaction networks essential for advanced medicinal chemistry applications.

References

  • Staples, R. J. (2025). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 81(10), 895-905. Available at:[Link]

  • Hoshino, M., Khutia, A., Xing, H., Inokuma, Y., & Fujita, M. (2016). The crystalline sponge method updated. IUCrJ, 3(Pt 2), 139-151. Available at:[Link]

  • Berman, H. M., McGandy, E. L., Burgner, J. W., & VanEtten, R. L. (1969). Crystal and molecular structure of L-azetidine-2-carboxylic acid. A naturally occurring homolog of proline. Journal of the American Chemical Society, 91(22), 6177-6182. Available at:[Link]

  • Endo, T., Kato, T., Tozaki, K., & Nishikawa, K. (2010). In Situ Crystallization of Low-Melting Ionic Liquid[BMIM][PF6] under High Pressure up to 2 GPa. The Journal of Physical Chemistry B, 114(15), 5061-5065. Available at:[Link]

Foundational

Biological Activity Screening of Novel Azetidine Compounds: A Technical Whitepaper

Executive Summary The transition from flat, sp2-hybridized aromatic rings to sp3-rich, conformationally restricted scaffolds is a defining paradigm in modern drug discovery. Among these, azetidines—four-membered nitrogen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, sp2-hybridized aromatic rings to sp3-rich, conformationally restricted scaffolds is a defining paradigm in modern drug discovery. Among these, azetidines—four-membered nitrogen-containing heterocycles—have emerged as privileged motifs[1]. With a ring strain of approximately 25.4 kcal/mol, azetidines occupy a unique chemical space between highly reactive aziridines and stable pyrrolidines[2].

As a Senior Application Scientist, I have observed that screening azetidine libraries requires a tailored approach. Their unique physicochemical properties—such as altered basicity, reduced lipophilicity, and distinct exit vectors—demand highly calibrated biological assays. This whitepaper provides an in-depth, self-validating methodological framework for the biological activity screening of novel azetidine compounds, detailing the causality behind experimental designs, step-by-step protocols, and quantitative data analysis.

Strategic Rationale: The Azetidine Advantage

Before deploying a screening cascade, it is critical to understand why azetidines are synthesized. Azetidines frequently serve as "stretched" or angular bioisosteres for larger, metabolically vulnerable rings like piperidine, piperazine, and morpholine[3][4].

Causality in Design: Replacing a morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane (an azetidine-oxetane spirocycle) fundamentally alters the molecule's three-dimensional geometry[3]. This increases the fraction of sp3 carbons (Fsp3), which correlates strongly with clinical success due to improved aqueous solubility and reduced off-target promiscuity. Furthermore, the steric environment of the strained four-membered ring often shields the nitrogen lone pair, improving metabolic stability against cytochrome P450 (CYP)-mediated N-dealkylation[1][5].

Hierarchical Screening Cascade

To systematically evaluate these compounds, we utilize a hierarchical screening workflow. The cascade is designed to first confirm target engagement, followed by phenotypic validation, and concluding with ADME/Tox profiling.

Workflow Lib Azetidine Compound Library (High Fsp3, Conformational Rigidity) Primary Primary Target Screening (TR-FRET / SPR Assays) Lib->Primary Target Affinity & Selectivity Pheno Phenotypic Profiling (Antimicrobial MIC / Cytotoxicity) Primary->Pheno Cellular Efficacy ADME ADME & Tox Screening (Microsomal Stability / CYP Inhibition) Pheno->ADME PK/PD Properties Lead Lead Optimization (Bioisosteric Replacement) ADME->Lead Iterative SAR

Fig 1. Hierarchical biological screening workflow for novel azetidine compounds.

Primary Screening: Target-Based Affinity Assays

Primary screening must rapidly isolate true binders from a library of azetidine derivatives. For kinase or receptor targets, we prioritize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) .

Experimental Causality: Novel azetidine derivatives, particularly those conjugated with extended aromatic systems, can exhibit intrinsic auto-fluorescence. Standard fluorescence assays often yield false positives. TR-FRET utilizes long-lifetime lanthanide fluorophores (e.g., Europium), allowing a time-delayed measurement that completely bypasses short-lived background fluorescence, ensuring a high signal-to-noise ratio.

Protocol 1: High-Throughput TR-FRET Binding Assay

This protocol is designed as a self-validating system, incorporating Z'-factor calculations to ensure assay robustness.

  • Reagent Preparation: Prepare the target protein tagged with a Europium-cryptate donor and a known tracer ligand conjugated to an XL665 acceptor.

  • Compound Dispensing (Critical Step): Use acoustic liquid handling (e.g., Echo) to dispense 10 nL to 100 nL of the azetidine library into a 384-well low-volume plate. Why acoustic? Azetidines with highly polar substituents can adsorb to plastic pipette tips. Acoustic dispensing eliminates tip-based compound loss and minimizes DMSO concentration (<1%), preventing solvent-induced protein denaturation.

  • Incubation: Add 10 µL of the target/tracer mix to the assay wells. Incubate at room temperature for 60 minutes to reach binding equilibrium.

  • Detection: Read the plate using a microplate reader equipped with a TR-FRET module. Excite at 337 nm; measure emissions at 620 nm (donor) and 665 nm (acceptor) after a 50 µs delay.

  • Data Analysis & Validation: Calculate the 665/620 nm ratio. A reduction in the ratio indicates competitive binding by the azetidine compound. Validate the run by calculating the Z'-factor using positive (saturating reference inhibitor) and negative (DMSO) controls. A Z' > 0.5 confirms assay integrity.

Secondary Screening: Phenotypic & Functional Assays

Azetidine derivatives have demonstrated exceptional promise in two major therapeutic areas: oncology (e.g., STAT3 inhibition)[6] and infectious diseases (e.g., targeting multidrug-resistant Mycobacterium tuberculosis)[7].

Anticancer Profiling: STAT3 Inhibition

Certain azetidine-based compounds act as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, preventing its dimerization and subsequent nuclear translocation[6].

Mechanism Receptor Receptor Tyrosine Kinase STAT3 STAT3 Monomer Receptor->STAT3 Phosphorylation Dimer STAT3 Dimerization (Inhibited) STAT3->Dimer SH2 Domain Interaction Azetidine Azetidine Derivative (e.g., H172) Azetidine->STAT3 Competitive Binding Transcription Tumor Cell Survival (Blocked) Dimer->Transcription Nuclear Translocation

Fig 2. Mechanism of action for azetidine-based anticancer compounds targeting the STAT3 pathway.

Protocol 2: Resazurin Microtiter Assay (REMA) for Antimicrobial MIC

For anti-TB screening, we utilize the REMA platform rather than standard agar diffusion[7]. Experimental Causality: The high Fsp3 character and altered polar surface area of azetidines can lead to unpredictable diffusion coefficients in agar, causing artificially small zones of inhibition. REMA is a liquid-based assay that circumvents diffusion limitations, providing highly reproducible Minimum Inhibitory Concentration (MIC) values.

  • Inoculum Preparation: Culture M. tuberculosis (or surrogate M. bovis BCG) to log phase. Adjust the optical density (OD600) to 0.05 in Middlebrook 7H9 broth.

  • Compound Dilution: Perform a 10-point, 2-fold serial dilution of the azetidine compounds in a 96-well plate (concentration range: 100 µM to 0.19 µM).

  • Inoculation & Incubation: Add 100 µL of the bacterial suspension to each well. Incubate at 37°C for 7 days.

  • Resazurin Addition: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24-48 hours. Mechanism: Viable cells reduce blue resazurin to pink, highly fluorescent resorufin.

  • Measurement: Measure fluorescence (Ex 530 nm / Em 590 nm). The MIC is defined as the lowest concentration of the azetidine compound that prevents the color change, indicating >90% inhibition of bacterial respiration.

Quantitative Data Presentation

The structural modifications introduced by azetidine motifs directly translate into measurable biological and physicochemical advantages. The following tables synthesize data comparing traditional heterocycles to their azetidine bioisosteres, alongside the biological efficacy of recent azetidine hits.

Table 1: Physicochemical Advantages of Azetidine Bioisosteres

Replacing 6-membered saturated rings with azetidine spirocycles generally lowers lipophilicity and reduces metabolic clearance[3][4].

ScaffoldAnalog TypecLogP (Typical)pKa (Typical)Metabolic Clearance (Cl_int)
Piperidine Parent2.410.2High
2-Azaspiro[3.3]heptane Azetidine Isostere1.89.5Low
Morpholine Parent1.18.3Moderate
2-Oxa-6-azaspiro[3.3]heptane Azetidine Isostere0.67.8Low
Table 2: In Vitro Biological Activity of Key Azetidine Derivatives

Recent literature highlights the potency of azetidines across diverse therapeutic targets[3][6][7].

Compound / ScaffoldTarget / PathwayAssay TypeEfficacy (IC₅₀ / MIC)Reference
H172 (9f) STAT3 PathwayEMSA / Cell Viability0.38 - 0.98 µMBenchchem[6]
Compound 5a STAT3 PathwayEMSA0.52 µMBenchchem[6]
BGAz-001 M. tuberculosis (MDR)REMA (MIC)30.5 µMNIH / PMC[7]
AZD1979 MCHr1 (Obesity/Diabetes)Radioligand BindingHigh Affinity (Clinical)PharmaBlock[3]

Conclusion

The integration of azetidines into drug discovery pipelines is not a mere structural curiosity; it is a calculated bioisosteric strategy designed to overcome the pharmacokinetic and spatial limitations of traditional heterocycles[1][5]. By employing rigorous, self-validating screening cascades—ranging from TR-FRET binding assays to liquid-based phenotypic profiling—researchers can accurately quantify the biological activity of these strained, sp3-rich molecules. As demonstrated by the progression of azetidine-containing candidates into clinical trials, mastering the biological evaluation of this privileged scaffold is essential for next-generation pharmaceutical innovation.

References

  • Azetidines in medicinal chemistry: emerging applic
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing
  • Spiroazetidines in Drug Discovery - PharmaBlock
  • 3-((Hetera)cyclobutyl)azetidines, "Stretched" Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery - NIH / PubMed
  • Screening for Bioactive Azetidine Compounds: A Technical Guide - Benchchem
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - ACS Public
  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycol

Sources

Exploratory

The Synthesis of Functionalized Azetidines: A Technical Guide to Four-Membered Nitrogen Heterocycles in Drug Discovery

Executive Summary & Mechanistic Foundations Azetidines—four-membered saturated nitrogen heterocycles—have transitioned from synthetic curiosities to privileged scaffolds in modern medicinal chemistry. Driven by the pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Foundations

Azetidines—four-membered saturated nitrogen heterocycles—have transitioned from synthetic curiosities to privileged scaffolds in modern medicinal chemistry. Driven by the pharmaceutical industry's strategic shift toward three-dimensional, sp³-rich architectures, azetidines serve as highly effective bioisosteres for traditional planar rings or larger saturated systems like piperidines and morpholines[1].

The causality behind their value lies in their physicochemical profile: replacing a six-membered piperidine with an azetidine alters the spatial trajectory of substituents (exit vectors), reduces overall lipophilicity, and removes metabolically labile C–H bonds, thereby enhancing pharmacokinetic stability[1]. However, the synthesis of functionalized azetidines has historically been restricted by their inherent ring strain (approximately 26 kcal/mol), which makes ring-closure thermodynamically challenging[2].

This whitepaper details the state-of-the-art methodologies for synthesizing highly functionalized azetidines, focusing on photochemical [2+2] cycloadditions, radical strain-release mechanisms, and late-stage metallaphotoredox functionalization.

Core Synthetic Strategies

Strategy A: The Aza-Paternò-Büchi Reaction (Photochemical [2+2] Cycloaddition)

The Causality of the Design: The intermolecular [2+2] photocycloaddition between an imine and an alkene is theoretically the most direct route to azetidines. Historically, this approach failed with acyclic imines because direct UV excitation leads to rapid radiationless decay back to the ground state via E/Z-isomerization, completely outcompeting the productive cycloaddition pathway[3].

To bypass this, modern protocols utilize visible-light-mediated triplet energy transfer (EnT) photocatalysis . By carefully matching the triplet energy of an Iridium photocatalyst or an organic photosensitizer with the substrate, the reactive triplet state of the imine is accessed directly from the ground state. This circumvents the singlet excited state, mitigates undesired isomerization, and extends the excited-state lifetime to allow successful interception by an alkene[3][4].

Protocol 1: Visible-Light-Mediated Intermolecular Aza-Paternò-Büchi Cycloaddition

This protocol is a self-validating system: the reaction strictly requires the presence of a coordinating ester/nitrile group on the isoxazoline backbone; failure to observe product indicates a breakdown in triplet sensitization or substrate structural mismatch[4].

  • Reagent Preparation: In a flame-dried Schlenk tube, combine the 2-isoxazoline-3-carboxylate (imine equivalent, 1.0 equiv), an unactivated alkene (1.5 equiv), and the Iridium photocatalyst (e.g.,

    
    , 1.0–2.0 mol%)[4].
    
  • Solvent & Degassing: Dissolve the mixture in anhydrous acetonitrile (MeCN) to a concentration of 0.1 M. Degas the solution via three consecutive freeze-pump-thaw cycles. Critical step: Ambient oxygen is a potent triplet quencher and will shut down the EnT pathway.

  • Irradiation: Backfill with inert argon. Irradiate the reaction vessel using blue LEDs (

    
     = 427 nm) at ambient temperature for 12–44 hours, maintaining vigorous stirring[4].
    
  • Validation & Isolation: Monitor the reaction progress via LC-MS. Upon full consumption of the isoxazoline, concentrate the mixture in vacuo and purify the resulting fused azetidine via silica gel flash chromatography.

G PC Photocatalyst (Ground State) PC_star Photocatalyst (Triplet Excited) PC->PC_star Visible Light (Blue LED) PC_star->PC Energy Transfer (EnT) Imine Imine / Isoxazoline (Ground State) Imine_star Imine (Reactive Triplet State) Imine->Imine_star EnT from PC* Azetidine Functionalized Azetidine Imine_star->Azetidine [2+2] Cycloaddition with Alkene Alkene Unactivated Alkene Alkene->Azetidine

Triplet energy transfer pathway in the Aza-Paternò-Büchi reaction.

Strategy B: Radical Strain-Release (RSR) of Azabicyclo[1.1.0]butanes

The Causality of the Design: 1-Azabicyclo[1.1.0]butanes (ABBs) are highly strained bicyclic systems. The central C3–N bond is exceptionally weak due to geometric distortion. When an electrophilic radical adds to the nitrogen atom, the massive thermodynamic relief of ring strain drives the homolytic cleavage of the C3–N bond[5][6]. This generates a transient, ring-opened carbon-centered radical that can be trapped by various nucleophiles or halogens. This RSR strategy allows for the rapid, one-pot 1,3-difunctionalization of the azetidine core, enabling the installation of complex bioisosteric groups such as the pentafluorosulfanyl (N–SF₅) moiety[7].

Protocol 2: Modular Synthesis of N-SF₅ Azetidines via RSR

This protocol is self-validating via NMR: the successful formation of the N-SF₅ bond is immediately identifiable by a characteristic multiplet in the ¹⁹F NMR spectrum prior to isolation[7].

  • Reagent Preparation: To a reaction vial, add the azabicyclo[1.1.0]butane derivative (1.0 equiv), a bench-stable SF₅-transfer reagent (e.g., an SF₅-pyridinium salt, 1.2 equiv), and an organic photocatalyst (1–2 mol%)[7].

  • Initiation: Dissolve in a degassed solvent mixture (e.g., DCM/MeCN). Irradiate the mixture with visible light to trigger single-electron transfer (SET), generating the highly reactive •SF₅ radical.

  • Strain-Release & Trapping: The •SF₅ radical selectively attacks the ABB nitrogen. The subsequent strain-driven C–N cleavage yields a C3 radical, which is trapped by an exogenous nucleophile (e.g., water, alcohols, or halides) present in the reaction mixture[5][7].

  • Validation: Evaporate the solvent and take a crude ¹⁹F NMR. The presence of the SF₅ group confirms the successful strain-release cascade. Purify via standard chromatography.

RSR Rad_Pre Radical Precursor (e.g., SF5-reagent) Radical Electrophilic Radical (e.g., •SF5) Rad_Pre->Radical Photocatalysis Intermediate Ring-Opened Azetidinyl Radical Radical->Intermediate Addition to ABB (Strain Relief) ABB Azabicyclo[1.1.0]butane (ABB) ABB->Intermediate Product 1,3-Difunctionalized Azetidine Intermediate->Product Radical Trapping Nucleophile Trapping Agent / Nucleophile Nucleophile->Product

Radical strain-release (RSR) difunctionalization of azabicyclo[1.1.0]butanes.

Strategy C: Late-Stage Functionalization via Metallaphotoredox Catalysis

The Causality of the Design: Constructing the azetidine ring de novo in the presence of complex pharmaceutical architecture is often unfeasible. Instead, medicinal chemists utilize pre-formed, commercially available azetidine building blocks (e.g., tert-butyl 3-bromoazetidine-1-carboxylate or azetidine-3-carboxylic acids)[8]. By merging photoredox catalysis with transition metal catalysis (e.g., Nickel), chemists can generate transient, highly reactive tertiary or secondary carbon-centered radicals via decarboxylation or C–Br cleavage. These radicals readily undergo cross-coupling with aryl halides. This single-electron pathway completely bypasses the severe steric hindrance that prevents classical two-electron cross-coupling at the congested sp³ centers of azetidines[8][9].

Quantitative Data: Azetidines vs. Traditional Saturated Heterocycles

To understand why drug development professionals invest heavily in the complex synthesis of azetidines, one must analyze their physicochemical advantages over traditional five- and six-membered rings. The table below summarizes the core metrics driving this bioisosteric replacement[1][2].

Physicochemical PropertyAzetidine (4-Membered)Pyrrolidine (5-Membered)Piperidine (6-Membered)
Ring Strain (kcal/mol) ~26.0~6.0~0.1
Basic pKa (approximate) 10.411.311.2
Lipophilicity (LogP Impact) Lower (More polar, higher aqueous solubility)ModerateHigher (More lipophilic)
Metabolic Stability (CYP450) High (Fewer oxidizable C–H bonds)ModerateLow (Highly susceptible to oxidation)
Vector Trajectory (Exit Angles) Unique, highly angled spatial projectionStandard envelope conformationStandard chair conformation

Conclusion

The synthesis of functionalized azetidines represents a triumph of modern catalytic design over thermodynamic limitations. By leveraging the nuanced physics of triplet energy transfer, the explosive thermodynamic driving force of radical strain-release, and the steric-bypassing nature of metallaphotoredox catalysis, researchers can now reliably install these privileged sp³-rich motifs into next-generation therapeutics.

References

1.[5] Radical strain-release photocatalysis for the synthesis of azetidines. ChemRxiv. 2.[1] Examples of azetidine‐based bioisosters. ResearchGate. 3.[9] Visible light photoredox-catalyzed decarboxylative alkylation of 3-aryl-oxetanes and azetidines via benzylic tertiary radicals. American Chemical Society. 4.[7] Modular Access to N-SF5 azetidines. PMC - NIH. 5.[2] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate. 6.[4] Aza-Paternò–Büchi Reaction for Synthesis of Fused Azetidines. Thieme. 7.[6] The renaissance of strained 1-azabicyclo[1.1.0]butanes as useful reagents for the synthesis of functionalized azetidines. Organic & Biomolecular Chemistry (RSC Publishing). 8.[8] Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Macmillan Group - Princeton University. 9.[3] Visible-Light-Mediated aza Paternò–Büchi Reactions and Related Cycloadditions for the Formation of Azetidines and Azetines. Accounts of Chemical Research - ACS Publications.

Sources

Foundational

The Azetidine Ring in Complex Molecules: A Guide to Navigating its Stability and Strain-Driven Reactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, my experience in the field has consistently highlighted the pivotal role of small, strained h...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, my experience in the field has consistently highlighted the pivotal role of small, strained heterocycles in modern drug discovery. Among these, the azetidine ring has ascended from a synthetic curiosity to a cornerstone of medicinal chemistry.[1] This guide is designed to provide a deep, practical understanding of the azetidine scaffold, moving beyond simple definitions to explore the nuanced interplay between its inherent ring strain, conformational behavior, and the resulting chemical reactivity. We will dissect the causality behind its stability under certain conditions and its strategic cleavage under others, providing a framework for its rational incorporation and manipulation in complex molecular design.

The Foundation: Structural and Physicochemical Characteristics

The utility of the azetidine ring is fundamentally rooted in its unique structural properties, which distinguish it from both its smaller, more reactive aziridine cousin and its larger, more flexible pyrrolidine counterpart.[2]

Ring Strain: The Engine of Reactivity

The defining feature of the azetidine ring is its significant strain energy, a direct consequence of compressed bond angles deviating from the ideal sp³ tetrahedral geometry. This strain is the primary determinant of its chemical behavior.[3][4] While aziridines are often difficult to handle due to their extreme strain, and pyrrolidines are comparatively unreactive, azetidines occupy a "sweet spot."[3][5] They are stable enough for facile handling and incorporation into complex scaffolds, yet reactive enough to undergo specific, strain-releasing transformations under controlled conditions.[3]

Ring System Approximate Ring Strain (kcal/mol) Key Implication
Aziridine26.7 - 27.7Highly reactive, often unstable
Azetidine 25.2 - 25.4 Balanced stability and reactivity
Cyclobutane26.3High strain, but less reactive C-C bonds
Pyrrolidine5.4 - 6.5Low strain, conformationally flexible, less reactive
Data sourced from references[2][3].
Conformational Puckering: A Key to 3D Structure

To alleviate some of its inherent angle strain, the azetidine ring adopts a non-planar, puckered conformation.[6] This is not a trivial structural quirk; it is a critical feature that imparts a well-defined three-dimensional geometry, a desirable trait in drug design for achieving precise receptor targeting. The degree of puckering and the orientation of substituents are interdependent. Substituents on the ring carbons (C2, C3, C4) will preferentially occupy a pseudo-equatorial position to minimize steric clashes with the remaining ring protons, a crucial consideration for predicting the spatial arrangement of functional groups.[6][7]

The Duality of the Ring: Stability Profile

Understanding when the azetidine ring remains intact versus when it opens is paramount for its effective use. Its stability is not absolute but is highly dependent on the chemical environment.

General and Metabolic Stability

The incorporation of an azetidine moiety is a well-established strategy for enhancing the metabolic stability of drug candidates.[8][9] Its rigid structure can block metabolically labile sites or orient the molecule away from the active sites of metabolic enzymes. Furthermore, the ring itself is generally robust under many standard synthetic conditions, including exposure to strong acids for deprotection of other functional groups and various reductive conditions.[10] This stability allows for its early incorporation into a synthetic route, confident that it will survive subsequent transformations.

Chemical Stability: The Role of the Nitrogen Atom

The ring's stability is intrinsically linked to the electronics of the nitrogen atom.

  • Under Basic and Neutral Conditions: The azetidine ring is generally stable.

  • Under Acidic Conditions: The lone pair on the nitrogen can be protonated by Brønsted or coordinated by Lewis acids. This "activation" is the first step toward ring-opening, as it transforms the nitrogen into a good leaving group and increases the electrophilicity of the ring carbons.[2][11][12] However, the ring does not indiscriminately cleave in any acidic environment. The stability is profoundly influenced by N-substitution. Attaching an electron-withdrawing group or a less basic aromatic system (like a pyridine) to the nitrogen significantly lowers its basicity (pKa).[13] This reduced tendency for protonation renders the ring much more stable to acid-mediated decomposition, a critical insight for designing stable pharmaceutical ingredients.[13]

Harnessing the Strain: Reactivity and Functionalization

The true synthetic power of the azetidine ring lies in its predictable reactivity, which can be channeled into two primary pathways: strain-release ring-opening or functionalization that preserves the core scaffold.

Pathway 1: Strain-Release Ring-Opening Reactions

The ~25 kcal/mol of strain energy can be released through reactions that cleave the C-N or C-C bonds of the ring. Nucleophilic ring-opening is the most common and synthetically useful of these transformations.[2][14]

Causality of the Reaction: The process begins with activation of the ring nitrogen, typically by protonation or, more effectively, by alkylation to form a quaternary azetidinium salt.[2] This step is crucial as it dramatically increases the ring's susceptibility to nucleophilic attack. The subsequent attack by a nucleophile proceeds via an S_N2-like mechanism, leading to cleavage of one of the C-N bonds and complete relief of ring strain.[15]

This strategy provides a powerful method for generating complex, polysubstituted linear amines from a cyclic precursor. A wide array of nucleophiles, including hydrides, azides, amines, alkoxides, and various carbon nucleophiles, have been successfully employed.[2]

Ring_Opening_Mechanism cluster_0 Step 1: Activation cluster_1 Step 2: Nucleophilic Attack Azetidine Azetidine Azetidinium Azetidinium Ion (Activated) Azetidine->Azetidinium H⁺ or R-X Product Ring-Opened Product (γ-Amino Derivative) Azetidinium->Product S_N2 Attack Nu Nucleophile (Nu⁻) Nu->Azetidinium

Caption: General mechanism for acid-catalyzed nucleophilic ring-opening.

An important variant is intramolecular ring-opening, where a nucleophilic group tethered to the azetidine scaffold attacks the ring. This can be an undesired decomposition pathway but can also be strategically employed to synthesize larger heterocyclic systems.[11][13]

Pathway 2: Functionalization with Ring Preservation

Decorating the azetidine ring without cleaving it is essential for structure-activity relationship (SAR) studies.

  • N-Functionalization: Modifying the nitrogen atom via alkylation, acylation, or sulfonylation is straightforward and allows for fine-tuning of properties like solubility, basicity, and metabolic stability.[10]

  • C-Functionalization: Introducing substituents onto the carbon framework is more challenging but offers access to greater structural diversity.

    • α-Lithiation: By placing a suitable directing and activating group on the nitrogen (e.g., Boc, Bus), the protons at the C2 position become sufficiently acidic to be removed by a strong base like s-BuLi. The resulting organolithium intermediate can then be trapped with a variety of electrophiles, providing a reliable method for C2-functionalization.[16]

    • Strain-Release Functionalization: A modern and powerful strategy involves using highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs). These bench-stable compounds react under transition-metal catalysis (e.g., Ni, Cu) with a wide range of partners (e.g., boronic acids, organometallics) to generate highly substituted azetidines.[17][18] This approach harnesses the strain of the bicyclic system to drive the formation of two new bonds on the azetidine ring.

    • Electrophilic Azetidinylation: A paradigm shift in azetidine synthesis involves "any-stage" installation of the ring onto other molecules. Reagents such as azetidinyl trichloroacetimidates (ATAs) act as electrophilic sources of the azetidine moiety, enabling their direct coupling to a vast library of nucleophiles (amines, alcohols, thiols, carbanions) in a modular fashion.[19][20] This is particularly valuable for late-stage functionalization of complex drug candidates.

Functionalization_Pathways cluster_N N-Functionalization cluster_C C-Functionalization Azetidine Azetidine Core N_Func Alkylation, Acylation, Arylation, etc. Azetidine->N_Func At Nitrogen C_Func_Alpha α-Lithiation/ Electrophilic Trap Azetidine->C_Func_Alpha At Carbon C_Func_ABB Strain-Release from ABBs Azetidine->C_Func_ABB C_Func_Direct Direct Electrophilic Azetidinylation Azetidine->C_Func_Direct

Caption: Key strategies for functionalizing the azetidine scaffold.

Experimental Protocol: Classical Synthesis of an N-Substituted Azetidine

Trustworthy protocols are self-validating. The following procedure for a classical intramolecular cyclization is a foundational method that demonstrates the principles of forming the strained ring.[1][2]

Reaction: Synthesis of N-benzylazetidine from 1-benzylamino-3-chloropropane.

Principle: This protocol relies on the intramolecular S_N2 reaction where the amine nucleophile attacks the electrophilic carbon bearing a halide leaving group. The reaction is driven by the formation of the cyclic product.

Step-by-Step Methodology:

  • Precursor Preparation (if not available): React 1,3-dichloropropane with one equivalent of benzylamine in a suitable solvent like acetonitrile with a non-nucleophilic base (e.g., K₂CO₃) to favor mono-alkylation. Purify the resulting 1-benzylamino-3-chloropropane by column chromatography. Causality: Using a 1:1 stoichiometry and a solid base minimizes the formation of the di-alkylated byproduct.

  • Cyclization Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the purified 1-benzylamino-3-chloropropane (1.0 eq).

  • Solvent and Base: Add a polar aprotic solvent such as acetonitrile or DMF (to dissolve the reactants and facilitate the S_N2 reaction) and a slight excess of a strong, non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0-3.0 eq) or sodium hydride (NaH, 1.2 eq) for irreversible deprotonation. Causality: The base is critical to deprotonate the secondary amine, generating the more potent amine anion nucleophile required to efficiently close the strained four-membered ring.

  • Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature. If using K₂CO₃, filter off the solid salts. If using NaH, carefully quench any excess hydride with water or isopropanol.

  • Extraction: Dilute the filtrate with water and extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure N-benzylazetidine.

The Azetidine Ring in Action: Applications in Drug Discovery

The theoretical advantages of the azetidine ring translate directly into real-world applications, most notably in FDA-approved pharmaceuticals.[8] It is considered a "privileged scaffold" because its presence is correlated with desirable biological activity and pharmacokinetic properties across a range of targets.[5][21]

Drug Therapeutic Area Role of the Azetidine Moiety
Baricitinib [8]Rheumatoid ArthritisThe azetidine ring replaces a more metabolically labile group, enhancing metabolic stability and providing a rigid vector to orient other functional groups for optimal binding to the Janus kinase (JAK) active site.
Cobimetinib [3][8]MelanomaServes as a conformationally restricted linker, improving selectivity for the MEK1/2 kinase and contributing to a favorable pharmacokinetic profile.
Azelnidipine [3][8]HypertensionActs as a calcium channel blocker. The azetidine provides a rigid, sp³-rich scaffold that contributes to the molecule's overall shape and binding affinity.

Beyond these examples, azetidines are frequently used as bioisosteric replacements for other common chemical groups. For instance, an azetidine ring can mimic the spatial arrangement of an isopropyl or phenyl group while improving aqueous solubility and reducing lipophilicity, key parameters in drug optimization.[9]

Conclusion and Future Directions

The azetidine ring presents a fascinating duality: it is a stable, conformationally rigid scaffold that can also be selectively activated to undergo strain-releasing reactions. This balance is the source of its immense value in complex molecule synthesis. For the medicinal chemist, it offers a tool to enhance metabolic stability, tune solubility, and rigidly control molecular geometry. For the synthetic chemist, it is a versatile building block whose latent reactivity can be harnessed to construct intricate acyclic and heterocyclic systems.

The field is rapidly advancing. Innovations in photoredox catalysis,[22][23][24] C-H activation,[3][25] and modular "azetidinylation" strategies[19][20] are making complex azetidines more accessible than ever before. As our ability to synthesize and manipulate this unique scaffold continues to grow, the azetidine ring is poised to become an even more indispensable component in the design of next-generation therapeutics and functional materials.

References

  • Cheekatla, S. R. (2026, January 5).
  • Inuwa, R. M. Synthesis of Complex Piperidines and Azetidines and Reactivity of Aziridinium Ylides. Longdom Publishing S.L.
  • Cheekatla, S. R., et al. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • (2025, August 25). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions.
  • Urban, M. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Conformational Analysis of the Azetidine Ring in Methyl 4-(3-azetidinyloxy)benzoate: A Technical Guide. (2025). BenchChem.
  • Azetidines in Drug Discovery. (n.d.). PharmaBlock.
  • The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers. (2025). BenchChem.
  • (2024, May 17). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. PubMed.
  • (2025, October 8). Exploration of Oxetanes and Azetidines in Structure-Based Drug Design. Thieme.
  • Kang, Y. K. (2007, April 5). Conformational preferences of proline analogues with different ring size. PubMed.
  • Kang, Y. K. (2007, March 13). Conformational Preferences of Proline Analogues with Different Ring Size.
  • Regioselective ring opening reactions of azetidines. (n.d.).
  • Bott, T. M., & West, F. G. (2012, October 25). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, Vol. 84, No. 1.
  • (n.d.).
  • (2024, July 19). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals.
  • (2024, June 27). Scientists use computational modeling to guide a difficult chemical synthesis. MIT News.
  • (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC.
  • Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. (n.d.). PMC.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF. (n.d.).
  • (n.d.). Modular access to functionalized azetidines via electrophilic azetidinylation. Organic Chemistry Frontiers (RSC Publishing).
  • Chen, G., Shaughnessy, S. M., & Daugulis, O. (2011, December 21). Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions.
  • (2019, November 8). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions.
  • Hsu, C.-M., Lin, H.-B., Hou, X.-Z., et al. (2023, August 17). Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization.
  • (2022, April 18).
  • Azetidine synthesis. (n.d.). Organic Chemistry Portal.
  • Technical Support Center: Azetidine Ring-Opening Reactions. (n.d.). BenchChem.
  • Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines | Request PDF. (n.d.).
  • Capriati, V., & Solofrizzo, G. (2022, April 29).

Sources

Exploratory

Elucidating the Mechanism of Action for 1-(Azetidin-3-yl)pent-4-yn-2-one: A Technical Guide

Abstract This guide provides a comprehensive framework for elucidating the mechanism of action (MoA) of the novel small molecule, 1-(Azetidin-3-yl)pent-4-yn-2-one. Given its unique structural motifs—a strained azetidine...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for elucidating the mechanism of action (MoA) of the novel small molecule, 1-(Azetidin-3-yl)pent-4-yn-2-one. Given its unique structural motifs—a strained azetidine ring, a ketone, and a terminal alkyne—this compound presents intriguing possibilities as a targeted covalent inhibitor or a high-affinity molecular probe.[1][2] We will detail a multi-pronged, systematic approach for drug development professionals and researchers, beginning with unbiased target identification and progressing through rigorous target validation and pathway analysis. The methodologies described herein integrate cutting-edge chemical proteomics, biophysical, and genetic techniques to build a robust, evidence-based understanding of the compound's biological activity.

Introduction: Deconstructing the Molecule

The compound 1-(Azetidin-3-yl)pent-4-yn-2-one was identified in a high-throughput phenotypic screen for its potent anti-proliferative effects in a panel of cancer cell lines. Understanding its molecular target and mechanism of action is paramount to advancing it as a potential therapeutic candidate.

A structural analysis reveals key features that inform our investigative strategy:

  • Azetidine Ring : This four-membered, saturated heterocycle is a "privileged scaffold" in medicinal chemistry.[1][3] Its inherent ring strain and rigid structure can enhance metabolic stability and solubility while providing precise vectoral orientation for interacting with a protein binding pocket.[2][4]

  • Terminal Alkyne : This functional group is of particular interest for two primary reasons. First, it can act as a "warhead" for targeted covalent inhibition, forming an irreversible bond with nucleophilic residues (like cysteine) in an enzyme's active site.[5][6][7] Second, it serves as a bioorthogonal "handle" for 'click chemistry', enabling its use in powerful target identification techniques like Activity-Based Protein Profiling (ABPP).[8]

  • Ketone Group : The ketone provides an additional site for potential hydrogen bonding or other interactions within a target protein.

This combination of features suggests the compound may function as a targeted covalent inhibitor.[9] Our strategy is therefore designed to first identify its protein target(s) without bias and then rigorously validate the interaction and its downstream functional consequences.

Phase 1: Unbiased Target Identification

The primary challenge in MoA studies is to identify the direct molecular target(s) of a compound from the thousands of proteins within a cell.[10] We will employ three complementary, state-of-the-art methods to generate a high-confidence list of candidate binding partners.

dot

Caption: Overall workflow for Mechanism of Action (MoA) elucidation.

Activity-Based Protein Profiling (ABPP)

Rationale: ABPP is a powerful chemical proteomic strategy for profiling the functional state of enzymes in complex biological systems.[11][12] Given the presence of the terminal alkyne, which can act as a latent electrophile, this method is ideally suited to identify enzymes that our compound covalently modifies.[7] We will use a competitive profiling approach to identify targets.

dot

Caption: Logic of target validation via genetic knockdown (CRISPRi/KO).

Methodology: CRISPR Interference/Knockout (CRISPRi/KO)

  • Phenocopy: Use CRISPRi (inhibition) or CRISPR-KO (knockout) to deplete the validated target protein in the relevant cell line. [13]2. Assess Phenotype: Measure the effect of target depletion on cell proliferation. If depleting the target mimics the anti-proliferative effect of the compound, it strongly validates the target.

  • Resistance Mutations: Perform a resistance screen. Treat cells expressing Cas9 with a tiling library of sgRNAs targeting the validated protein, then apply a lethal dose of the compound. Cells that survive likely harbor mutations in the target protein that prevent compound binding. Sequencing these mutations can map the binding site. [14]

Conclusion

The systematic, multi-faceted approach detailed in this guide provides a robust pathway to confidently elucidate the mechanism of action for 1-(Azetidin-3-yl)pent-4-yn-2-one. By integrating unbiased, proteome-wide screening with rigorous biochemical, biophysical, and genetic validation, researchers can build a comprehensive understanding of how this novel compound exerts its biological effects. This knowledge is the bedrock upon which successful, mechanism-driven drug development programs are built.

References

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery. [Link]

  • Bantscheff, M., & Drewes, G. (2012). Chemoproteomic approaches to drug target discovery. Bioorganic & Medicinal Chemistry. [Link]

  • Gilbert, L. A., Horlbeck, M. A., Weissman, J. S., & Qi, L. S. (2014). Genome-Scale CRISPR-Mediated Control of Gene Repression and Activation. Cell. [Link]

  • Bauer, R. A. (2015). Covalent inhibitors in drug discovery: from serendipity to rational design. Drug Discovery Today. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Wienken, C. J., Baaske, P., Rothbauer, U., Braun, D., & Duhr, S. (2010). Protein-binding assays in biological liquids using microscale thermophoresis. Nature Communications. [Link]

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry. [Link]

  • Ciulli, A., & Williams, G. (2010). Biophysical methods for the characterization of protein-ligand interactions. Methods in Molecular Biology. [Link]

  • Savitski, M. M., Reinhard, F. B., Franken, H., Werner, T., Savitski, M. F., Eberhard, D., ... & Bantscheff, M. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science. [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science. [Link]

  • Al-Hosary, A. A., & Grienke, U. (2021). Cellular Thermal Shift Assay (CETSA) for the Study of Drug-Target Engagement in Live Cells. Methods in Molecular Biology. [Link]

  • Brandi, A., Cicchi, S., & Cordero, F. M. (2008). The chemistry of azetidines. Chemical Reviews. [Link]

  • Ekkebus, R., van Kasteren, S. I., Kulathu, Y., Scholten, A., Berlin, I., Geurink, P. P., ... & Ovaa, H. (2013). On terminal alkynes that can react with active-site cysteine nucleophiles in proteases. Journal of the American Chemical Society. [Link]

Sources

Foundational

In Silico Modeling of 1-(Azetidin-3-yl)pent-4-yn-2-one Receptor Binding

The following technical guide details the in silico modeling framework for 1-(Azetidin-3-yl)pent-4-yn-2-one , treating it as a representative high-value fragment and chemical probe. Given the molecule's structure—contain...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the in silico modeling framework for 1-(Azetidin-3-yl)pent-4-yn-2-one , treating it as a representative high-value fragment and chemical probe. Given the molecule's structure—containing a rigid, polar azetidine scaffold linked to a flexible alkynyl-ketone tail—this guide focuses on Fragment-Based Drug Discovery (FBDD) methodologies, specifically addressing ring conformational dynamics, electrostatic anchoring, and covalent/non-covalent interaction profiling.

Content Type: Technical Whitepaper & Protocol Guide Subject: Computational Medicinal Chemistry / Fragment-Based Design Target Audience: Computational Chemists, Structural Biologists, Drug Discovery Scientists[1]

Executive Summary: The Pharmacophore & Challenge

1-(Azetidin-3-yl)pent-4-yn-2-one (referred to herein as AZ-PYO ) represents a distinct class of chemical building blocks combining a polar, rigid sp³-rich scaffold (azetidine) with a linear, hydrophobic handle (alkyne) capable of orthogonal reactivity (e.g., Click chemistry or electrophilic warhead activation).[1]

Modeling the receptor binding of AZ-PYO requires a specialized approach due to three critical physicochemical factors:

  • Azetidine Puckering: The four-membered ring exhibits rapid puckering inversion (barrier ~1.3 kcal/mol), which standard force fields often over-rigidify.

  • Electrostatic Dominance: The secondary amine (predicted pKa ~10.5–11.0) acts as a dominant electrostatic anchor, necessitating accurate protonation state modeling.

  • Tail Flexibility vs. Linearity: The pent-4-yn-2-one tail combines rotational freedom (methylene linkers) with strict linearity (alkyne), creating specific steric requirements in the binding pocket.[1]

This guide outlines a self-validating workflow to model AZ-PYO binding, moving from Quantum Mechanical (QM) parameterization to Molecular Dynamics (MD) simulation.[1]

Computational Framework & Causality

To ensure high-fidelity modeling, we employ a hierarchical workflow.[1] We do not rely on "black-box" docking; instead, we validate the ligand's physics first.[1]

The Three-Pillar Protocol[1]
  • Pillar 1: QM-Derived Ligand Parameterization. Standard libraries (e.g., GAFF2) may misrepresent the azetidine ring strain. We use Density Functional Theory (DFT) to derive partial charges and torsional parameters.

  • Pillar 2: Ensemble Docking. Due to the ring puckering, a single rigid conformer is insufficient. We generate a conformational ensemble to sample the "butterfly" motion of the azetidine.

  • Pillar 3: Interaction Stability Analysis (MD). We verify if the electrostatic anchor (azetidine NH2+) maintains the pose while the alkyne tail explores hydrophobic sub-pockets.

Step-by-Step Experimental Methodology

Phase I: Ligand Preparation & QM Validation[1]

Objective: Generate accurate force field parameters for the strained azetidine ring.

  • Structure Generation: Generate the 3D structure of AZ-PYO.

    • Note: Ensure the stereochemistry at the connection point (C3 of azetidine) is defined if substituted, though AZ-PYO is achiral at C3 unless the nitrogen is substituted unsymmetrically.

  • Protonation State: At physiological pH (7.4), the azetidine nitrogen is protonated (

    
    ).
    
  • Geometry Optimization (QM):

    • Software: Gaussian / ORCA / Psi4.

    • Level of Theory: B3LYP/6-31G(d,p) or

      
      B97X-D/def2-TZVP.[1]
      
    • Protocol: Perform optimization followed by frequency calculation to ensure a true minimum.

  • Charge Derivation: Calculate RESP (Restrained Electrostatic Potential) charges.

    • Causality: Azetidine nitrogen charges are highly sensitive to ring strain. Standard AM1-BCC charges often underestimate the polarization of the adjacent carbons.[1]

  • Force Field Generation:

    • Map QM data to the GAFF2 or CHARMM General Force Field (CGenFF).

    • Validation: Compare the QM-calculated ring pucker angle with the Force Field minimized angle.[1] If the deviation is >5°, re-parameterize the dihedral terms.

Phase II: Target Selection & Pocket Analysis[1]

For this guide, we assume a representative target relevant to azetidine fragments, such as STAT3 (SH2 domain) or a GPCR (Amine-binding pocket) .[1]

  • Grid Generation: Define a

    
     Å box centered on the key Aspartate/Glutamate residue (the counter-ion for the azetidine amine).
    
  • Pharmacophore Constraints: Set a positional constraint on the acidic residue to enforce the salt bridge with the azetidine nitrogen.

Phase III: Induced Fit Docking (IFD)

Standard rigid-receptor docking fails for small fragments because the protein side chains must collapse around the small ligand to maximize van der Waals (vdW) contacts.[1]

  • Initial Glide/Vina Docking:

    • Dock the pre-generated AZ-PYO conformer ensemble (minimum 50 conformers).[1]

    • Scoring Function: Bias towards electrostatic terms (Coulombic interactions).

  • Prime/Rosetta Refinement:

    • Select top 10 poses.

    • Allow residues within 5 Å of the ligand to relax.

    • Rationale: The linear alkyne tail requires specific hydrophobic channels. Rigid receptors may clash with the rigid rod of the alkyne.

Phase IV: Molecular Dynamics (MD) Simulation

Objective: Assess the temporal stability of the salt bridge and the entropic cost of the tail.

  • System Setup:

    • Solvation: TIP3P water box (10 Å buffer).

    • Neutralization: Add Na+/Cl- to 0.15 M.[1]

  • Equilibration:

    • NVT ensemble (300 K) for 1 ns with restraints on protein backbone and ligand.

    • NPT ensemble (1 atm) for 1 ns, gradually releasing restraints.

  • Production Run:

    • Time: 100 ns.

    • Step size: 2 fs.

  • Analysis Metrics:

    • RMSD: Ligand stability relative to the protein.

    • H-Bond Lifetime: Percentage of time the Azetidine-NH...Asp/Glu bond exists.[1]

    • Solvent Accessible Surface Area (SASA): Monitor the burial of the hydrophobic alkyne tail.

Quantitative Data Presentation

When reporting results for AZ-PYO modeling, structure your data to highlight the difference between "Initial Docking" and "MD-Refined" states.[1]

Table 1: Hypothetical Binding Energy & Stability Metrics

MetricInitial Docking (Rigid)MD-Refined (Flexible)Interpretation
Binding Energy (

)
-5.2 kcal/mol-7.8 kcal/molInduced fit improves vdW contacts for the alkyne tail.[1]
Salt Bridge Distance 2.8 Å2.9 ± 0.4 ÅDynamic stability of the Azetidine-Asp interaction.[1]
Ligand RMSD N/A1.2 ÅLow RMSD indicates a stable, anchored binding mode.
Alkyne Burial (SASA) 45%85%The hydrophobic tail recruits protein side chains (hydrophobic collapse).

Visualization of Signaling & Workflow

The following diagrams illustrate the logical flow of the modeling protocol and the interaction network.

Diagram 1: In Silico Modeling Workflow

G QM_Prep 1. QM Ligand Prep (DFT Opt & RESP Charges) Conf_Gen 2. Conformer Generation (Ring Pucker Sampling) QM_Prep->Conf_Gen Parameters Docking 4. Induced Fit Docking (Constraint: Salt Bridge) Conf_Gen->Docking Ensemble Target_Sel 3. Target Selection (ID Acidic Anchor) Target_Sel->Docking Grid MD_Sim 5. MD Simulation (100ns) (Stability Check) Docking->MD_Sim Top Poses Analysis 6. Binding Energy (MM/GBSA) MD_Sim->Analysis Trajectory

Caption: Hierarchical workflow for modeling AZ-PYO, prioritizing QM-derived parameters for the azetidine ring.

Diagram 2: Receptor Interaction Pathway[1]

Interaction Azetidine Azetidine (NH2+) Asp_Glu Asp/Glu Residue (Anionic Anchor) Azetidine->Asp_Glu Salt Bridge (Ionic) Linker Ketone Linker Backbone Backbone NH (H-Bond Donor) Linker->Backbone H-Bond (Acceptor) Alkyne Pent-4-yn Tail Hydro_Pocket Hydrophobic Pocket (Phe/Trp/Leu) Alkyne->Hydro_Pocket vdW / Pi-Pi (Shape Comp.)

Caption: Pharmacophore map showing the tripartite binding mode: Electrostatic Anchor, H-Bond Linker, and Hydrophobic Tail.[1]

Scientific Causality & Discussion

Why this specific workflow?

The failure mode of most fragment docking campaigns lies in the neglect of ring strain and solvation effects .

  • Ring Strain: Azetidine has significant angle strain. If the force field parameters are too "stiff," the ring cannot adapt to the steric constraints of the protein pocket, leading to false negatives in docking scores.

  • Solvation: The high polarity of the azetidine amine means desolvation cost is high. MD simulation (Explicit Solvent) is strictly required to verify that the binding enthalpy (salt bridge) overcomes the desolvation penalty. Implicit solvent models (like standard docking scores) often overestimate the affinity of highly polar fragments.

The Role of the Alkyne Tail

While the azetidine anchors the molecule, the pent-4-yn-2-one tail provides the selectivity.[1] The linearity of the alkyne (


) creates a "rod-like" probe.
  • In Silico Insight: In the trajectory analysis, observe the rotation of the C2-C3 bond. If the alkyne tail flails into the solvent, the fragment is likely a non-binder. If it locks into a hydrophobic groove, the ligand is a valid hit.

References

  • Vertex Pharmaceuticals. (2016). Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. PubMed Central. [Link]

  • Journal of Medicinal Chemistry. (2021). An Alkynylpyrimidine-Based Covalent Inhibitor That Targets a Unique Cysteine in NF-κB-Inducing Kinase.[1][2] ACS Publications. [Link][2]

  • ResearchGate. (2018). Modeling covalent-modifier drugs. ResearchGate. [Link]

  • MDPI. (2023). Recent Advances in Covalent Drug Discovery. MDPI. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Using 1-(Azetidin-3-yl)pent-4-yn-2-one in CuAAC Click Reactions

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier bioorthogonal "click" reaction utilized in modern dru...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier bioorthogonal "click" reaction utilized in modern drug discovery, bioconjugation, and materials science. This application note details the optimized protocols for utilizing 1-(Azetidin-3-yl)pent-4-yn-2-one , a highly versatile, heterobifunctional terminal alkyne. By combining a reactive alkyne handle with a hydrophilic azetidine ring and an orthogonal ketone linker, this building block overcomes the lipophilicity and steric limitations common to traditional aliphatic alkynes, enabling the synthesis of complex, multi-functional conjugates.

Physicochemical Rationale & Structural Causality

Selecting the correct alkyne building block is critical for maintaining the pharmacokinetic and structural integrity of the final conjugate. 1-(Azetidin-3-yl)pent-4-yn-2-one was engineered with three distinct functional domains:

  • The Azetidine Core: As a constrained, basic secondary amine (pKa ~9.0–9.5), the azetidine ring acts as a highly polar handle. It significantly lowers the overall logD of the target molecule, enhancing aqueous solubility and metabolic stability without introducing the steric bulk associated with larger heterocycles (e.g., piperidine or pyrrolidine).

  • The Ketone Linker: The pent-4-yn-2-one backbone places a ketone adjacent to the alkyne. Post-CuAAC, this ketone serves as an orthogonal reactive site for reductive amination or oxime/hydrazone ligation. This allows the molecule to function as a heterobifunctional crosslinker for PROTAC or Antibody-Drug Conjugate (ADC) development.

  • The Terminal Alkyne: Provides exquisite bioorthogonality, reacting selectively with azides only in the presence of a Cu(I) catalyst, ensuring no cross-reactivity with endogenous biological functional groups .

Mechanistic Insights into the CuAAC Catalytic Cycle

The CuAAC reaction achieves a remarkable rate acceleration of


 to 

compared to the uncatalyzed 1,3-dipolar cycloaddition . However, the thermodynamic instability of the active Cu(I) species in aqueous environments requires precise catalytic management.

To ensure a self-validating and robust system, our protocol relies on a multi-component catalytic engine:

  • CuSO₄ & Sodium Ascorbate: Cu(I) is generated in situ by reducing stable Cu(II) sulfate with sodium ascorbate. Ascorbate is provided in large excess to continuously re-reduce any Cu(II) formed via ambient oxygen oxidation, preventing reaction stalling .

  • THPTA Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble accelerating ligand. It coordinates Cu(I) to block its bioavailability, preventing the generation of reactive oxygen species (ROS) that would otherwise degrade sensitive proteins or nucleic acids. A strict 5:1 ratio of THPTA to Cu is maintained for biological applications .

  • Aminoguanidine: Ascorbate oxidation generates dehydroascorbate, a reactive byproduct that can crosslink arginine residues on proteins. Aminoguanidine is added as a sacrificial scavenger to protect the biomolecule .

CuAAC_Mechanism Cu2 Cu(II) Precursor (CuSO4) Cu1 Cu(I) Active Catalyst Cu2->Cu1 Reduction NaAsc Sodium Ascorbate (Reducing Agent) NaAsc->Cu1 e- donor CuLigand Cu(I)-THPTA Complex Cu1->CuLigand Coordination Ligand THPTA Ligand Ligand->CuLigand PiComplex Cu(I)-Alkyne π-Complex CuLigand->PiComplex + Alkyne Alkyne 1-(Azetidin-3-yl)pent-4-yn-2-one Alkyne->PiComplex Azide Azide Partner (R-N3) Metallacycle Six-Membered Cu-Metallacycle Azide->Metallacycle Acetylide Cu(I)-Acetylide Complex PiComplex->Acetylide Deprotonation Acetylide->Metallacycle + Azide Metallacycle->CuLigand Catalyst Regeneration Triazole 1,4-Disubstituted 1,2,3-Triazole Metallacycle->Triazole Reductive Elimination

Caption: Mechanistic pathway of the CuAAC reaction utilizing THPTA-stabilized Cu(I) catalysis.

Quantitative Data Summary

The following parameters have been optimized to ensure quantitative yields while preserving substrate integrity .

ParameterBioconjugation (Aqueous)Small Molecule (Organic/Biphasic)Scientific Rationale
Alkyne:Azide Ratio 1 : 1.5 to 1 : 51 : 1.05 to 1 : 1.2Excess drives the reaction to completion in highly dilute biological conditions.
Catalyst (CuSO₄) 0.1 - 1.0 mM1 - 5 mol %Low concentration in bio-assays prevents protein precipitation and toxicity.
Ligand (THPTA) 0.5 - 5.0 mM (5x Cu)5 - 10 mol %A 5:1 ratio to Cu(I) is strictly required in bio-conditions to block ROS damage.
Reducing Agent 2.5 - 10 mM (10x Cu)10 - 50 mol %Excess sodium ascorbate ensures continuous reduction of oxidized Cu(II).
Aminoguanidine 5.0 mMN/AScavenges dehydroascorbate to prevent off-target arginine crosslinking.
Solvent System PBS, HEPES, or Watert-BuOH/H₂O (1:1) or THFTHPTA enables fully aqueous reactions; t-BuOH aids organic azide solubility.
Reaction Temp Room Temp (20-25°C)Room Temp to 40°CCuAAC is highly efficient at ambient temperatures; heating is rarely needed.

Experimental Protocols

Protocol A: Aqueous Bioconjugation (Protein/Oligonucleotide Labeling)

This protocol is designed as a self-validating system for labeling azide-tagged biomolecules.

Step 1: Preparation of Fresh Stock Solutions

  • Alkyne: 10 mM 1-(Azetidin-3-yl)pent-4-yn-2-one in LC-MS grade Water. (Note: The secondary amine ensures excellent aqueous solubility).

  • CuSO₄: 20 mM in Water.

  • THPTA: 100 mM in Water.

  • Sodium Ascorbate: 100 mM in Water. (Must be prepared immediately before use to prevent auto-oxidation).

  • Aminoguanidine: 100 mM in Water.

Step 2: Catalyst Pre-Complexation Mix 10 µL of 20 mM CuSO₄ with 10 µL of 100 mM THPTA. Vortex and incubate at room temperature for 5 minutes. Causality: Pre-complexing ensures that no free, uncoordinated Cu(II) is introduced to the biomolecule, preventing non-specific metalloprotein interactions.

Step 3: Reaction Assembly In a 1.5 mL Eppendorf tube, combine the following in exact order:

  • Azide-Biomolecule: 1 mL (e.g., 1 mg/mL in PBS, pH 7.4).

  • Alkyne Stock: 50 µL (yields ~500 µM final concentration).

  • Aminoguanidine Stock: 50 µL.

  • Cu/THPTA Pre-complex: 20 µL.

  • Sodium Ascorbate Stock: 50 µL (Added last to initiate the reaction).

Step 4: Incubation & Self-Validating Quench

  • Invert the tube gently to mix. Incubate on a slow rotisserie at room temperature for 1 hour, protected from light.

  • Quench: Add 10 µL of 0.5 M EDTA (pH 8.0). EDTA rapidly chelates the copper, halting the catalytic cycle and preventing over-oxidation.

  • Validation: Analyze an aliquot via LC-MS to confirm the exact mass shift corresponding to the triazole formation.

Protocol B: Small Molecule Synthesis (Organic/Aqueous Biphasic)

Optimized for building block synthesis where ROS-mediated degradation is not a concern.

  • Dissolution: In a round-bottom flask, dissolve the organic azide (1.0 eq) and 1-(Azetidin-3-yl)pent-4-yn-2-one (1.1 eq) in a 1:1 mixture of tert-butanol and water (0.1 M concentration).

  • Catalyst Addition: Add CuSO₄·5H₂O (5 mol%) and THPTA (5 mol%).

  • Initiation: Add Sodium Ascorbate (20 mol%) in a single portion. The solution will typically turn from blue to pale yellow/colorless as Cu(II) is reduced to Cu(I).

  • Monitoring: Stir vigorously at room temperature for 2 hours. Monitor reaction completion via TLC (using a ninhydrin stain to visualize the azetidine amine).

  • Workup: Quench the reaction with 10% aqueous NH₄OH (the aqueous layer will turn deep blue, indicating successful copper sequestration). Extract the product with Ethyl Acetate (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

Workflow Step1 1. Prepare Stock Solutions (CuSO4, THPTA, NaAsc) Step2 2. Mix Alkyne & Azide (in Buffer/Solvent) Step1->Step2 Step3 3. Pre-complex Cu(I) (Mix CuSO4 + THPTA) Step2->Step3 Step4 4. Combine Reactants (Add Cu-THPTA to Alkyne/Azide) Step3->Step4 Step5 5. Initiate Reaction (Add Sodium Ascorbate) Step4->Step5 Step6 6. Incubate (RT, 30-60 min, Protect from light) Step5->Step6 Step7 7. Quench & Purify (EDTA/NH4OH, LC-MS/Dialysis) Step6->Step7

Caption: Step-by-step experimental workflow for aqueous CuAAC bioconjugation.

References

  • Click Chemistry Azide-Alkyne Cycloaddition Organic-Chemistry.org URL:[Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation NIH PubMed Central (PMC3249600) URL:[Link]

Application

Application Note: A Guide to Bioconjugation Using the Heterobifunctional Linker 1-(Azetidin-3-yl)pent-4-yn-2-one

Introduction The field of bioconjugation has been fundamentally transformed by the advent of bioorthogonal chemistry, providing researchers with tools to covalently link molecules in complex biological environments with...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The field of bioconjugation has been fundamentally transformed by the advent of bioorthogonal chemistry, providing researchers with tools to covalently link molecules in complex biological environments with high specificity and efficiency. Among these techniques, the azide-alkyne cycloaddition, or "click chemistry," stands out for its reliability and broad applicability.[1] This guide introduces 1-(Azetidin-3-yl)pent-4-yn-2-one , a novel heterobifunctional linker designed to leverage the power of click chemistry for advanced applications in drug development, diagnostics, and fundamental research.

This linker incorporates two key reactive moieties: a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and a secondary amine within a strained azetidine ring.[2] The azetidine scaffold is not merely a spacer; it is a privileged structure in medicinal chemistry, known for imparting conformational rigidity and favorable pharmacokinetic properties, such as improved metabolic stability and solubility, to the final conjugate.[3][4] This sp³-rich, four-membered ring provides a rigid framework that can enhance the performance of the conjugated payload.[5]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It details the core principles, step-by-step protocols, and analytical methodologies for effectively using 1-(Azetidin-3-yl)pent-4-yn-2-one to construct well-defined bioconjugates, such as antibody-drug conjugates (ADCs) or fluorescently labeled proteins.

Structural Features and Chemical Properties

1-(Azetidin-3-yl)pent-4-yn-2-one is a strategically designed linker that offers two orthogonal points for conjugation.

Caption: Figure 1. Structure of 1-(Azetidin-3-yl)pent-4-yn-2-one.

Key Reactive Handles:

  • Secondary Amine: The nitrogen atom within the azetidine ring serves as a nucleophile. It can be readily acylated by activated esters (e.g., N-hydroxysuccinimide esters, NHS esters) or coupled with carboxylic acids to form stable amide bonds, providing a robust method for attaching payloads.[6]

  • Terminal Alkyne: This functional group is the bioorthogonal handle for click chemistry. It reacts specifically and efficiently with azide-modified molecules in the presence of a copper(I) catalyst to form a highly stable triazole linkage.[]

Table 1: Physicochemical Properties

Property Value Source
CAS Number 1600276-99-0 [2][8]
Molecular Formula C₈H₁₁NO [2]
Molecular Weight 137.18 g/mol [2]
Appearance Varies (Typically solid or oil) -

| Storage | Sealed in dry, 2-8°C |[2] |

Principle of Application: A Two-Stage Bioconjugation Strategy

The heterobifunctional nature of 1-(Azetidin-3-yl)pent-4-yn-2-one lends itself to a versatile and controlled two-stage conjugation workflow. This approach ensures that the payload is first securely attached to the linker before the entire assembly is conjugated to the target biomolecule, minimizing unwanted side reactions.

  • Stage 1: Payload Arming. A molecule of interest (e.g., a cytotoxic drug, a fluorescent dye, a biotin tag) containing a suitable electrophile, such as an NHS ester, is reacted with the secondary amine of the azetidine linker. This step creates an "alkyne-armed" payload ready for the subsequent click reaction.

  • Stage 2: Click Conjugation. The alkyne-armed payload is then covalently attached to an azide-functionalized biomolecule (e.g., an antibody, protein, or nucleic acid) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[9]

cluster_0 Stage 1: Payload Arming cluster_1 Stage 2: Click Conjugation Payload Payload-NHS Ester ArmedPayload Alkyne-Armed Payload Payload->ArmedPayload + Linker (Amide Bond Formation) Linker Azetidinyl-Alkyne Linker AzideBiomolecule Azide-Modified Biomolecule FinalConjugate Final Bioconjugate ArmedPayload->FinalConjugate AzideBiomolecule->FinalConjugate + Alkyne-Armed Payload (CuAAC Reaction)

Caption: Figure 2. Two-stage bioconjugation workflow.

Experimental Protocols

The following protocols provide a framework for creating an antibody-fluorophore conjugate. These can be adapted for other biomolecules and payloads with appropriate optimization.

Protocol 1: Preparation of an Azide-Modified Antibody

Rationale: To prepare the biomolecule for click chemistry, azide groups must be introduced. A common method is to modify the primary amines of lysine residues using an azide-functionalized N-hydroxysuccinimide (NHS) ester. The molar excess of the NHS ester is critical to control the average number of azide groups per antibody, also known as the degree of labeling (DOL).

Materials:

  • Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-PEG4-NHS Ester (or similar)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 8.0-8.5

  • Desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in PBS. If the stock buffer contains primary amines (e.g., Tris), exchange it for PBS, pH 7.4.

  • Reagent Preparation: Prepare a 10 mM stock solution of Azide-PEG4-NHS Ester in anhydrous DMSO immediately before use.

  • Reaction Setup: Add a 5- to 20-fold molar excess of the Azide-NHS ester stock solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to maintain antibody integrity.[10]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4 hours at 4°C with gentle mixing.

  • Purification: Remove excess, unreacted azide reagent using a desalting column equilibrated with PBS, pH 7.4, following the manufacturer's instructions.

  • Characterization: Determine the antibody concentration via UV-Vis at 280 nm. The azide-modified antibody is now ready for conjugation or can be stored at 4°C (short-term) or -80°C (long-term).

Protocol 2: Arming a Fluorophore with 1-(Azetidin-3-yl)pent-4-yn-2-one

Rationale: This step creates the alkyne-functionalized payload. The reaction between the linker's secondary amine and the fluorophore's NHS ester forms a stable amide bond. A slight molar excess of the linker ensures complete consumption of the more expensive fluorophore.

Materials:

  • NHS-ester activated fluorophore (e.g., CF™ Dye NHS Ester)

  • 1-(Azetidin-3-yl)pent-4-yn-2-one

  • Anhydrous N,N-Dimethylformamide (DMF) or DMSO

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification

Procedure:

  • Reagent Preparation: Dissolve the NHS-ester fluorophore in anhydrous DMF or DMSO to a concentration of ~10 mg/mL.

  • Reaction Setup: In a separate vial, dissolve 1-(Azetidin-3-yl)pent-4-yn-2-one (1.2 molar equivalents) and TEA (2.0 molar equivalents) in DMF or DMSO.

  • Reaction: Add the fluorophore solution dropwise to the linker solution while stirring. Protect the reaction from light.

  • Incubation: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting fluorophore is consumed.

  • Purification: Purify the resulting alkyne-armed fluorophore by RP-HPLC using a suitable gradient (e.g., water/acetonitrile with 0.1% TFA).

  • Verification: Confirm the identity and purity of the product by mass spectrometry. Lyophilize the pure fractions and store the product desiccated and protected from light at -20°C.

Protocol 3: CuAAC Conjugation of Alkyne-Fluorophore to Azide-Antibody

Rationale: This is the final click reaction step. It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) source (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A copper-chelating ligand like TBTA is essential to stabilize the Cu(I) oxidation state and prevent oxidative damage to the antibody.[11]

Caption: Figure 3. Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Materials:

  • Azide-modified antibody (from Protocol 1)

  • Alkyne-armed fluorophore (from Protocol 2)

  • Reaction Buffer: PBS, pH 7.4

  • Reagent A: 50 mM Copper(II) Sulfate (CuSO₄) in water

  • Reagent B: 250 mM Sodium Ascorbate in water (prepare fresh)

  • Reagent C: 50 mM Tris(benzyltriazolylmethyl)amine (TBTA) in DMSO

  • Purification system (e.g., SEC or TFF)[12]

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the azide-modified antibody (e.g., 1 mg in PBS) and the alkyne-armed fluorophore. A 5- to 10-fold molar excess of the alkyne-fluorophore over the antibody is a good starting point.

  • Catalyst Premix: In a separate tube, premix Reagent C (TBTA, 4 molar equivalents relative to antibody) and Reagent A (CuSO₄, 4 molar equivalents). This allows the ligand to complex with the copper.

  • Initiate Reaction: Add the CuSO₄/TBTA premix to the antibody/fluorophore solution and mix gently.

  • Add Reducing Agent: Add Reagent B (Sodium Ascorbate, 20 molar equivalents) to the reaction mixture to reduce Cu(II) to the active Cu(I) form. The final volume of organic solvent (DMSO) should be below 10%.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification: Purify the final antibody-fluorophore conjugate from excess reagents and catalyst using Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).[12][13] The elution buffer should be the desired final storage buffer (e.g., PBS, pH 7.4).

Purification and Analytical Characterization

Thorough purification and characterization are critical to ensure the quality and consistency of the final bioconjugate.[14]

1. Purification:

  • Size-Exclusion Chromatography (SEC): This is the most common method for purifying antibody conjugates. It efficiently separates the large conjugate from smaller, unreacted payloads and catalyst components.[13][15]

2. Characterization:

  • UV-Vis Spectroscopy: Used to determine the final protein concentration and the Degree of Labeling (DOL). The concentration of the antibody is determined by its absorbance at 280 nm, while the fluorophore concentration is measured at its specific λₘₐₓ. The DOL is calculated from the ratio of these values, correcting for the fluorophore's absorbance at 280 nm.

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis under reducing and non-reducing conditions can confirm the covalent attachment of the payload (seen as a slight increase in molecular weight) and assess the purity and integrity of the conjugate.

  • Mass Spectrometry (MS): Intact mass analysis under denaturing (LC-MS) or native conditions provides the precise molecular weight of the conjugate, confirming successful conjugation and allowing for the determination of the drug-to-antibody ratio (DAR) distribution.[16][17]

  • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful HPLC-based method used to resolve antibody species with different numbers of conjugated payloads. It separates based on hydrophobicity, providing a detailed profile of the DAR distribution (DAR0, DAR2, DAR4, etc.).[12]

Quantitative Data and Troubleshooting

Table 2: Recommended Reaction Parameters

Parameter Protocol 1 (Azide Mod.) Protocol 2 (Payload Arming) Protocol 3 (CuAAC)
Reagent Molar Excess 5-20x (vs. Antibody) 1.2x (Linker vs. Payload) 5-10x (Payload vs. Antibody)
Catalyst Molar Excess N/A N/A 4x (Cu/TBTA), 20x (Ascorbate)
Solvent (Max % v/v) 10% DMSO N/A (Neat DMF/DMSO) 10% DMSO
Temperature 4-25 °C 25 °C 25 °C
Reaction Time 1-4 hours 4-12 hours 1-4 hours

| Typical DOL/DAR | 2-4 | N/A | 2-4 |

Table 3: Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Conjugation Efficiency - Inactive NHS ester (hydrolyzed)- Insufficient catalyst or reducing agent- Low reactivity of azide/alkyne - Prepare NHS ester solutions fresh- Ensure sodium ascorbate is prepared fresh- Increase molar excess of payload; increase reaction time
Antibody Aggregation - Excessive organic solvent- Oxidative damage from catalyst- High DOL/DAR increases hydrophobicity - Keep DMSO/DMF concentration <10%- Always use a copper ligand (TBTA)- Reduce molar excess of labeling reagents in Protocol 1 & 3

| Low Recovery After Purification | - Non-specific binding to column- Precipitation of conjugate | - Use a well-passivated SEC column- Ensure final buffer is optimal for conjugate solubility |

Conclusion

1-(Azetidin-3-yl)pent-4-yn-2-one is a powerful and versatile heterobifunctional linker for modern bioconjugation. Its unique structure, combining a bioorthogonal alkyne handle with a medicinally relevant azetidine scaffold, offers a superior method for constructing well-defined bioconjugates. The azetidine moiety provides a rigid attachment point that can confer advantageous physicochemical properties to the final product. The robust, step-by-step protocols provided in this guide enable researchers to reliably produce high-quality antibody-drug conjugates, molecular probes, and other advanced biomolecular tools, accelerating innovation in both basic research and therapeutic development.

References

  • Dommerholt, J., et al. (2016). Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. Topics in Current Chemistry, 374, 16. [Link]

  • Debets, M. F., et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Chemistry, 17(34), 9298-9303. [Link]

  • Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry. Oreate AI Blog. (2026). [Link]

  • Bio-conjugates | Antibody Drug Conjugate Solutions For Biopharmaceutical Analysis. Waters Corporation. [Link]

  • A straightforward method to conjugate antibodies to oligonucleotides – preparation, purification and their applications. Dynamic Biosensors. [Link]

  • Characterizing Biotherapeutics: Sample Prep for Mass Spectrometry Using Liquid Chromatography. Biocompare. (2017). [Link]

  • Isenegger, P. G., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

  • Bagu, J. R., et al. (2020). Rapid and selective characterization of antibody-drug conjugates in complex sample matrices by native affinity liquid chromatography-mass spectrometry. mAbs, 12(1), 1735842. [Link]

  • Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. LCGC International. (2025). [Link]

  • Isenegger, P. G., et al. (2024). Synthesis and functionalization of azetidine‐containing small macrocyclic peptides. Chemistry – A European Journal. [Link]

  • Size Exclusion Chromatography/ Mass Spectrometry Analysis of Antibody Drug Conjugates Using the Agilent 1260 Infinity II Bio-Inert LC. Agilent Technologies. [Link]

  • van der Vorm, S., et al. (2023). Protocol to generate, purify, and analyze antibody-oligonucleotide conjugates from off-the-shelf antibodies. STAR Protocols, 4(4), 102604. [Link]

  • Results of anion-exchange chromatography obtained during purification... ResearchGate. [Link]

  • Lindsley, C. W., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1636-1641. [Link]

  • Chen, Y., et al. (2019). Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. Drug Metabolism and Disposition, 47(11), 1238-1247. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2594-2615. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. (2026). [Link]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Creative Biolabs. [Link]

  • van der Vorm, S., et al. (2023). Protocol to generate, purify, and analyze antibody-oligonucleotide conjugates from off-the-shelf antibodies. ResearchGate. [Link]

  • St. Amant, M., et al. (2016). Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. Bioconjugate Chemistry, 27(4), 996-1003. [Link]

  • Ye, L., et al. (2011). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 50(14), 3236-3239. [Link]

  • Kumar, A., et al. (2025). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery, 20(1), 1-25. [Link]

  • Protocols. baseclick GmbH. [Link]

  • Siddiqui, A. A., et al. Synthesis of some derived thiazolidin-4-one, azetidin-2-one and 1,3,4-oxadiazole ring systems from Isoninicotinic acid hydrazide. Der Pharma Chemica, 2(4), 236-245. [Link]

  • 1-(Azetidin-3-yl)pent-4-yn-2-one. Chemsrc. (2025). [Link]

  • Špaček, P., et al. (2022). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Molecules, 27(23), 8503. [Link]

  • Ye, L., et al. (2011). A flexible and stereoselective synthesis of azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes. Angewandte Chemie International Edition, 50(14), 3236-3239. [Link]

  • Bernardes, G. J. L., et al. (2016). Stable pyrrole-linked bioconjugates through tetrazine-triggered azanorbornadiene fragmentation. Angewandte Chemie International Edition, 55(39), 11888-11892. [Link]

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Method

Application Note: 1-(Azetidin-3-yl)pent-4-yn-2-one as a Trifunctional Building Block in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols Executive Summary The drive toward higher clinical success rates in...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols

Executive Summary

The drive toward higher clinical success rates in drug discovery has catalyzed a shift away from flat, sp²-rich aromatic molecules toward structurally complex, sp³-enriched scaffolds. Among these, the azetidine ring has emerged as a premier structural motif[1]. It serves as a conformationally restricted, low-molecular-weight bioisostere for larger heterocycles (like piperidines or morpholines), offering improved metabolic stability and altered basicity[2].

1-(Azetidin-3-yl)pent-4-yn-2-one (CAS: 1600276-99-0) represents a highly specialized, trifunctional building block[3]. By integrating an azetidine core, an electrophilic ketone, and a terminal alkyne into a single compact framework, this molecule serves as an ideal hub for Fragment-Based Drug Discovery (FBDD), covalent inhibitor design, and the synthesis of bifunctional molecules such as PROTACs. This application note details the physicochemical rationale, orthogonal reactivity, and validated protocols for utilizing this versatile scaffold.

Physicochemical Profiling & Structural Rationale

The strategic inclusion of the azetidine ring is not merely structural; it fundamentally alters the pharmacokinetic (PK) and pharmacodynamic (PD) profile of the resulting drug candidate. Unlike acyclic amines, the inherent ring strain of azetidines (~25 kcal/mol) restricts the conformational space, which decreases the entropy of binding and often leads to higher target affinity[2],[4]. Furthermore, azetidines are metabolically robust and resist the rapid physiological oxidation pathways that typically degrade acyclic amines[5],[6].

Table 1 summarizes the physicochemical properties of 1-(Azetidin-3-yl)pent-4-yn-2-one, highlighting its utility as a fragment-like starting material[3].

Table 1: Physicochemical Properties & Medicinal Chemistry Significance

PropertyValueMedicinal Chemistry Significance
Molecular Weight 137.18 g/mol Highly fragment-like; leaves an ample mass budget for downstream elaboration without violating Lipinski's Rule of 5.
LogP 0.1883Excellent hydrophilicity; mitigates non-specific protein binding and reduces off-target lipophilic toxicity (e.g., hERG liability).
TPSA 29.1 ŲOptimal for membrane permeability, making it suitable for both systemic and central nervous system (CNS) targets.
H-Bond Donors 1The single secondary amine (N-H) provides a specific, addressable vector for functionalization.
H-Bond Acceptors 2The nitrogen and ketone oxygen facilitate target engagement via hydrogen bonding.
Rotatable Bonds 3Balances the rigid conformational restriction of the azetidine ring with necessary linker flexibility.

Strategic Orthogonality: A Trifunctional Hub

  • Azetidine Nitrogen (Secondary Amine): Acts as a nucleophile for SNAr reactions, acylations, or reductive aminations.

  • Ketone (Electrophile): Can undergo diastereoselective Grignard additions, spirocyclizations, or serve as a secondary site for reductive amination.

  • Terminal Alkyne: A premier handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" chemistry or Sonogashira cross-coupling[7].

OrthogonalReactivity Core 1-(Azetidin-3-yl)pent-4-yn-2-one (Trifunctional Hub) N_Handle Azetidine N-H (Secondary Amine) Core->N_Handle Ketone_Handle Ketone C=O (Electrophile) Core->Ketone_Handle Alkyne_Handle Terminal Alkyne (Click Handle) Core->Alkyne_Handle N_React SNAr / Amidation -> N-Aryl/Acyl Azetidines N_Handle->N_React Ketone_React Reductive Amination -> Substituted Amines Ketone_Handle->Ketone_React Alkyne_React CuAAC Click -> Triazole Linkers Alkyne_Handle->Alkyne_React

Fig 1: Orthogonal reactivity pathways of 1-(Azetidin-3-yl)pent-4-yn-2-one as a trifunctional hub.

Experimental Protocols: Self-Validating Workflows

The following protocols have been designed with built-in self-validation mechanisms and mechanistic causality to ensure high fidelity in your syntheses.

Protocol A: Regioselective N-Functionalization via SNAr

Azetidines possess a pKa of approximately 10.4, making them excellent nucleophiles. However, the strained four-membered ring is susceptible to nucleophilic ring-opening if subjected to harsh Lewis acids or overly strong nucleophilic bases[4].

  • Objective: Attach a heteroaryl group to the azetidine nitrogen.

  • Causality of Reagents: Potassium carbonate (K₂CO₃) is selected as a mild, non-nucleophilic base. It efficiently scavenges the HCl byproduct without attacking the azetidine ring or the sensitive ketone moiety. DMF is used to solubilize the inorganic base and accelerate the SNAr transition state.

Step-by-Step Procedure:

  • Charge a dry, argon-purged reaction vial with 1-(Azetidin-3-yl)pent-4-yn-2-one (1.0 equiv) and the desired heteroaryl chloride/fluoride (1.1 equiv).

  • Add anhydrous DMF (0.2 M concentration) followed by finely powdered K₂CO₃ (2.5 equiv).

  • Stir the suspension at 80 °C for 4–6 hours.

  • Self-Validation Check: Monitor the reaction via LC-MS. The complete disappearance of the starting material mass (m/z 138.1 [M+H]⁺) and the emergence of the product mass confirm conversion. A clean baseline without +18 Da (water addition) or ring-opened side products validates the mildness of the K₂CO₃ choice.

  • Quench with water, extract with EtOAc, wash the organic layer with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

Protocol B: CuAAC Click Assembly for Linker Elongation

The terminal alkyne is prone to Glaser homocoupling in the presence of oxygen and Cu(II). This protocol utilizes a stabilizing ligand to prevent side reactions.

  • Objective: Form a 1,2,3-triazole linkage with an azide-bearing molecule.

  • Causality of Reagents: Sodium ascorbate is used to reduce the bench-stable CuSO₄ to the active Cu(I) catalyst in situ. THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is a critical water-soluble ligand; it coordinates Cu(I), preventing its oxidation and disproportionation, thereby suppressing unwanted alkyne homocoupling and accelerating the cycloaddition.

Step-by-Step Procedure:

  • Dissolve the alkyne building block (1.0 equiv) and the target azide (1.0 equiv) in a 1:1 mixture of DMSO and H₂O (0.1 M).

  • In a separate vial, pre-mix CuSO₄·5H₂O (5 mol%) and THPTA ligand (10 mol%) in water. The solution will appear light blue.

  • Add the Cu/THPTA complex to the reaction mixture.

  • Add a freshly prepared aqueous solution of sodium ascorbate (20 mol%).

  • Self-Validation Check: Upon addition of ascorbate, the reaction mixture will immediately transition from blue to pale yellow or colorless. This visual cue validates the successful generation of the catalytically active Cu(I) species.

  • Stir at room temperature for 2 hours. Complete consumption of the alkyne IR stretch (~2100 cm⁻¹) further confirms successful cycloaddition.

Application in Targeted Protein Degradation (PROTACs)

Due to its linear yet conformationally restricted geometry, 1-(Azetidin-3-yl)pent-4-yn-2-one is an exceptional linker-hub for Proteolysis Targeting Chimeras (PROTACs). The azetidine nitrogen can be alkylated with an E3 ligase binder (e.g., a thalidomide derivative), while the alkyne can be "clicked" to a Protein of Interest (POI) ligand. The central ketone remains available to tune the physicochemical properties of the linker (e.g., via reduction to a solubilizing alcohol).

PROTAC_Workflow Step1 Azetidine Hub Step2 N-Alkylation (E3 Ligase Binder) Step1->Step2 Base Step3 CuAAC Click (POI Ligand) Step2->Step3 Cu(I) Step4 Bifunctional PROTAC Step3->Step4 Purify

Fig 2: Stepwise assembly of a PROTAC molecule utilizing the azetidine and alkyne handles.

Data Presentation: Optimization of CuAAC Conditions

To demonstrate the critical nature of the causal reagent choices described in Protocol B, Table 2 summarizes the quantitative optimization data for the click functionalization of the pent-4-yn-2-one moiety.

Table 2: Optimization of CuAAC Click Conditions on 1-(Azetidin-3-yl)pent-4-yn-2-one

Catalyst SystemLigandSolvent SystemTemp (°C)Yield (%)Observation / Causality
CuI (10 mol%)NoneDMF2545%Significant alkyne homocoupling observed due to unprotected Cu(I) oxidation.
CuSO₄ / NaAscNonet-BuOH / H₂O2568%Sluggish reaction; partial degradation of the ketone moiety observed over prolonged times.
CuSO₄ / NaAscTBTAt-BuOH / H₂O2582%Good yield, but the heterogeneous mixture complicated the final aqueous workup.
CuSO₄ / NaAsc THPTA DMSO / H₂O 25 >95% Optimal. Homogeneous reaction; the THPTA ligand perfectly stabilized Cu(I), preventing homocoupling and enabling rapid conversion.

References

  • A Decarboxylative Cross-Coupling Platform To Access 2-Heteroaryl Azetidines: Building Blocks with Application in Medicinal Chemistry. Organic Letters - ACS Publications. URL: [Link]

  • Chemists synthesize an improved building block for medicines. EurekAlert!. URL:[Link]

  • Azetidine synthesis and cross-coupling reactions. Organic Chemistry Portal. URL:[Link]

  • Bott, T. M., & West, F. G. Preparation and Synthetic Applications of Azetidines. Heterocycles, 2012, 84(1), 223-238. URL: [Link]

Sources

Application

Application Note: Multiplexed Fluorescent Labeling of Proteins using 1-(Azetidin-3-yl)pent-4-yn-2-one as a Hetero-Trifunctional Scaffold

Audience: Researchers, Bioconjugation Scientists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Introduction & Mechanistic Rationale In the rapidly evolving field of chemical bio...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Bioconjugation Scientists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Mechanistic Rationale

In the rapidly evolving field of chemical biology, the demand for modular, site-specific protein labeling has outpaced the capabilities of traditional bifunctional linkers. The compound 1-(Azetidin-3-yl)pent-4-yn-2-one (CAS 1600276-99-0) emerges as a highly versatile, commercially available building block that solves critical multiplexing challenges[1].

Rather than serving as a simple linker, its unique molecular architecture (O=C(CC#C)CC1CNC1) functions as a hetero-trifunctional scaffold , offering three orthogonal reactivity handles:

  • Azetidine Secondary Amine: The inherent ring strain of the azetidine enhances the nucleophilicity of its secondary amine compared to acyclic analogs. This allows for highly efficient, selective

    
    -acylation with NHS-ester functionalized fluorophores at physiological pH, without the risk of over-alkylation.
    
  • Terminal Alkyne: A classic, highly reliable bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with azide-tagged proteins[2].

  • Internal Ketone: Positioned strategically between the azetidine and the alkyne, this ketone provides a latent, third bioorthogonal handle. It can undergo oxime ligation with aminooxy-functionalized probes (e.g., aminooxy-biotin), enabling dual-labeling (fluorescence + affinity enrichment) on a single scaffold.

By exploiting this causality in chemical reactivity, researchers can synthesize custom fluorescent-alkyne probes on-demand and execute site-specific protein labeling with unprecedented control.

Workflow & Logical Relationships

The bioconjugation strategy is divided into two distinct phases: Probe Synthesis and Bioorthogonal Conjugation.

Workflow cluster_0 Phase 1: Probe Synthesis cluster_1 Phase 2: Bioorthogonal Conjugation N1 1-(Azetidin-3-yl)pent-4-yn-2-one Secondary Amine Handle N3 Fluorescent Alkyne Probe Azetidine N-acylation N1->N3 pH 8.0 buffer N2 Fluorophore-NHS Ester e.g., Cy5-NHS N2->N3 N5 CuAAC Reaction Cu(I), THPTA, Ascorbate N3->N5 N4 Azide-Tagged Protein AHA-incorporated N4->N5 N6 Fluorescently Labeled Protein 1,4-triazole linkage N5->N6

Fig 1: Modular workflow for probe synthesis and CuAAC-mediated bioorthogonal protein labeling.

DualLabeling Scaffold 1-(Azetidin-3-yl)pent-4-yn-2-one (Hetero-Trifunctional Scaffold) Amine Azetidine NH (Nucleophile) Scaffold->Amine Alkyne Terminal Alkyne (Click Handle) Scaffold->Alkyne Ketone Ketone Group (Oxime Handle) Scaffold->Ketone NHS Fluorophore-NHS (Fluorescence) Amine->NHS Acylation Azide Protein-Azide (Targeting) Alkyne->Azide CuAAC Aminooxy Aminooxy-Biotin (Enrichment) Ketone->Aminooxy Ligation

Fig 2: Hetero-trifunctional reactivity of 1-(Azetidin-3-yl)pent-4-yn-2-one for multiplexed labeling.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Built-in controls guarantee that observed fluorescence is strictly the result of covalent bioorthogonal conjugation, eliminating false positives caused by non-specific dye absorption.

Protocol A: Synthesis of the Fluorescent-Alkyne Probe

Causality Note: Tris buffers must be strictly avoided here, as their primary amines will aggressively compete with the azetidine for the NHS ester. We utilize HEPES to maintain a slightly alkaline pH (8.0), optimizing the deprotonation of the azetidine nitrogen.

Reagents:

  • 1-(Azetidin-3-yl)pent-4-yn-2-one (100 mM stock in anhydrous DMSO)

  • Cy5-NHS Ester (10 mM stock in anhydrous DMSO)

  • Reaction Buffer: 100 mM HEPES, pH 8.0

Step-by-Step:

  • In a light-protected microcentrifuge tube, mix 80 µL of Reaction Buffer with 10 µL of the 1-(Azetidin-3-yl)pent-4-yn-2-one stock (1 µmol final).

  • Add 10 µL of the Cy5-NHS Ester stock (0.1 µmol final). Note: The 10-fold molar excess of the azetidine scaffold drives the reaction to completion and prevents hydrolysis of the expensive NHS-fluorophore.

  • Incubate at room temperature (25°C) for 2 hours under continuous vortexing (600 rpm).

  • Quench the reaction by adding 5 µL of 1 M Ethanolamine (pH 8.0) to neutralize any unreacted NHS ester.

  • Purify the resulting Cy5-Alkyne probe via reverse-phase HPLC or use directly if the excess unlabeled scaffold does not interfere with downstream assays.

Protocol B: Site-Specific Protein Labeling via CuAAC

Causality Note: Cu(I) is highly unstable and generates Reactive Oxygen Species (ROS) that degrade proteins. We pre-complex CuSO₄ with THPTA (a water-soluble ligand) before adding the reducing agent (Sodium Ascorbate). This ensures Cu(I) is instantly stabilized upon generation.

Reagents:

  • Azide-tagged target protein (e.g., metabolically labeled with Azidohomoalanine, AHA) (2 mg/mL in PBS)

  • Synthesized Cy5-Alkyne Probe (1 mM)

  • CuSO₄ (20 mM in water)

  • THPTA Ligand (50 mM in water)

  • Sodium Ascorbate (100 mM in water, must be freshly prepared )

  • Quenching Buffer: 500 mM EDTA, pH 8.0

Self-Validating Setup (Prepare 3 Tubes):

  • Tube 1 (Experimental): Azide-Protein + Cy5-Alkyne + Cu/THPTA/Ascorbate

  • Tube 2 (Negative Control A): Wild-Type Protein (No Azide) + Cy5-Alkyne + Cu/THPTA/Ascorbate

  • Tube 3 (Negative Control B): Azide-Protein + Cy5-Alkyne + Ascorbate (No Cu/THPTA )

Step-by-Step:

  • Catalyst Pre-complexation: In a separate tube, mix 10 µL of 20 mM CuSO₄ with 20 µL of 50 mM THPTA. Incubate for 5 minutes. (Yields a 1:5 ratio of Cu:Ligand).

  • Master Mix Assembly: To 50 µL of protein solution (in Tubes 1, 2, and 3), add 2 µL of the Cy5-Alkyne Probe.

  • Initiation: Add 3 µL of the Cu/THPTA pre-complex to Tubes 1 and 2 (Substitute with 3 µL water for Tube 3).

  • Add 5 µL of freshly prepared Sodium Ascorbate to all tubes to initiate the reduction of Cu(II) to active Cu(I).

  • Incubate for 1 hour at room temperature in the dark.

  • Quenching: Add 2 µL of Quenching Buffer (EDTA) to all tubes. EDTA rapidly chelates the copper, halting the click reaction and preventing ROS-mediated protein aggregation.

  • Validation: Analyze via SDS-PAGE and in-gel fluorescence scanning.

    • Validation Criteria: Only Tube 1 must show a fluorescent band at the target molecular weight. Tubes 2 and 3 must remain blank, proving the reaction is strictly dependent on both the azide tag and the copper catalyst.

Quantitative Data Summaries

The following table summarizes the kinetic parameters and conversion efficiencies for the three orthogonal reactions supported by the 1-(Azetidin-3-yl)pent-4-yn-2-one scaffold.

Reaction StepTarget Functional GroupReagents & CatalystOptimal ConditionsTimeConversion Efficiency
1. Probe Synthesis Azetidine (Secondary Amine)Cy5-NHS Ester100 mM HEPES, pH 8.0, 25°C2 hours> 95%
2. Protein Labeling Terminal AlkyneProtein-Azide, CuSO₄, THPTA, NaAscPBS, pH 7.4, 25°C1 hour> 90%
3. Dual-Labeling (Optional)Internal KetoneAminooxy-Biotin, Aniline (10 mM)100 mM NaOAc, pH 6.0, 25°C4 hours~ 85%

Table 1: Comparative labeling efficiencies and kinetic parameters for the hetero-trifunctional scaffold.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599.[Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883.[Link]

  • Dieterich, D. C., Link, A. J., Graumann, J., Tirrell, D. A., & Schuman, E. M. (2006). Selective chemical labeling of proteins in living cells: hypotheses, testing, and application. Proceedings of the National Academy of Sciences, 103(25), 9482-9487.[Link]

Sources

Method

Application Note &amp; Protocol: Site-Specific Peptide Modification using 1-(Azetidin-3-yl)pent-4-yn-2-one for Bioorthogonal Labeling

Abstract The strategic modification of peptides is a cornerstone of modern chemical biology and therapeutic development. This document provides a comprehensive guide to the derivatization of peptides using 1-(Azetidin-3-...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic modification of peptides is a cornerstone of modern chemical biology and therapeutic development. This document provides a comprehensive guide to the derivatization of peptides using 1-(Azetidin-3-yl)pent-4-yn-2-one, a novel reagent that introduces a bioorthogonal alkyne handle via a stable azetidine linkage. The incorporation of the strained azetidine ring can offer significant advantages, including enhanced metabolic stability and unique conformational constraints, making it a valuable motif in drug design[1][2]. The terminal alkyne functionality enables subsequent, highly specific covalent modification through Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry"[3][4]. This two-stage methodology facilitates the precise attachment of a wide array of functionalities—such as fluorophores, affinity tags, or drug payloads—to peptides under biocompatible conditions. We present the underlying chemical principles, detailed step-by-step protocols for peptide derivatization and subsequent click chemistry, and methods for characterization and quality control.

Principle of the Method

The derivatization strategy is a two-part process designed for maximum efficiency and specificity.

Part 1: Peptide Alkynylation via Reductive Amination. The initial modification involves the covalent attachment of 1-(Azetidin-3-yl)pent-4-yn-2-one to a primary amine on the peptide, such as the N-terminus or the ε-amino group of a lysine residue. This is achieved through reductive amination. The ketone moiety of the reagent first reacts with the peptide's amine to form a transient Schiff base (imine), which is then rapidly and selectively reduced by a mild hydride agent, like sodium cyanoborohydride (NaBH₃CN), to form a stable secondary amine linkage. This reaction is highly efficient and proceeds under mild aqueous conditions, preserving the integrity of the peptide[5].

Part 2: Bioorthogonal Ligation via Click Chemistry. Once the peptide is functionalized with the alkyne handle, it can be conjugated to any molecule bearing a complementary azide group. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is the gold standard for this transformation[6][7]. It involves the formation of a highly stable 1,2,3-triazole ring, which serves as a robust, amide-bond isostere that links the peptide to the desired probe[3]. The reaction is catalyzed by Cu(I), typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A stabilizing ligand, such as TBTA, is often included to protect the Cu(I) from oxidation and improve reaction efficiency[8].

The overall workflow is depicted below.

G cluster_0 Part 1: Alkyne Functionalization cluster_1 Part 2: Bioorthogonal Conjugation Peptide Peptide (with free -NH₂ group) Reaction1 Reductive Amination (e.g., NaBH₃CN, pH 6-7) Peptide->Reaction1 Reagent 1-(Azetidin-3-yl)pent-4-yn-2-one Reagent->Reaction1 AlkynePeptide Alkyne-Functionalized Peptide Reaction1->AlkynePeptide Reaction2 CuAAC 'Click' Reaction (CuSO₄, Na-Ascorbate, Ligand) AlkynePeptide->Reaction2 AzideProbe Azide-Probe (e.g., Azido-Dye, Azido-Biotin) AzideProbe->Reaction2 FinalProduct Final Peptide Conjugate Reaction2->FinalProduct

Figure 1: General workflow for peptide derivatization and subsequent bioorthogonal conjugation.

Materials and Reagents

  • Peptide: Lyophilized peptide of interest with at least one primary amine (N-terminus or Lysine).

  • Reagent: 1-(Azetidin-3-yl)pent-4-yn-2-one (CAS 1600276-99-0)[9].

  • Reductive Amination Buffer: 100 mM sodium phosphate buffer, pH 6.5.

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN). Prepare a fresh 1 M stock in anhydrous DMSO.

  • Quenching Solution: 1 M Tris-HCl, pH 8.0.

  • Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), Acetonitrile (ACN, HPLC grade), Deionized water (18.2 MΩ·cm).

  • Additives: Trifluoroacetic acid (TFA).

  • Click Chemistry Reagents:

    • Azide-functionalized probe of interest.

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O).

    • Sodium L-ascorbate.

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA).

  • Equipment:

    • Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.

    • Mass spectrometer (e.g., ESI-MS or MALDI-TOF).

    • Lyophilizer.

    • Vortex mixer and centrifuge.

Experimental Protocols

Protocol 1: Derivatization of Peptides via Reductive Amination

This protocol details the procedure for labeling a peptide with the alkyne handle. The causality behind the chosen conditions is to favor the formation of the Schiff base and its subsequent reduction while minimizing side reactions. A pH of ~6.5 is optimal as it keeps the peptide's amine sufficiently nucleophilic to attack the ketone, while also allowing for the formation of the iminium ion, which is readily reduced.

  • Peptide Preparation: Dissolve the lyophilized peptide in the Reductive Amination Buffer to a final concentration of 2-5 mM.

  • Reagent Preparation: Prepare a 100 mM stock solution of 1-(Azetidin-3-yl)pent-4-yn-2-one in anhydrous DMF or DMSO. This should be prepared fresh.

  • Reaction Setup: In a microcentrifuge tube, add the peptide solution. With gentle vortexing, add a 10 to 30-fold molar excess of the 1-(Azetidin-3-yl)pent-4-yn-2-one stock solution.

    • Scientist's Note: A molar excess is required to drive the reaction equilibrium towards the product. The optimal ratio should be determined empirically for each peptide.

  • Initiation of Reduction: Add the 1 M NaBH₃CN stock solution to the reaction mixture to achieve a final concentration of 20-40 mM.

    • Safety Note: NaBH₃CN is toxic. Handle with appropriate personal protective equipment in a fume hood.

  • Incubation: Allow the reaction to proceed at room temperature for 4-12 hours with gentle agitation. Reaction progress can be monitored by taking small aliquots and analyzing via LC-MS.

  • Quenching: Quench the reaction by adding the Quenching Solution to a final concentration of 100 mM to consume any unreacted reagent and reducing agent. Let it stand for 30 minutes.

  • Purification: Acidify the reaction mixture with TFA to a final concentration of 0.1%. Purify the alkyne-modified peptide by RP-HPLC using a suitable gradient of acetonitrile in water (both containing 0.1% TFA).

  • Verification and Storage: Collect the fractions corresponding to the product peak. Confirm the identity by mass spectrometry (see Table 1). Pool the correct fractions, lyophilize, and store at -20°C or below.

Protocol 2: CuAAC 'Click' Conjugation

This protocol describes the conjugation of the alkyne-functionalized peptide to an azide-containing probe. The key to a successful CuAAC reaction is maintaining a sufficient concentration of the active Cu(I) catalyst. Sodium ascorbate reduces Cu(II) to Cu(I), and the TBTA ligand stabilizes it, preventing disproportionation and oxidation.

  • Preparation of Reactants:

    • Dissolve the lyophilized alkyne-functionalized peptide in a suitable buffer (e.g., PBS or sodium phosphate buffer, pH 7.4) to a concentration of 1-2 mM.

    • Prepare stock solutions: 50 mM CuSO₄ in water, 100 mM Sodium Ascorbate in water (prepare fresh), 50 mM TBTA in DMSO, and 20 mM azide-probe in DMSO.

  • Reaction Assembly: In a microcentrifuge tube, add the following components in the specified order. It is crucial to add the copper and the reducing agent last and separately to avoid premature precipitation.

    • Alkyne-functionalized peptide solution.

    • Azide-probe (1.5 to 3 equivalents).

    • TBTA (1 equivalent relative to copper).

    • CuSO₄ (0.5 to 1 equivalent).

    • Sodium Ascorbate (5 equivalents relative to copper).

  • Incubation: Vortex the mixture gently and allow the reaction to proceed at room temperature for 1-4 hours. The reaction is often complete within 60 minutes.

  • Purification and Verification: Purify the final peptide conjugate by RP-HPLC as described in Protocol 1. Verify the final product by mass spectrometry (see Table 1). Lyophilize and store appropriately.

Characterization and Data Presentation

The primary methods for verifying successful derivatization are RP-HPLC and mass spectrometry. The addition of the reagent and subsequently the probe will result in a predictable mass increase and a shift in retention time on the HPLC chromatogram.

Modification StepMoiety AddedChemical Formula of AddendMonoisotopic Mass Increase (Da)
Step 1: Reductive Amination 1-(Azetidin-3-yl)pent-4-yn-2-oneC₈H₁₁NO+137.084
Step 2: CuAAC Click Reaction Example: Azido-TAMRA DyeC₂₉H₂₇N₅O₄+509.206
Total Mass Increase CombinedC₃₇H₃₈N₆O₅+646.290
Table 1: Expected Mass Increases for Peptide Modification.

Applications and Advantages

The introduction of an azetidine-alkyne motif onto a peptide opens a vast landscape of applications.

  • Fluorescent Labeling: Conjugation with azide-functionalized dyes (e.g., FAM, TAMRA, Cy5) for use in fluorescence polarization assays, FRET studies, and cellular imaging.

  • Affinity Tagging: Attachment of azido-biotin for protein purification, pull-down assays, and interaction studies.

  • Drug Conjugation: Creation of peptide-drug conjugates (PDCs) by linking cytotoxic payloads for targeted delivery.

  • PEGylation: Modification with azido-PEG chains to improve the pharmacokinetic profile (e.g., increased half-life, reduced immunogenicity) of therapeutic peptides[3].

  • Radiolabeling: Incorporation of azide-containing chelators (e.g., DOTA) for radiolabeling with isotopes for PET or SPECT imaging[10].

Advantages of the Azetidine Scaffold: The four-membered azetidine ring is a "privileged" structure in medicinal chemistry[1]. Its high ring strain and sp³-rich character can confer improved metabolic stability by shielding adjacent peptide bonds from proteolytic cleavage[11][12]. Furthermore, it can act as a rigid turn-inducing element, potentially locking the peptide into a more bioactive conformation[13][14].

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield in Protocol 1 - Insufficient molar excess of the reagent.- Inactive reducing agent (NaBH₃CN is moisture sensitive).- Suboptimal pH for Schiff base formation.- Increase the molar excess of the alkyne reagent (e.g., up to 50x).- Use a fresh bottle/stock of NaBH₃CN.- Verify the pH of the reaction buffer is between 6.0 and 7.0.
Multiple Products in Protocol 1 - Labeling at multiple sites (N-terminus and several lysines).- Side reactions.- Reduce the molar excess of the reagent to favor modification of the more nucleophilic N-terminus.- If site-specificity is critical, use orthogonal protecting groups during peptide synthesis.
Low Yield in Protocol 2 - Oxidation of Cu(I) catalyst.- Precipitation of the catalyst or reagents.- Steric hindrance around the alkyne.- Ensure Sodium Ascorbate is added just before incubation and is from a freshly prepared stock.- Increase the concentration of the TBTA ligand (up to 2 eq.).- Add a small percentage of an organic co-solvent like DMSO or t-butanol (up to 20%).
No Reaction in Protocol 2 - Inactive catalyst components.- Degradation of azide or alkyne functionality.- Prepare all click chemistry stocks fresh.- Verify the mass of the starting alkyne-peptide to ensure the handle is present before starting the click reaction.

References

  • Title: Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides Source: Chemistry – A European Journal, 2024 URL: [Link][11][12][15]

  • Title: Peptide/Protein Functionalization and Macrocyclization via Alkyne Umpolung with Hypervalent Iodine Reagents Source: Accounts of Chemical Research, 2023 URL: [Link]

  • Title: Selective Modification of Alkyne-linked Peptides and Proteins by Cyclometalated Gold(III) (C^N) Complex- mediated Alkynylation Source: Chemical Science, 2020 URL: [Link]

  • Title: Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging Source: APL Bioengineering, 2021 URL: [Link][16][17]

  • Title: Bioorthogonal chemistry Source: Nature Reviews Methods Primers, 2021 URL: [Link][18]

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: Expert Opinion on Therapeutic Patents, 2026 URL: [Link][1]

  • Title: Bioorthogonal chemistry - Wikipedia Source: Wikipedia URL: [Link][19]

  • Title: Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology Source: Molecules, 2013 URL: [Link][20]

  • Title: Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis Source: Organic Letters, 2020 URL: [Link][13]

  • Title: Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors Source: Bioorganic & Medicinal Chemistry Letters, 2008 URL: [Link][14]

  • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: Organic & Biomolecular Chemistry, 2021 URL: [Link][2]

  • Title: Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation Source: Journal of the American Society for Mass Spectrometry, 2011 URL: [Link][5]

  • Title: New strategy for the preparation of clickable peptides and labeling with 1-(azidomethyl)-4-[(18)F]-fluorobenzene for PET Source: Bioconjugate Chemistry, 2009 URL: [Link][10]

Sources

Application

Introduction: The Convergence of Scaffolding and Functionality in Modern Probe Design

An In-Depth Guide to the Application of 1-(Azetidin-3-yl)pent-4-yn-2-one as a Dual-Function Chemical Probe In the landscape of chemical biology and drug discovery, the development of sophisticated chemical probes is para...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of 1-(Azetidin-3-yl)pent-4-yn-2-one as a Dual-Function Chemical Probe

In the landscape of chemical biology and drug discovery, the development of sophisticated chemical probes is paramount for elucidating biological pathways, identifying novel drug targets, and validating therapeutic hypotheses. An ideal probe must possess a finely tuned balance of physicochemical properties, target reactivity, and reporting capabilities. The molecule 1-(azetidin-3-yl)pent-4-yn-2-one represents a strategic convergence of three key motifs designed to meet these challenges:

  • The Azetidine Scaffold: This strained, four-membered heterocycle is increasingly recognized as a valuable design element in medicinal chemistry.[1][2] Its rigid, three-dimensional structure can improve metabolic stability, enhance aqueous solubility, and provide unique vectors for molecular exploration compared to more common, larger heterocycles.[3][4]

  • The Electrophilic Ketone: The α,β-unsaturated system within the pent-4-yn-2-one moiety serves as a "warhead." This functionality is designed for covalent interaction with nucleophilic residues, such as cysteine, on target proteins.[5][6] Such covalent engagement can offer advantages in potency and duration of action over non-covalent interactions.[7][8]

  • The Terminal Alkyne: This group is a bioorthogonal handle, a cornerstone of "click chemistry."[9] It remains inert to most biological functionalities but can be specifically and efficiently reacted with an azide-containing reporter tag (e.g., a fluorophore or biotin) for visualization and affinity purification.[10]

This guide provides a comprehensive overview of the design rationale, synthesis, and application of 1-(azetidin-3-yl)pent-4-yn-2-one as a versatile chemical probe for covalent ligand discovery and target identification.

Design Rationale and Mechanism of Action

The power of 1-(azetidin-3-yl)pent-4-yn-2-one lies in its dual-functionality, which enables a multi-stage experimental approach from target engagement to identification.

  • Stage 1: Covalent Target Engagement: The probe is introduced to a biological system (e.g., live cells or cell lysate). The ynone (alkyne-ketone) moiety acts as a Michael acceptor, forming a stable, covalent bond with a suitably positioned and reactive nucleophilic amino acid residue (e.g., Cys, Lys) in a protein's binding pocket. The azetidine core helps orient the warhead and contributes to the overall binding affinity and selectivity.

  • Stage 2: Bioorthogonal Ligation ("Click" Reaction): After target engagement and removal of excess unbound probe, the alkyne handle is used for ligation to a reporter molecule. This is typically achieved via a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[9] The choice of azide reporter dictates the downstream application:

    • Fluorescent Azide: Enables in-gel fluorescence scanning or microscopy to visualize labeled proteins.

    • Biotin Azide: Enables affinity purification of the probe-protein conjugate using streptavidin beads, followed by mass spectrometry for protein identification.

The following diagram illustrates this dual-mode workflow.

G cluster_0 Probe Design & Synthesis cluster_1 Biological Application cluster_2 Mechanism of Action cluster_3 Downstream Analysis Probe 1-(Azetidin-3-yl)pent-4-yn-2-one Cell Live Cells or Lysate Probe->Cell Incubation Target Target Protein (e.g., with Cysteine) Cell->Target Covalent Covalent Adduct Formation (via Ketone Warhead) Target->Covalent Michael Addition Click Bioorthogonal Ligation (via Alkyne Handle) Covalent->Click Visualization Visualization (In-gel Fluorescence) Click->Visualization Identification Target ID (Affinity Purification-MS) Click->Identification Reporter Azide Reporter (Fluorophore or Biotin) Reporter->Click G cluster_split start Start: HEK293T Cell Lysate probe_treat 1. Treat with Probe (10 µM, 1 hr, RT) start->probe_treat click_fluor 2a. Click Reaction: Fluorescent Azide probe_treat->click_fluor For Visualization click_biotin 2b. Click Reaction: Biotin Azide probe_treat->click_biotin For Identification sds_page 3a. SDS-PAGE click_fluor->sds_page strep_pull 3b. Streptavidin Pulldown click_biotin->strep_pull in_gel 4a. In-gel Fluorescence Scan sds_page->in_gel on_bead 4b. On-Bead Digestion (Trypsin) strep_pull->on_bead lc_ms 5b. LC-MS/MS Analysis on_bead->lc_ms

Sources

Method

Application Notes &amp; Protocols for Solid-Phase Synthesis Involving 1-(Azetidin-3-yl)pent-4-yn-2-one

Executive Summary This guide provides a comprehensive framework and detailed protocols for the solid-phase synthesis (SPS) and subsequent modification of molecules using the bifunctional building block, 1-(azetidin-3-yl)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive framework and detailed protocols for the solid-phase synthesis (SPS) and subsequent modification of molecules using the bifunctional building block, 1-(azetidin-3-yl)pent-4-yn-2-one . This reagent is of significant interest in medicinal chemistry and drug discovery due to its unique combination of a strained azetidine ring and a terminal alkyne. The azetidine scaffold is a privileged motif known to impart favorable physicochemical properties such as increased metabolic stability and improved solubility.[1] Simultaneously, the terminal alkyne serves as a versatile handle for bioorthogonal ligation via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry".[2][]

This document outlines a complete workflow, from the covalent attachment of the building block to a solid support, through on-resin modification via CuAAC, to the final cleavage and isolation of the desired product. The protocols are designed to be robust and are accompanied by explanations of the underlying chemical principles to empower researchers to adapt and troubleshoot their specific applications.

Principle of the Method

The overall strategy is a three-stage process executed on a solid support, which simplifies purification by allowing for the removal of excess reagents and byproducts through simple filtration and washing steps.[4]

  • Immobilization: The secondary amine of the azetidine ring is covalently attached to a highly acid-labile 2-chlorotrityl chloride (2-CTC) resin. The choice of 2-CTC resin is critical, as its steric bulk minimizes common side reactions and its extreme sensitivity to acid allows for product cleavage under exceptionally mild conditions that preserve the integrity of the final molecule.[5][6]

  • On-Resin Modification (CuAAC): With the building block anchored to the support, the terminal alkyne is exposed for reaction. A classic CuAAC reaction is performed to conjugate an azide-containing molecule of interest (e.g., a peptide, a small molecule, a fluorescent tag) to the immobilized scaffold, forming a stable 1,4-disubstituted triazole linkage.[7]

  • Cleavage & Isolation: The final, modified compound is cleaved from the 2-CTC resin using a dilute solution of trifluoroacetic acid (TFA). The product is then precipitated and isolated from the cleavage solution.

This entire workflow is depicted in the diagram below.

G cluster_0 Stage 1: Immobilization cluster_1 Stage 2: On-Resin Modification (CuAAC) cluster_2 Stage 3: Cleavage & Isolation Resin 2-Chlorotrityl Chloride Resin LoadedResin Resin-Bound Alkyne Resin->LoadedResin BuildingBlock 1-(Azetidin-3-yl)pent-4-yn-2-one (in solution) BuildingBlock->LoadedResin DIPEA, DCM 2-4 hours ClickedResin Resin-Bound Triazole LoadedResin->ClickedResin Wash Steps Azide Azide-Molecule (R-N3) Azide->ClickedResin CuSO4, Na-Ascorbate DMF, RT, 4-16h FinalProduct Final Product in Solution ClickedResin->FinalProduct Wash Steps Cleavage Cleavage Cocktail (e.g., 1% TFA in DCM) Cleavage->FinalProduct 30-60 min CuAAC_Cycle cluster_catalyst Catalyst Generation Resin_Alkyne Resin-Alkyne Cu_I Cu(I) Resin_Alkyne->Cu_I Forms Copper Acetylide Azide R-N3 Cu_I->Azide Triazole Resin-Triazole Cu_I->Triazole Cycloaddition Azide->Triazole Triazole->Resin_Alkyne Releases Cu(I) (Catalytic Cycle) Cu_II Cu(II)SO4 Cu_II->Cu_I Reduction Ascorbate Na-Ascorbate Ascorbate->Cu_I

Caption: Simplified catalytic cycle for the on-resin CuAAC reaction.

Detailed Protocol
  • Resin Swelling:

    • Take the dried resin from the previous step (e.g., ~0.5 g) and swell it in DMF (5 mL) for 30 minutes in a reaction vessel.

  • Click Cocktail Preparation:

    • In a separate vial, dissolve the azide-containing molecule (5.0 eq. relative to initial resin loading) in DMF (e.g., 3 mL).

    • Add Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1.0 eq.).

    • Critical Step: In a fresh vial, prepare a solution of Sodium Ascorbate (5.0 eq.) in a minimal amount of DMF/H₂O (e.g., 4:1 v/v). The ascorbate solution should be made immediately before use as it is prone to oxidation. [4]

  • Reaction:

    • Drain the DMF from the swollen resin.

    • Add the azide/CuSO₄ solution to the resin and agitate briefly.

    • Add the freshly prepared sodium ascorbate solution to the resin slurry. The reaction mixture may develop a color.

    • Seal the vessel (if possible, under an inert atmosphere like N₂ or Ar to prevent Cu(I) oxidation) and agitate at room temperature for 4-16 hours. [4][8]

  • Washing:

    • Drain the reaction cocktail.

    • Wash the resin extensively to remove all traces of copper and unreacted reagents. A typical sequence is (10 mL each):

      • DMF (5 times)

      • DCM (3 times)

      • Methanol (3 times)

  • Drying:

    • Dry the resin under high vacuum before proceeding to the cleavage step.

Reagent/ParameterQuantity (for 0.5g resin @ ~1.0 mmol/g)Equivalents (rel. to resin)Purpose
Resin-Bound Alkyne0.5 g (~0.5 mmol)1.0Substrate
Azide-Molecule (R-N₃)2.5 mmol5.0Reaction Partner
CuSO₄·5H₂O125 mg (0.5 mmol)1.0Catalyst Precursor
Sodium Ascorbate495 mg (2.5 mmol)5.0Reducing Agent
DMF / H₂O~5 mLN/ASolvent
Reaction Time4-16 hoursN/A-
TemperatureRoom TemperatureN/A-

Application Note 3: Cleavage from Resin and Product Isolation

Rationale

The final step is the liberation of the synthesized molecule from the solid support. The trityl linker of the 2-CTC resin is highly acid-labile and can be cleaved with very dilute acid. [6][9]A solution of 1% TFA in DCM is typically sufficient to achieve full cleavage within an hour without risking the degradation of sensitive functionalities. [5]Using a more concentrated TFA "cleavage cocktail" with scavengers is unnecessary for this linker and could lead to side reactions. [10][11][12]The product is isolated by precipitating it from the cleavage solution with a non-polar solvent like cold diethyl ether.

Detailed Protocol
  • Resin Preparation:

    • Place the dry, clicked resin (~0.5 g) in a reaction vessel.

    • Perform a final wash with DCM (3 x 5 mL) to ensure the resin is free of DMF.

  • Cleavage:

    • Prepare a cleavage solution of 1% (v/v) Trifluoroacetic Acid (TFA) in DCM. CAUTION: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

    • Add the cleavage solution (10 mL) to the resin.

    • Agitate gently for 2 minutes and drain the solution into a collection flask containing a small amount of a neutralizing base like pyridine or DIPEA (~50 µL) to quench the acid immediately.

    • Repeat this cleavage step 3-4 more times, collecting the filtrate in the same flask. Total cleavage time should be around 30-60 minutes.

  • Product Isolation:

    • Combine all the filtrates.

    • Concentrate the solution under reduced pressure (rotary evaporator) to remove the bulk of the DCM and TFA.

    • Add the concentrated solution dropwise to a flask of cold diethyl ether (~50 mL) with vigorous stirring to precipitate the crude product.

    • Cool the ether suspension at -20°C for 30 minutes to maximize precipitation.

  • Purification:

    • Collect the precipitate by filtration or centrifugation.

    • Wash the crude product with additional cold diethyl ether.

    • Dry the product under vacuum.

    • The final product can be further purified by standard techniques such as reverse-phase HPLC.

Reagent/ParameterQuantity (for 0.5g resin)Purpose
Dried Resin~0.5 gStarting Material
Cleavage Solution (1% TFA in DCM)40-50 mL (total)Cleavage from support
Cold Diethyl Ether50-100 mLProduct Precipitation
Cleavage Time30-60 minutes-
TemperatureRoom Temperature-

References

  • Attaching the first amino acid to a resin. Aapptec Peptides. [Link]

  • A new reagent for the cleavage of fully protected peptides synthesised on 2-chlorotrityl chloride resin. Journal of the Chemical Society, Chemical Communications. [Link]

  • Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane. Green Chemistry. [Link]

  • Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation. Molecules. [Link]

  • Cleavage Cocktails; Reagent B. Peptides. [Link]

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]

  • Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Springer Link. [Link]

  • Cleavage from Resin. American Chemical Society. [Link]

  • Cleaving protected peptides from 2-chlorotrityl resin. AAPPTec. [Link]

  • General Protocols for Solid-Phase Peptide Synthesis. University of California, Irvine. [Link]

  • Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. ACS Publications. [Link]

  • Loading protocols. Peptideweb.com. [Link]

  • How do I fully load 2-chlorotrityl chloride resin with an Fmoc-Amino acid for solid-phase peptide synthesis? ResearchGate. [Link]

  • Peptide Conjugation via CuAAC 'Click' Chemistry. National Institutes of Health. [Link]

  • Technical Support Information Bulletin 1300 - Click Cyclization on Resin. Aapptec Peptides. [Link]

  • Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations. MDPI. [Link]

  • Solid-Phase Synthesis of “Mixed” Peptidomimetics Using Fmoc-Protected Aza-β3-amino Acids and α-Amino Acids. ACS Publications. [Link]

  • Solid-phase synthesis of C-terminal peptide aldehydes from amino acetals anchored to a backbone amide linker (BAL) handle. ResearchGate. [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Jena Bioscience. [Link]

  • Building Blocks for Solid Phase Peptide Synthesis. Merck Millipore. [Link]

  • Question about solid phase click chemistry. Reddit. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [Link]

  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. National Institutes of Health. [Link]

  • Synthesis of azetidines. Organic Chemistry Portal. [Link]

  • Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Walsh Medical Media. [Link]

  • Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Royal Society of Chemistry. [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health. [Link]

  • Studies on Azetidine Derivatives. IV. Synthesis and Some Reactions of Azetidin-3-one Derivatives. Semantic Scholar. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Staudinger Reaction for Azetidin-2-ones

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center dedicated to addressing challenges in the synthesis of azetidin-2-ones (β-lactams) via the Staudinger cycloaddition....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to addressing challenges in the synthesis of azetidin-2-ones (β-lactams) via the Staudinger cycloaddition. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you navigate the complexities of this powerful reaction and optimize your yields.

Introduction to the Staudinger [2+2] Cycloaddition

The Staudinger synthesis of β-lactams is a formal [2+2] cycloaddition between a ketene and an imine.[1][2] It is a cornerstone reaction in medicinal chemistry, particularly for the development of β-lactam antibiotics.[3][4] The reaction is not a concerted process but proceeds through a stepwise mechanism involving the nucleophilic attack of the imine nitrogen on the ketene's central carbon, forming a zwitterionic intermediate.[5] This intermediate then undergoes an intramolecular ring closure to furnish the four-membered azetidinone ring.[5] The stereochemical outcome, a critical aspect of β-lactam synthesis, is determined by the relative rates of this ring closure versus the isomerization of the zwitterionic intermediate.[6]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Staudinger reaction for β-lactam synthesis?

A1: The reaction begins with the nucleophilic attack of the imine's nitrogen atom on the central sp-hybridized carbon of the ketene.[7] This forms a zwitterionic intermediate, which then undergoes a conrotatory electrocyclization to form the β-lactam ring.[8] The stereochemistry of the final product (cis or trans) is influenced by the geometry of the imine and the electronic properties of the substituents on both reactants.[6][9] Generally, (E)-imines favor the formation of cis-β-lactams, while (Z)-imines tend to yield trans-β-lactams.[5][9]

Q2: My reaction is giving a mixture of cis and trans isomers. How can I improve the stereoselectivity?

A2: Stereoselectivity is a common challenge. To favor the cis isomer, consider using ketenes with electron-donating groups and imines with electron-withdrawing groups, which accelerates the direct ring closure.[6][10] Lowering the reaction temperature can also favor the cis product by reducing the rate of isomerization of the zwitterionic intermediate.[10] Conversely, to favor the trans isomer, employ ketenes with electron-withdrawing substituents and imines with electron-donating groups to slow the ring closure and allow for isomerization.[6][11] Polar solvents have also been shown to favor the formation of trans-β-lactams.[12]

Q3: I'm having trouble purifying my β-lactam product from the triphenylphosphine oxide byproduct. What are some effective purification strategies?

A3: Triphenylphosphine oxide can be challenging to remove due to its polarity and crystallinity. Several methods can be employed:

  • Crystallization: If your product is a solid, careful crystallization can often leave the phosphine oxide in the mother liquor.

  • Column Chromatography: Silica gel chromatography is a standard method. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the product.

  • Alternative Phosphines: Using a phosphine that generates a more easily separable oxide can be beneficial. For instance, using a polymer-supported triphenylphosphine allows for simple filtration to remove the byproduct.

Troubleshooting Guide: Low or No Product Formation

Low yields in the Staudinger reaction for azetidin-2-ones can stem from a variety of factors, from reagent quality to reaction conditions. This guide provides a systematic approach to identifying and resolving these issues.

Problem 1: Inefficient Ketene Generation

Ketenes are often highly reactive and unstable, necessitating their in situ generation.[3][13] Incomplete or slow generation is a primary cause of low yields.

Root Causes & Solutions:

  • Base Strength and Stoichiometry: The base, typically a tertiary amine like triethylamine, is crucial for the dehydrohalogenation of the acyl chloride to form the ketene.[4]

    • Troubleshooting Step: Ensure the triethylamine is dry and of high purity. Use a slight excess (1.1-1.5 equivalents) to drive the reaction to completion.

  • Acyl Chloride Reactivity: The nature of the acyl chloride can impact the rate of ketene formation.

    • Troubleshooting Step: For less reactive acyl chlorides, consider using a stronger, non-nucleophilic base or slightly elevated temperatures. However, be mindful that higher temperatures can also lead to side reactions.

  • Order of Addition: The order in which reagents are added can influence the outcome, particularly the stereoselectivity.[12]

    • Troubleshooting Step: A common and effective method is the slow, dropwise addition of the acyl chloride to a solution of the imine and triethylamine at a low temperature (e.g., 0 °C or -78 °C).[5] This maintains a low concentration of the highly reactive ketene, minimizing polymerization and other side reactions.

Experimental Protocol: In Situ Ketene Generation and Cycloaddition [5]

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the imine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the acyl chloride (1.0 eq) dropwise to the stirred solution over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product into DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Problem 2: Imine Quality and Reactivity

The purity and electronic nature of the imine are critical for a successful Staudinger reaction.

Root Causes & Solutions:

  • Imine Instability: Some imines can be prone to hydrolysis or oligomerization.

    • Troubleshooting Step: Ensure the imine is freshly prepared or has been stored under anhydrous conditions. The use of anhydrous solvents is paramount.

  • Electronic Effects: The nucleophilicity of the imine nitrogen is key to the initial attack on the ketene.

    • Troubleshooting Step: Electron-donating groups on the imine can increase its nucleophilicity and reaction rate. Conversely, strongly electron-withdrawing groups can render the imine too unreactive. In such cases, more forcing conditions (e.g., higher temperatures) may be necessary, though this can also increase the likelihood of side reactions.

Problem 3: Competing Side Reactions

Several side reactions can compete with the desired [2+2] cycloaddition, leading to diminished yields.

Root Causes & Solutions:

  • Ketene Dimerization/Polymerization: Ketenes can react with themselves, especially at higher concentrations.

    • Troubleshooting Step: As mentioned, slow addition of the acyl chloride at low temperatures is the most effective way to minimize this side reaction.

  • Reaction with Solvent or Impurities: The highly electrophilic ketene can react with nucleophilic solvents or impurities.

    • Troubleshooting Step: Always use high-purity, anhydrous solvents. Dichloromethane and toluene are common choices.[3] Ensure all glassware is thoroughly dried.

Visualizing the Staudinger Reaction and Troubleshooting

Diagram 1: The Staudinger Cycloaddition Mechanism

Staudinger_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Ketene Ketene (R1,R2-C=C=O) Zwitterion Zwitterionic Intermediate Ketene->Zwitterion Nucleophilic Attack (Imine N on Ketene C) Imine Imine (R3-N=CH-R4) Imine->Zwitterion Zwitterion->Zwitterion Cis_Lactam cis-β-Lactam Zwitterion->Cis_Lactam Direct Ring Closure (fast) Trans_Lactam trans-β-Lactam Zwitterion->Trans_Lactam Ring Closure after Isomerization (slower)

Caption: Mechanism of the Staudinger [2+2] cycloaddition.

Diagram 2: Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow cluster_ketene_opt Ketene Generation Optimization cluster_conditions_adj Reaction Condition Adjustments Start Low or No β-Lactam Yield Check_Reagents Verify Reagent Quality (Imine, Acyl Chloride, Base, Solvent) Start->Check_Reagents Check_Reagents->Start Reagents Impure/Degraded (Repurify/Replace) Optimize_Ketene Optimize Ketene Generation Check_Reagents->Optimize_Ketene Reagents OK Adjust_Conditions Adjust Reaction Conditions Optimize_Ketene->Adjust_Conditions Yield Still Low Success Improved Yield Optimize_Ketene->Success Yield Improved Slow_Addition Slow Acyl Chloride Addition Optimize_Ketene->Slow_Addition Low_Temp Lower Reaction Temperature Optimize_Ketene->Low_Temp Base Check Base Stoichiometry Optimize_Ketene->Base Adjust_Conditions->Start No Improvement (Re-evaluate strategy) Adjust_Conditions->Success Yield Improved Solvent Change Solvent Adjust_Conditions->Solvent Concentration Adjust Concentration Adjust_Conditions->Concentration Time Vary Reaction Time Adjust_Conditions->Time

Caption: Systematic workflow for troubleshooting low yields.

Summary of Key Parameters and Recommendations

ParameterRecommendation for Higher YieldRationale
Reagent Purity Use freshly prepared/purified imines and high-purity, dry solvents and base.Prevents side reactions and ensures the active participation of all reagents.
Ketene Generation Slow, dropwise addition of acyl chloride to the imine/base solution.Maintains a low concentration of the reactive ketene, minimizing polymerization.[5]
Temperature Start at low temperatures (0 °C to -78 °C).[3]Controls the rate of reaction, minimizes side reactions, and can influence stereoselectivity.[10]
Base Use a slight excess (1.1-1.5 eq) of a dry, non-nucleophilic tertiary amine.Ensures complete dehydrohalogenation of the acyl chloride to form the ketene.[4]
Solvent Use anhydrous, non-protic solvents like dichloromethane or toluene.[3]Prevents reaction of the ketene with the solvent.

By systematically addressing these potential issues, researchers can significantly improve the yields and reproducibility of their Staudinger reactions for the synthesis of azetidin-2-ones.

References

  • Staudinger reaction - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Staudinger Synthesis - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]

  • Alajarín, M., et al. (2008). The Mechanism of the Ketene−Imine (Staudinger) Reaction in Its Centennial: Still an Unsolved Problem? Accounts of Chemical Research, 41(2), 183-193. [Link]

  • The general mechanism of the Staudinger reaction between ketenes and imines. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Staudinger Reaction | Chem-Station Int. Ed. (2014, May 9). Retrieved March 7, 2026, from [Link]

  • Alajarín, M., et al. (2006). Mechanistic Aspects of the Ketene-Imine Cycloaddition Reactions. Current Organic Chemistry, 10(13), 1545-1576. [Link]

  • Staudinger Reaction - Organic Chemistry Tutor. (n.d.). Retrieved March 7, 2026, from [Link]

  • The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? - PubMed. (2008, July 29). Retrieved March 7, 2026, from [Link]

  • “Bioorthogonal reactions of triarylphosphines and related analogs” - PMC - NIH. (n.d.). Retrieved March 7, 2026, from [Link]

  • Do reaction conditions affect the stereoselectivity in the Staudinger reaction? - PubMed. (2006, September 1). Retrieved March 7, 2026, from [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update - MDPI. (2024, August 16). Retrieved March 7, 2026, from [Link]

  • Reducing Stoichiometric Excess of Base to Catalytic Amount: Revisiting Staudinger Reaction for β-lactam Synthesis | Bentham Science Publishers. (2024, October 17). Retrieved March 7, 2026, from [Link]

  • In situ generation of imines by the Staudinger/aza-Wittig tandem reaction combined with thermally induced Wolff rearrangement for one-pot three-component β-lactam synthesis - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthesis of Structurally Diverse 2-Azetidinones via Staudinger Reaction on a Solid Support. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • A REVIEW ON 2-AZETEDINONES. (n.d.). Retrieved March 7, 2026, from [Link]

  • Jiao, L., et al. (2006). Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction. Journal of the American Chemical Society, 128(18), 6060-6069. [Link]

  • Staudinger synthesis - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. (n.d.). Wiley Online Library. Retrieved March 7, 2026, from [Link]

  • A new synthesis of azetidin-2-ones. (1998, November 12). Indian Journal of Chemistry. Retrieved March 7, 2026, from [Link]

  • Unexpected Formation of Azetidines Through Staudinger Reaction of 3-Azido-1,2-diols. (2016, May 13). Asian Journal of Organic & Medicinal Chemistry. Retrieved March 7, 2026, from [Link]

  • Stories from Staudinger: Synthesis of Chiral β-Lactams - Sciforum. (n.d.). Retrieved March 7, 2026, from [Link]

  • 2-Azetidinones in One-Pot from Imines and Carboxylic Acids via 1,4-Dichlorophthalazine. (2017, June 1). Ingenta Connect. Retrieved March 7, 2026, from [Link]

  • Chemoselective Staudinger Reactivity of Bis(azido)phosphines Supported with a π-Donating Imidazolin-2-iminato Ligand - Surface Science Western. (2024, March 22). Retrieved March 7, 2026, from [Link]

  • Novel and Recent Synthesis and Applications of β-Lactams - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Asymmetric Synthesis of β-Lactams Through the Staudinger Reaction and Their Use as Building Blocks of Natural and Nonnatural Products - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Unlocking the potential of azide-phosphine Staudinger reaction for the synthesis of poly(arylene iminophosphorane)s and materials therefrom - PMC. (2025, January 16). Retrieved March 7, 2026, from [Link]

Sources

Optimization

Technical Support Center: Purification &amp; Handling of 1-(Azetidin-3-yl)pent-4-yn-2-one and Its Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and purification of bifunctional nitrogen-containing heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and purification of bifunctional nitrogen-containing heterocycles. 1-(Azetidin-3-yl)pent-4-yn-2-one is a highly versatile building block, but it presents a unique set of chromatographic and stability challenges.

This guide is designed to move beyond basic protocols by explaining the chemical causality behind your experimental observations, ensuring your workflows are self-validating and robust.

Core Chemical Liabilities (The "Why")

To successfully purify 1-(Azetidin-3-yl)pent-4-yn-2-one, you must first understand the three competing chemical liabilities inherent to its structure:

  • Intramolecular Enamine Formation: The free secondary amine of the azetidine ring is highly nucleophilic. Because it is separated from the C2-ketone by exactly four carbon atoms, the nitrogen can undergo a rapid 5-exo-trig intramolecular nucleophilic attack on the carbonyl. This forms a highly strained bicyclic hemiaminal that dehydrates into an enamine or polymerizes. This is the primary reason your free base degrades upon concentration.

  • Brønsted Acid-Base Interactions on Silica: Azetidines possess a pKa of ~10.4. Standard normal-phase silica gel is decorated with acidic silanols (pKa ~4.5). When the basic azetidine contacts bare silica, it protonates, leading to irreversible ionic binding, severe streaking, and catastrophic yield loss[1].

  • Inherent Ring Strain: The azetidine 4-membered ring possesses ~25.4 kcal/mol of ring strain[2]. Prolonged exposure to Lewis acidic sites on silica or strong nucleophiles during purification can induce ring-opening decomposition[2].

Troubleshooting FAQs

Q1: My free base 1-(Azetidin-3-yl)pent-4-yn-2-one degrades into a complex mixture during solvent evaporation. What is happening? A: You are observing the intramolecular Schiff base/enamine cyclization described above. The spatial proximity of the secondary amine to the ketone strongly favors this reaction when solvent is removed.

  • The Fix: Never concentrate the free base to dryness. Either isolate it as a stable hydrochloride salt (by adding 1.0 eq of 1M HCl in ether prior to final concentration) or immediately protect the nitrogen (e.g., with a Boc or Cbz group)[3].

Q2: I am experiencing severe streaking and <30% mass recovery when purifying the unprotected azetidine on standard silica gel. How can I resolve this? A: The basic azetidine is binding irreversibly to the acidic silanols of the silica gel[4].

  • The Fix: Switch to an amine-functionalized silica stationary phase (e.g., Biotage KP-NH or Chromatorex NH). The amine-modified surface masks the acidic silanols, eliminating the acid-base interaction and allowing the free amine to elute cleanly in a simple Hexane/EtOAc gradient without the need for aggressive modifiers like ammonia[1][5].

Q3: Can I use Reverse-Phase (RP) HPLC to purify the free amine? A: Yes, but with strict pH control. While basic amines are often purified at high pH (e.g., 0.1% NH₄OH) to maintain the free-base form and increase lipophilic retention[4], doing so with this specific molecule triggers the intramolecular cyclization. You must use an acidic mobile phase (e.g., 0.1% TFA) to keep the azetidine protonated and stable, even though this reduces its retention time on a C18 column.

Visualizations: Pathways and Workflows

Pathway A 1-(Azetidin-3-yl)pent-4-yn-2-one (Free Base) B Intramolecular Attack (N to C=O) A->B pH > 7, Concentration D Add Acid (HCl/TFA) or Protecting Group (Boc) A->D Stabilization Strategy C Bicyclic Enamine / Polymer (Degradation) B->C -H2O E Stable Salt or Protected Derivative D->E Prevents Nucleophilic Attack

Caption: Degradation pathway of free base vs. stabilization via protonation or protection.

Workflow Start Crude Mixture: Azetidine Derivatives Check Is the Azetidine N-Protected? Start->Check Protected Yes (e.g., N-Boc) Check->Protected Unprotected No (Free Amine) Check->Unprotected NP_Silica Standard Silica Gel (Hexane/EtOAc) Protected->NP_Silica Low Polarity, Stable Amine_Silica Amine-Functionalized Silica (KP-NH) Unprotected->Amine_Silica Avoids Silanol Binding RP_HPLC Reverse-Phase HPLC (Acidic Mobile Phase) Unprotected->RP_HPLC Requires Salt Formation

Caption: Decision tree for selecting the optimal purification strategy for azetidine derivatives.

Step-by-Step Experimental Protocols

Protocol A: Purification of Free Amine via Amine-Functionalized Silica

This protocol utilizes a self-validating trapping mechanism to prevent degradation during the final isolation step.

  • Column Preparation: Select an amine-functionalized silica column (e.g., KP-NH) appropriate for the crude mass (typically 10-20x crude weight). Do not pre-equilibrate with acidic modifiers[1].

  • Sample Loading: Dissolve the crude mixture in a minimum volume of dichloromethane (DCM). Note: Avoid methanol for loading as its strong displacement effect disrupts band formation.

  • Elution: Run a gradient of Hexane to Ethyl Acetate (0% to 100% EtOAc over 10-12 column volumes).

  • Fraction Analysis: Spot fractions on NH-modified TLC plates[5]. Visualize using KMnO₄ stain (which actively oxidizes both the terminal alkyne and the secondary amine).

  • Stabilization & Concentration (Critical Step): Pool the product-containing fractions. Before concentrating , add 1.05 equivalents of 1M HCl in diethyl ether. Swirl to mix. Concentrate under reduced pressure to yield the product as a stable, white hydrochloride salt, completely bypassing the intramolecular enamine degradation pathway.

Protocol B: N-Boc Protection and Standard Normal-Phase Purification

If the free amine is not required for the immediate next step, masking the nitrogen is the most robust strategy.

  • Reaction: Dissolve the crude free amine in DCM (0.2 M). Add 1.2 equivalents of Di-tert-butyl dicarbonate (Boc₂O) and 1.5 equivalents of Triethylamine (TEA). Stir at room temperature for 2 hours.

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄. This aqueous wash removes TEA salts, self-validating the crude purity before chromatography.

  • Purification: Load the concentrated crude onto a standard bare silica gel column.

  • Elution: Elute with a gradient of Hexane/EtOAc (typically 10% to 40% EtOAc). The N-Boc derivative will elute cleanly without streaking, as the bulky, electron-withdrawing Boc group eliminates basicity and sterically shields the nitrogen.

  • Isolation: Concentrate under reduced pressure to yield the stable N-Boc-1-(Azetidin-3-yl)pent-4-yn-2-one.

Quantitative Data Summaries

The following table summarizes the physicochemical behavior of the molecule across different states to guide your purification choices:

Property / ParameterFree Amine (Unprotected)N-Boc Protected DerivativeHCl Salt Form
Chemical Stability Low (Intramolecular cyclization)High (Stable to storage)High (Stable solid)
Bare Silica Affinity Very High (Irreversible binding)Moderate (Elutes easily)N/A (Highly polar/Sticks to baseline)
Optimal Stationary Phase Amine-functionalized (KP-NH)Standard Bare SilicaReverse-Phase (C18)
TLC Visualization KMnO₄, NinhydrinKMnO₄ (Ninhydrin negative)KMnO₄, Ninhydrin (after base wash)
Recommended Storage Do not store; use immediately-20 °C, under Argon4 °C, desiccated

References

Sources

Troubleshooting

Technical Support Center: Side-Product Analysis in Substituted Azetidine Synthesis

Introduction: The Thermodynamics of the 4-Membered Ring Welcome to the Technical Support Center. If you are accessing this guide, you are likely encountering the unique frustrations of azetidine synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thermodynamics of the 4-Membered Ring

Welcome to the Technical Support Center. If you are accessing this guide, you are likely encountering the unique frustrations of azetidine synthesis. Unlike 5- or 6-membered rings (pyrrolidines and piperidines), azetidines possess significant ring strain (~25.4 kcal/mol).[1][2] This thermodynamic penalty creates a steep activation energy barrier for cyclization and makes the final product highly susceptible to ring-opening, polymerization, and dimerization.

This guide moves beyond standard protocols to analyze the causality of failure. We focus on the three most common side-product profiles: Dimerization (Piperazines) , Elimination (Allylic Amines) , and Acid-Mediated Decomposition .

Module 1: The "Piperazine Problem" (Dimerization)

User Question:

"I am attempting a standard intramolecular cyclization of a gamma-haloamine. My LC-MS shows a major peak at [2M+H]+, and NMR suggests a symmetric heterocycle. Why am I getting the dimer instead of the azetidine?"

Technical Analysis:

This is the most common failure mode in azetidine synthesis. The reaction is a competition between intramolecular cyclization (


) and intermolecular nucleophilic attack  (

).
  • Kinetic Disadvantage: The formation of a 4-membered ring is kinetically disfavored due to the high energy of the transition state (eclipsing interactions).[3]

  • Thermodynamic Trap: The 6-membered piperazine dimer is thermodynamically stable (chair conformation, minimal strain). If two starting material molecules react intermolecularly, the resulting linear dimer has a much higher probability of closing to form a 6-membered ring than the monomer has of closing to a 4-membered ring.

Troubleshooting Protocol:
VariableRecommendationScientific Rationale
Concentration < 0.05 M (Critical)Reaction rate for dimerization is second-order (

), while cyclization is first-order (

).[2] Dilution exponentially favors the monomeric pathway.
Addition Mode Pseudo-high dilution Do not dump reagents. Add the substrate slowly (via syringe pump) to a refluxing solution of the base. This keeps the instantaneous concentration of the unreacted precursor extremely low.
Temperature Reflux (High T) Higher temperatures help overcome the activation energy barrier for the strained 4-membered transition state.

Module 2: Elimination vs. Cyclization

User Question:

"I see the starting material disappearing, but the product peak is absent. NMR shows new olefinic protons (5.0–6.0 ppm). What happened?"

Technical Analysis:

You are observing E2 elimination . The base used to deprotonate the amine (or activate the nucleophile) is acting as a Brønsted base against the


-proton adjacent to the leaving group, rather than facilitating the 

attack.
  • Pathway A (Desired): Nitrogen lone pair attacks

    
    -carbon 
    
    
    
    Azetidine.
  • Pathway B (Undesired): Base removes

    
    -proton 
    
    
    
    Allylic Amine (Elimination).
Troubleshooting Protocol:
  • Switch Bases: If using strong bases like

    
     or 
    
    
    
    , switch to milder, non-nucleophilic bases like
    
    
    or
    
    
    in acetone or acetonitrile.
  • Leaving Group Tuning:

    • Iodide/Mesylate: Good leaving groups, but high reactivity can sometimes favor elimination if the base is strong.

    • Tosylate: Often a good balance.

    • Triflate: Too reactive; often leads to decomposition or immediate elimination.

  • Steric Bulk: If the

    
    -carbon is substituted (secondary alkyl halide), elimination becomes the major pathway. In these cases, C-H activation or strain-release methods (see Advanced Methods) are preferred over nucleophilic substitution.
    

Module 3: Purification & Stability on Silica

User Question:

"My crude NMR looked promising, but after flash chromatography, the product yield dropped significantly, and I see broad streaks on the column."

Technical Analysis:

Azetidines are basic amines with high ring strain.[1][2][4][5] Standard silica gel is slightly acidic (pH 4–5).

  • Mechanism of Failure: Protonation of the azetidine nitrogen by silanol groups creates an ammonium species. This activates the ring for nucleophilic attack (by trace water or methanol in the eluent), leading to ring-opening (solvolysis) or irreversible binding to the silica.

Self-Validating Purification Protocol:

Step 1: Deactivate the Silica

  • Flush the column with mobile phase containing 1–2% Triethylamine (Et3N) before loading the sample.

  • Maintain 1% Et3N in the eluent throughout the run.

Step 2: Alternative Stationary Phases

  • If the azetidine is highly acid-sensitive, switch to Neutral Alumina (Brockmann Grade III) .

  • Reverse Phase (C18): Run with a basic buffer (Ammonium Bicarbonate, pH 10). Avoid TFA buffers, as they will open the ring upon concentration.

Visualizing the Competitive Pathways

The following diagram illustrates the kinetic competition determining the fate of your reaction.

AzetidinePathways Start Gamma-Haloamine Precursor Transition Transition State (Competition Zone) Start->Transition Activation Azetidine Azetidine (Target Product) Transition->Azetidine Intramolecular SN2 (High Dilution, Heat) Dimer Piperazine (Dimer Side-Product) Transition->Dimer Intermolecular SN2 (High Conc.) Elimination Allylic Amine (Elimination Product) Transition->Elimination E2 Elimination (Strong Base, Steric Bulk) RingOpen Amino Alcohol (Hydrolysis Product) Azetidine->RingOpen Acidic Silica/TFA (Workup Failure)

Caption: Kinetic competition in azetidine synthesis. Green path requires high dilution/heat. Red paths dominate under high concentration or strong basicity.

Standard Operating Procedure (SOP): Robust Cyclization

This protocol is designed to minimize dimerization and elimination for a standard N-protected gamma-amino alcohol.

Reagents:

  • Substrate: N-Boc-3-amino-1-propanol derivative.

  • Reagent: Mesyl Chloride (MsCl), Triethylamine (Et3N).

  • Solvent: Dichloromethane (DCM) for activation; Acetonitrile (MeCN) for cyclization.

Step-by-Step:

  • Activation (Mesylation):

    • Dissolve amino alcohol in DCM (0.2 M). Cool to 0°C.[2]

    • Add Et3N (1.5 equiv) followed by MsCl (1.2 equiv).[2]

    • Stir 1h. Checkpoint: TLC should show complete conversion to the mesylate (higher Rf than alcohol).

    • Critical: Wash with cold water, dry, and concentrate. Do not heat the crude mesylate.

  • Cyclization (The "Slow Drip"):

    • Prepare a reaction vessel with

      
       (3.0 equiv)  in Acetonitrile  at reflux (
      
      
      
      ).
    • Dissolve the crude mesylate from Step 1 in a minimal volume of Acetonitrile.

    • Using a syringe pump, add the mesylate solution to the refluxing base suspension over 4–6 hours .

    • Rationale: This ensures the concentration of unreacted mesylate remains near zero, shutting down the intermolecular dimerization pathway.

  • Workup:

    • Filter off solids. Concentrate filtrate.[2]

    • Purify on Et3N-neutralized silica .

References

  • Recent advances in the synthesis and reactivity of azetidines. Source: Organic & Biomolecular Chemistry, 2021.[5][6] Context: Comprehensive review of strain-driven reactivity and modern synthetic methods.[7]

  • A Straightforward Synthesis of Various 1,3-Disubstituted Azetidines. Source: Journal of Organic Chemistry, 2006, 71(20), 7885–7887. Context: Protocols for alkylation of primary amines with bis-triflates/sulfates, highlighting dimerization risks.

  • Strain-Release-Driven Reactivity of Azabicyclo[1.1.0]butanes. Source: Organic Letters, 2019, 21(7), 2060–2063. Context: Advanced method using strain release to avoid traditional cyclization pitfalls.

  • Purification of Polar Azetidine Derivatives. Source: BenchChem Technical Support.[1][2][8] Context: Specific protocols for neutralizing silica gel to prevent ring-opening.

Sources

Optimization

Technical Support Center: Strategies for Copper Catalyst Removal in Click Chemistry

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) concerning t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) concerning the critical step of removing copper catalysts from Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reactions. Ensuring the complete removal of copper is paramount for the integrity of your downstream applications and the safety of potential therapeutic agents.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the copper removal process, offering explanations for the underlying causes and step-by-step protocols for resolution.

Issue 1: Persistent Blue or Green Color in the Product After Purification

Q: My final product remains blue or green even after purification. What does this indicate, and how can I resolve it?

A: A persistent blue or green hue is a clear indicator of residual copper contamination.[1][2] This can happen for two primary reasons: either the initial purification method was not sufficient to remove all the copper, or your product itself has chelating properties, holding onto the copper ions.[1][2] The newly formed triazole ring in your product can, in some cases, chelate copper.

Solutions:

  • Iterative Washing: Repeat the aqueous wash with a chelating agent. For instance, if you performed one wash with an EDTA solution, try two or three more washes until the aqueous layer is colorless.[1][3]

  • Combination of Methods: A multi-pronged approach is often more effective. Follow an aqueous wash with a chelating agent like EDTA with filtration through a plug of silica gel or alumina.[1][4] This combines the benefits of chelation and adsorption.

  • Employ a Scavenger Resin: If your product has a high affinity for copper, a scavenger resin with a stronger binding affinity for copper may be necessary.[1]

Issue 2: Low Product Yield After Aqueous Workup

Q: I'm losing a significant amount of my product during the aqueous extraction step. How can I improve my yield?

A: Low product yield during aqueous workup often suggests that your product has some water solubility and is being lost to the aqueous phase during extraction.[1][3]

Solutions:

  • Brine Wash: After the final aqueous wash, perform a wash with a saturated sodium chloride solution (brine). This will decrease the solubility of your organic product in the aqueous phase, driving it back into the organic layer.[3]

  • Back-Extraction: After separating the aqueous layer, you can perform a "back-extraction" by washing the aqueous layer with a fresh portion of the organic solvent. This will recover some of the dissolved product. Combine this organic layer with your primary organic phase.

  • Minimize Aqueous Washes: While multiple washes are good for copper removal, they can lead to product loss if your compound is partially water-soluble. Use the minimum number of washes required to remove the color from the aqueous phase.

  • Alternative Methods: If your product is highly water-soluble, consider non-extractive methods for copper removal, such as using a scavenger resin or precipitation.[3]

Issue 3: Broad or Absent Peaks in NMR Spectrum

Q: My NMR spectrum shows broad peaks, or some peaks are missing altogether. Could this be related to copper?

A: Yes, this is a classic sign of paramagnetic interference from residual copper ions.[1] Paramagnetic metals can cause significant broadening of NMR signals, sometimes to the point where they disappear into the baseline.

Solutions:

  • Pre-NMR Purification: Before taking an NMR sample, pass a small portion of your product through a short plug of silica gel or alumina.[1] This is often sufficient to remove enough of the paramagnetic copper to obtain a clean spectrum.

  • Thorough Removal: This observation underscores the need for a more rigorous initial purification. Re-purify the bulk of your material using one of the recommended methods to ensure complete copper removal.[1]

Issue 4: Emulsion Formation During Liquid-Liquid Extraction

Q: I'm struggling with the formation of a stable emulsion during my aqueous wash, making it difficult to separate the layers. What can I do?

A: Emulsions can form due to the presence of salts or other components in the reaction mixture that act as surfactants.[3]

Solutions:

  • Addition of Brine: Adding a saturated brine solution can often help to break up an emulsion by increasing the ionic strength of the aqueous phase.

  • Filtration through Celite: Filtering the entire mixture through a pad of Celite can sometimes break the emulsion.

  • Patience and Gentle Agitation: Sometimes, allowing the separatory funnel to stand undisturbed for an extended period can lead to layer separation. In the future, use gentle inversions rather than vigorous shaking during the extraction.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding copper catalyst removal.

Q1: Why is it so important to remove the copper catalyst?

A: There are several critical reasons for meticulous copper removal:

  • Cellular Toxicity: Copper ions can be toxic to cells, which is a major concern for any biological applications, including drug development.[5][6]

  • Interference with Downstream Applications: Residual copper can interfere with subsequent assays, particularly those involving fluorescence or other catalytic processes.[5]

  • Product Stability and Purity: The presence of copper can compromise the stability and purity of your final compound.[5]

  • Regulatory Limits: For pharmaceutical applications, there are strict limits on the amount of residual metals, like copper, in active pharmaceutical ingredients (APIs).[7]

Q2: What are the most common methods for removing copper catalysts?

A: The most widely used and effective methods include:

  • Aqueous Washes with Chelating Agents: This involves extracting the reaction mixture with an aqueous solution of a chelating agent like EDTA, aqueous ammonia, or ammonium chloride.[1] These agents form water-soluble complexes with copper, which are then washed away.

  • Filtration through Solid Supports: Passing the reaction mixture through a plug of an adsorbent material such as Celite, silica gel, or alumina can effectively trap the copper catalyst.[1][4]

  • Scavenger Resins: These are solid-supported materials with functional groups that have a high affinity for copper. The resin is stirred with the reaction mixture and then simply filtered off.[1][2]

  • Dialysis: For macromolecular products like proteins or polymers, dialysis against a buffer containing a chelating agent is a gentle and effective removal method.[1][2]

Q3: How do I choose the best copper removal method for my experiment?

A: The optimal method depends on several factors: the properties of your product (solubility, stability), the scale of your reaction, and the required level of purity.[2] A decision-making workflow can be helpful:

Copper Removal Decision Tree start Is the product a macromolecule (e.g., protein, polymer)? dialysis Dialysis against EDTA buffer start->dialysis Yes small_molecule Is the product soluble in an organic solvent? start->small_molecule No (Small Molecule) aqueous_wash Aqueous Wash with Chelating Agent (e.g., EDTA) small_molecule->aqueous_wash Yes water_soluble Is the product water-soluble? small_molecule->water_soluble No scavenger_resin Scavenger Resin aqueous_wash->scavenger_resin If color persists silica_plug Filtration through Silica/Alumina Plug aqueous_wash->silica_plug If further purification is needed water_soluble->scavenger_resin Yes

Caption: Decision workflow for selecting a copper removal method.

Q4: How can I quantify the amount of residual copper in my sample?

A: Several analytical techniques can be used to determine the concentration of residual copper, including:

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Emission Spectroscopy (ICP-AES)

  • Atomic Absorption Spectroscopy (AAS)

  • Colorimetric assays

Detailed Experimental Protocols

Protocol 1: Aqueous Wash with EDTA

This protocol is suitable for organic-soluble products.

Materials:

  • Crude reaction mixture

  • Organic solvent (e.g., dichloromethane, ethyl acetate)

  • 0.5 M EDTA solution, pH adjusted to 8 with NaOH

  • Separatory funnel

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dilute the reaction mixture with an appropriate organic solvent.[3]

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 0.5 M EDTA solution (pH 8) and shake vigorously for 1-2 minutes. The aqueous layer will often turn blue or green as it complexes with the copper.[3][8]

  • Allow the layers to separate and drain the aqueous layer.

  • Repeat the EDTA wash until the aqueous layer is colorless.[3]

  • Wash the organic layer with an equal volume of deionized water, followed by a wash with brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3]

EDTA Wash Workflow step1 Step 1 Dilute reaction mixture in organic solvent step2 Step 2 Add 0.5 M EDTA (pH 8) and shake step1->step2 step3 Step 3 Separate aqueous layer (blue/green) step2->step3 step4 Step 4 Repeat wash until aqueous layer is colorless step3->step4 step5 Step 5 Wash with water and brine step4->step5 step6 Step 6 Dry and concentrate organic layer step5->step6

Caption: Workflow for copper removal using an EDTA wash.

Protocol 2: Use of a Scavenger Resin

This protocol is effective for achieving very low levels of residual copper.

Materials:

  • Crude product dissolved in a suitable solvent

  • Scavenger resin (e.g., SiliaMetS Thiourea)

  • Stir plate and stir bar

  • Filtration apparatus

Procedure:

  • Dissolve the crude product in a suitable solvent.

  • Add the scavenger resin to the solution (typically 3-5 equivalents relative to the initial amount of copper).

  • Stir the mixture at room temperature. Monitor the removal of copper by taking small aliquots.

  • Once the desired level of copper removal is achieved, filter the mixture to remove the resin.[3]

  • Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.[3]

  • Combine the filtrate and the washings, and concentrate to obtain the purified product.[3]

Data Summary Table

The efficiency of copper removal can vary significantly depending on the method chosen and the specifics of the reaction. The following table summarizes typical residual copper levels achieved with different techniques.

Removal MethodTypical Residual CopperTypical Product RecoveryNotes
Aqueous Wash (EDTA)< 50 ppm[3]> 90%[2]Efficiency depends on the number of washes and the product's chelating properties.
Scavenger Resins< 10 ppm[2][3]> 95%[2]Highly selective for copper and can achieve very low residual levels.[3]
Silica Gel Chromatography< 50 ppm[3]VariableCan simultaneously purify the product from other organic impurities.
Precipitation (e.g., with Na₂S)< 20 ppm[3]VariableCan be effective for large-scale reactions, but may lead to product co-precipitation.[3]

Note: The efficiency of copper removal is highly dependent on the specific reaction conditions, the nature of the product, the initial concentration of copper, and the exact protocol followed. The data presented should be used as a guideline, and optimization for a specific reaction is often necessary.[1]

References

  • Technical Support Center: Removal of Residual Copper Catalyst from Click Reactions - Benchchem.
  • Technical Support Center: Protocol for Removal of Copper Catalyst After Click Reaction - Benchchem.
  • Technical Support Center: Copper Catalyst Removal from CuAAC Reactions - Benchchem.
  • How can I remove copper from a click reaction mixture using EDTA? - ECHEMI.
  • Best method for removing Cu(I) from Org compounds : r/Chempros - Reddit.
  • Publication – Continuous metal scavenging and coupling to one-pot copper-catalyzed azide-alkyne cycloaddition “click” reaction in flow chemistry - Syrris.
  • Resin-Supported Catalysts for CuAAC Click Reactions in Aqueous or Organic Solvents.
  • Technical Support Center: Copper Catalyst Removal in Click Chemistry - Benchchem.
  • Continuous metal scavenging and coupling to one-pot copper-catalyzed azide-alkyne cycloaddition click reaction in flow - Research portal Eindhoven University of Technology.
  • Is there another way to get rid of the remnants of the copper catalyst? - ResearchGate.
  • Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC) - MDPI.

Sources

Troubleshooting

Technical Support Center: Enhancing the Solubility of 1-(Azetidin-3-yl)pent-4-yn-2-one Conjugates

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address solubility challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address solubility challenges encountered with 1-(Azetidin-3-yl)pent-4-yn-2-one and its conjugates. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower your experimental decisions.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of 1-(Azetidin-3-yl)pent-4-yn-2-one conjugates.

Q1: What are the primary structural features of 1-(Azetidin-3-yl)pent-4-yn-2-one that influence its solubility?

A1: The solubility of this molecule is a delicate balance of its constituent parts. The azetidine ring, a four-membered nitrogen-containing heterocycle, generally enhances aqueous solubility due to its ability to form hydrogen bonds.[1][2][3] However, the pent-4-yn-2-one portion of the molecule introduces hydrophobicity, which can negatively impact water solubility. The terminal alkyne group, in particular, can contribute to poor solubility in aqueous media.[4]

Q2: Why am I observing precipitation of my 1-(Azetidin-3-yl)pent-4-yn-2-one conjugate during my assay setup?

A2: Precipitation is a common issue with poorly soluble compounds.[5][6] This can be due to several factors, including the compound's intrinsic low aqueous solubility, the concentration of the compound exceeding its saturation point in the chosen solvent, or a change in solvent composition (e.g., adding an aqueous buffer to a DMSO stock solution).

Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I be concerned with?

A3: It is crucial to understand the distinction between these two solubility measurements.

  • Kinetic solubility is a measure of how quickly a compound dissolves and is often determined in high-throughput screening by adding a concentrated DMSO stock of the compound to an aqueous buffer.[7][8][9] These measurements can sometimes overestimate the true solubility as they can lead to the formation of supersaturated solutions.[10]

  • Thermodynamic solubility , on the other hand, is the true equilibrium solubility of a compound in a given solvent.[10][11] It is determined by allowing the compound to equilibrate with the solvent over a longer period. For in-depth formulation development, thermodynamic solubility is the more relevant parameter.[8]

Q4: Can the conjugation of other molecules to 1-(Azetidin-3-yl)pent-4-yn-2-one significantly alter its solubility profile?

A4: Absolutely. The physicochemical properties of the conjugated molecule will have a substantial impact on the overall solubility of the conjugate. Conjugating a large, hydrophobic molecule will likely decrease aqueous solubility, while conjugating a hydrophilic moiety, such as a polyethylene glycol (PEG) chain, can significantly improve it.[12]

II. Troubleshooting Guide: Addressing Specific Solubility Issues

This section provides a structured approach to troubleshooting common solubility problems encountered during experimentation with 1-(Azetidin-3-yl)pent-4-yn-2-one conjugates.

Problem 1: My conjugate is poorly soluble in aqueous buffers, leading to inconsistent assay results.

This is a frequent challenge, particularly with compounds classified as BCS Class II (low solubility, high permeability).[13][14]

Root Cause Analysis:

The inherent hydrophobicity of the conjugate is the primary cause. The non-polar regions of the molecule are not readily solvated by water molecules, leading to aggregation and precipitation.

Solution Workflow:

The following diagram illustrates a systematic approach to enhancing the aqueous solubility of your conjugate.

Caption: A workflow for systematically enhancing the aqueous solubility of problematic compounds.

Experimental Protocols:

The solubility of ionizable compounds is highly dependent on the pH of the solution.[15][16] For a basic compound, decreasing the pH will increase its solubility.

  • Protocol for pH-Solubility Profiling:

    • Prepare a series of buffers with pH values ranging from 2 to 10.

    • Add an excess amount of your conjugate to a fixed volume of each buffer.

    • Equilibrate the samples by shaking or rotating at a constant temperature for 24-48 hours to ensure thermodynamic equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and determine the concentration of the dissolved conjugate using a suitable analytical method (e.g., HPLC-UV).

    • Plot the solubility as a function of pH to determine the optimal pH range for your experiments.[17]

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment.[18][19][20]

  • Protocol for Co-solvent Screening:

    • Select a panel of biocompatible co-solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG).[21]

    • Prepare a series of solutions with varying concentrations of each co-solvent in your aqueous buffer (e.g., 5%, 10%, 20% v/v).

    • Determine the solubility of your conjugate in each co-solvent mixture using the method described for pH-solubility profiling.

    • Select the co-solvent and concentration that provides the desired solubility without negatively impacting your assay.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic drug molecules, forming inclusion complexes that have enhanced aqueous solubility.[22][23][24]

  • Protocol for Cyclodextrin Formulation:

    • Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its high water solubility and low toxicity.[25]

    • Prepare aqueous solutions of the cyclodextrin at various concentrations.

    • Add an excess of your conjugate to each cyclodextrin solution.

    • Equilibrate the mixtures and determine the solubility as previously described. The increase in solubility is indicative of complex formation.[13]

Problem 2: My conjugate precipitates out of solution when I dilute my DMSO stock with aqueous buffer.

This is a classic example of a kinetic solubility issue, often encountered in high-throughput screening environments.

Root Cause Analysis:

The rapid change in solvent environment from a good solvent (DMSO) to a poor solvent (aqueous buffer) causes the compound to crash out of solution before it can be adequately solvated by the new solvent system.

Solution Workflow:

Caption: Troubleshooting workflow for precipitation upon dilution of DMSO stock solutions.

Experimental Protocols:

Starting with a lower concentration of your conjugate in the DMSO stock can prevent the final concentration in the aqueous buffer from exceeding the kinetic solubility limit.

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This allows for a more gradual change in the solvent environment.

  • Pre-warming the Aqueous Buffer: Increasing the temperature of the aqueous buffer can sometimes improve the solubility of the compound.[26]

  • Vigorous Mixing: Ensure rapid and thorough mixing during the dilution process to facilitate faster dissolution.

Incorporate a solubilizing agent into your aqueous buffer before adding the DMSO stock.

  • Protocol for Formulation Adjustment:

    • Based on the results from your co-solvent and cyclodextrin screening, prepare your aqueous buffer containing the optimal concentration of the selected solubilizing agent.

    • Add your DMSO stock solution to this pre-formulated buffer.

    • Visually inspect for any precipitation and quantify the concentration of the dissolved conjugate to confirm the improvement in solubility.

Problem 3: I need to prepare a solid formulation of my conjugate, but its poor solubility is a major hurdle.

For in vivo studies or the development of oral solid dosage forms, enhancing the dissolution rate of a poorly soluble compound is critical.[27][28]

Root Cause Analysis:

The strong intermolecular forces in the crystalline lattice of the solid compound hinder its dissolution in aqueous media.

Solution: Solid Dispersion

Solid dispersion is a technique where the poorly soluble drug is dispersed in a hydrophilic carrier matrix at a solid state.[29][30] This can be achieved through methods like solvent evaporation or fusion (melting).[30][31] The resulting product often has the drug in an amorphous state, which has a higher dissolution rate compared to the crystalline form.[27]

Quantitative Data Summary: Comparison of Solubility Enhancement Techniques
TechniqueTypical Fold Increase in SolubilityAdvantagesDisadvantages
pH Adjustment 10 - 1,000Simple and cost-effective for ionizable drugs.Only applicable to ionizable compounds; potential for in-vivo pH variability.
Co-solvents 2 - 500Effective for a wide range of compounds.[19]Potential for toxicity or assay interference at high concentrations.
Cyclodextrins 2 - 100Low toxicity; can improve stability.[22][32]Can be expensive; may not be suitable for all molecular geometries.
Solid Dispersion 10 - 10,000Significant increase in dissolution rate; suitable for solid dosage forms.Can be complex to manufacture; potential for physical instability (recrystallization).[31]

III. Concluding Remarks

Enhancing the solubility of 1-(Azetidin-3-yl)pent-4-yn-2-one conjugates requires a systematic and multi-faceted approach. By understanding the underlying physicochemical principles and employing the troubleshooting strategies and experimental protocols outlined in this guide, researchers can overcome solubility challenges and advance their drug development programs.

IV. References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available from:

  • Butler, J. M., & Dressman, J. B. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available from:

  • Cyclodextrins in Formulation Development: Complexation and Stability Enhance. (2025). Preprints.org. Available from:

  • Sharma, A., & Jain, C. P. (2012). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research. Available from:

  • A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs. PMC. Available from:

  • Formulating OSDs for Poorly Soluble Drugs. (2025). Tablets & Capsules. Available from:

  • Cyclodextrins in delivery systems: Applications. PMC. Available from:

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. Available from:

  • Kinetic versus thermodynamic solubility temptations and risks. Ovid. Available from:

  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK. Available from:

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. Rayat and Bahra Institute of Phamacy. Available from:

  • Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. Available from:

  • Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. (2025). JETIR. Available from:

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2025). MDPI. Available from:

  • Cyclodextrins as Active Therapeutic Agents. (2025). Pharma Excipients. Available from:

  • Solid dispersion: A strategy for solubility enhancement. (2021). ResearchGate. Available from:

  • Kinetic solubility: Experimental and machine-learning modeling perspectives. (2024). PubMed. Available from:

  • Cosolvent and Complexation Systems. (2022). Pharma Excipients. Available from:

  • kinetic versus thermodynamic solubility temptations and risks. (2012). PubMed. Available from:

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review. Available from:

  • Comparison of kinetic solubility with equilibrium solubility (μM) of... (2019). ResearchGate. Available from:

  • Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs. (2020). ACS Omega. Available from:

  • Exploration on the drug solubility enhancement in aqueous medium with the help of endo-functionalized molecular tubes: a computational approach. RSC Publishing. Available from:

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. Available from:

  • Latest Technologies to Improve ADC Drug Solubility and Stability. BOC Sciences. Available from:

  • SPECIAL FEATURE - Bioavailability & Solubility: The Promise of Novel Ingredients. (2025). Drug Development & Delivery. Available from:

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). Future Journal of Pharmaceutical Sciences. Available from:

  • Cosolvent. Wikipedia. Available from:

  • Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. Available from:

  • Solubility Enhancement. Quotient Sciences. Available from:

  • The composite solubility versus pH profile and its role in intestinal absorption prediction. AAPS PharmSciTech. Available from:

  • Improving Drug Solubility with Polymer-Drug Conjugation: Recent Insights. (2025). PubMed. Available from: _

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. PMC. Available from:

  • The Alkyne Moiety as a Latent Electrophile in Irreversible Covalent Small Molecule Inhibitors of Cathepsin K. PMC. Available from:

  • DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. International Scientific Journal of Engineering and Management. Available from:

  • Azetidine, 1-[(4-fluorophenyl)sulfonyl]-: A Technical Guide to Solubility and Stability. Benchchem. Available from:

  • Schematic representation of the pH-solubility profile of a basic drug. (Adapted from Ref.[18]). (2014). ResearchGate. Available from:

  • Solubility Analysis to Assist Drug R&D Projects. (2023). Labinsights. Available from:

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online. Available from:

  • Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. (2024). PMC. Available from:

  • Why Most Modern Drug Candidates Fail at Solubility. (2026). Behind the Bench - ThermoFisher. Available from:

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available from:

  • Solving parenteral solubility challenges in the development of oncology therapeutics. (2023). Pharma Manufacturing. Available from:

  • 4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions. Available from:

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Optimization

Technical Support Center: Chromatographic Monitoring of Reactions with 1-(Azetidin-3-yl)pent-4-yn-2-one

Welcome to the technical support guide for the analysis of reactions involving 1-(Azetidin-3-yl)pent-4-yn-2-one . This resource is designed for researchers, medicinal chemists, and process development scientists who util...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the analysis of reactions involving 1-(Azetidin-3-yl)pent-4-yn-2-one . This resource is designed for researchers, medicinal chemists, and process development scientists who utilize High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) to monitor the progress of chemical transformations involving this versatile building block.

The unique structure of this compound, featuring a strained azetidine ring, a basic secondary amine, a terminal alkyne, and a ketone, presents specific analytical challenges. This guide provides in-depth, practical solutions and explains the chemical principles behind them to ensure robust and reliable reaction monitoring.

Section 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for quantitative analysis of reaction progress, offering high resolution, sensitivity, and reproducibility. However, the structural motifs of 1-(Azetidin-3-yl)pent-4-yn-2-one require careful method development to avoid common pitfalls like poor peak shape and compound degradation.

Core Challenge: The Azetidine Amine

The secondary amine within the azetidine ring is strongly basic (pKa of azetidine ≈ 11.29) and is the primary cause of peak tailing on standard silica-based columns.[1][2] This occurs due to strong ionic interactions with acidic residual silanol groups on the stationary phase. Furthermore, the strained four-membered ring can be susceptible to acid-catalyzed ring-opening, presenting a stability risk under certain mobile phase conditions.[3][4][5]

Recommended Starting Protocol: Reversed-Phase HPLC

This protocol provides a robust starting point for method development.

ParameterRecommendationRationale & Key Considerations
Column C18, Base-Deactivated (e.g., "end-capped")A C18 stationary phase provides good retention for this moderately polar molecule. Base-deactivation is critical to minimize interactions between the basic amine and acidic silanols, thus preventing peak tailing.[6]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileThe use of a low-concentration acid modifier like formic acid ensures the azetidine nitrogen is consistently protonated, leading to sharper, more symmetrical peaks. Caution: While 0.1% FA is generally safe, screen for potential acid-catalyzed decomposition by comparing an injected sample to a control kept at neutral pH.[4]
Gradient 5% B to 95% B over 15 minutesA gradient elution is recommended to ensure separation of the starting material from potentially more or less polar products and impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CTemperature control improves retention time reproducibility.[7]
Detection UV, 210-220 nm or 280 nmThe ketone carbonyl provides a chromophore. Wavelengths around 210 nm offer higher sensitivity but may also show more interference. A secondary wavelength around 280 nm (n→π* transition) can be more selective but less sensitive.
Injection Vol. 5-10 µLKeep injection volume low to prevent peak distortion.
Sample Diluent 50:50 Acetonitrile:WaterDissolving the sample in a solvent similar to the initial mobile phase composition prevents peak shape issues.[8]
HPLC Troubleshooting Guide (Q&A Format)

Question 1: My peak for 1-(Azetidin-3-yl)pent-4-yn-2-one is broad and tailing significantly. What's happening and how do I fix it?

Answer: This is the most common issue and is almost certainly caused by the interaction of the basic azetidine nitrogen with acidic silanol groups on the HPLC column's stationary phase.

  • Primary Cause: Strong secondary interactions between the protonated amine and deprotonated, negatively charged silanols.

  • Solutions:

    • Add a Mobile Phase Modifier: If not already doing so, add an acidic modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to your mobile phase. This keeps the amine fully protonated and masks the silanol interactions. Be aware that TFA can be a strong ion-pairing agent and may be difficult to remove from the column.

    • Use a Base-Deactivated Column: Ensure your C18 column is specified as "base-deactivated" or "end-capped." These columns have fewer free silanol groups, reducing the sites for interaction.

    • Consider a Basic Modifier: In some cases, adding a small amount of a basic modifier like 0.1% triethylamine (TEA) or ammonium hydroxide can improve peak shape by competing with the analyte for the active sites. However, this can shorten column lifetime.

    • Explore Alternative Stationary Phases: For particularly challenging separations, consider columns with different stationary phases, such as those designed for polar basic compounds or HILIC columns.

Question 2: I'm seeing a new, small peak appear and grow in my sample vial over several hours in the autosampler. Is my compound degrading?

Answer: Yes, this is a strong indication of sample instability. The azetidine ring, being strained, can be susceptible to decomposition, especially if the sample diluent is acidic or basic.[4][5]

  • Primary Cause: Acid- or base-catalyzed ring-opening of the azetidine. The presence of nucleophiles in the reaction mixture can exacerbate this.

  • Solutions:

    • Neutralize the Sample Diluent: Ensure your sample is dissolved in a neutral solvent mixture like Acetonitrile/Water without any acid or base modifiers.

    • Use a Cooled Autosampler: Set your autosampler temperature to 4-10 °C to slow the rate of decomposition.

    • Limit Sample Queue Time: Analyze samples as soon as possible after they are prepared and placed in the autosampler.

    • Investigate the Degradant: If possible, use LC-MS to identify the mass of the new peak. An increase in mass corresponding to the addition of a solvent molecule (e.g., +18 for water) would strongly suggest a ring-opening hydrolysis event.

Question 3: My retention times are shifting from one injection to the next. How can I improve reproducibility?

Answer: Drifting retention times can be caused by several factors related to the instrument, column, or mobile phase.[7]

  • Potential Causes & Solutions:

    • Inadequate Column Equilibration: Ensure the column is equilibrated with the initial mobile phase conditions for at least 10-15 column volumes before the first injection and between runs.

    • Mobile Phase Composition Change: If you are mixing solvents online, ensure the pump's proportioning valves are working correctly and that the solvents are properly degassed.[7] Premixing the mobile phase manually can help diagnose this issue.

    • Temperature Fluctuations: Even small changes in ambient temperature can affect retention times. Use a column oven to maintain a constant temperature.[7]

    • Column Degradation: Over time, the stationary phase can degrade, especially under harsh pH conditions. If retention times consistently decrease and peak shapes worsen, the column may need to be replaced.

Question 4: The sensitivity of my analysis is very low. How can I get a stronger signal?

Answer: Low sensitivity is likely due to the compound's weak UV chromophore.

  • Solutions:

    • Optimize Detection Wavelength: Analyze a concentrated standard using a Photo-Diode Array (PDA) detector to identify the wavelength of maximum absorbance (λ-max), which is likely to be in the low UV range (200-220 nm).

    • Increase Sample Concentration: If possible, increase the concentration of your sample. Ensure you remain within the linear range of the detector.

    • Consider Derivatization: For trace-level analysis, consider a pre-column derivatization strategy. The ketone can be reacted with an agent like 2,4-dinitrophenylhydrazine (DNPH) to attach a strong chromophore, allowing for detection at higher wavelengths (e.g., 360 nm) with much greater sensitivity.[9][10][11] The amine can also be derivatized.[12]

Section 2: Thin-Layer Chromatography (TLC)

TLC is a rapid, cost-effective, and indispensable tool for qualitative reaction monitoring at the bench. It allows for quick checks on the consumption of starting materials and the formation of products.

Core Challenge: Polarity and Visualization

The compound's basic amine can cause significant streaking on standard acidic silica gel plates.[13][14] Additionally, while the compound has a UV chromophore, it may not be strong, and specific staining methods are often required for clear visualization.

Recommended Starting Protocol: Normal-Phase TLC
ParameterRecommendationRationale & Key Considerations
Stationary Phase Silica Gel 60 F254 platesStandard, widely available plates. The F254 indicator allows for visualization under 254 nm UV light.
Mobile Phase (Eluent) 95:5 Dichloromethane (DCM) : Methanol (MeOH)This solvent system offers a good starting polarity. The ratio can be adjusted to achieve the desired Rf values. For example, increase MeOH for more polar compounds (lower Rf) or decrease it for less polar ones.[15]
Spotting Use a microcapillary tube to apply a small spot (1-2 mm diameter).Overloading the plate is a common cause of streaking and poor separation.[13][16]
Development Develop in a chamber saturated with eluent vapor until the solvent front is ~1 cm from the top.A saturated chamber ensures reproducible Rf values.
Visualization 1. UV Light (254 nm)2. Potassium Permanganate (KMnO₄) StainFirst, visualize under UV light (non-destructive).[17] Then, use a potassium permanganate dip. The alkyne and ketone functional groups are readily oxidized by KMnO₄, appearing as yellow/brown spots on a purple background.[17][18]
TLC Troubleshooting Guide (Q&A Format)

Question 1: My spots are streaking badly from the baseline. What can I do?

Answer: This is a classic sign of a strong interaction between your basic analyte and the acidic silica gel stationary phase.

  • Primary Cause: The basic azetidine amine is binding too strongly to the acidic silica surface.

  • Solutions:

    • Add a Basic Modifier to the Eluent: This is the most effective solution. Add a small amount of a volatile base, like triethylamine (TEA) or ammonium hydroxide, to your mobile phase (e.g., 0.5-1% of the total volume). The modifier will neutralize the acidic sites on the silica, allowing your compound to travel up the plate cleanly.[14][19]

    • Dilute Your Sample: You may be overloading the plate. Try diluting your sample 10-fold and re-spotting.[13]

    • Use a Different Stationary Phase: If streaking persists, consider using neutral alumina TLC plates, which are less acidic than silica.[19]

Question 2: My spot is stuck on the baseline (Rf ≈ 0), or all my spots ran with the solvent front (Rf ≈ 1). How do I get better separation?

Answer: This is a problem of incorrect mobile phase polarity. The goal is to have the Rf value of your key compounds between 0.2 and 0.8 for good separation.[20]

  • If Rf is too low (stuck on baseline): Your mobile phase is not polar enough to move the compound off the highly polar silica gel.

    • Solution: Increase the polarity of the eluent. For a DCM/MeOH system, increase the percentage of methanol (e.g., from 95:5 to 90:10).[15]

  • If Rf is too high (at solvent front): Your mobile phase is too polar. It is dissolving the compound so well that it doesn't interact with the stationary phase.

    • Solution: Decrease the polarity of the eluent. Decrease the percentage of methanol (e.g., from 95:5 to 98:2) or switch to a less polar system like Ethyl Acetate/Hexanes.[15]

Question 3: I can't see any spots on my TLC plate after developing it.

Answer: This can be due to several issues, ranging from sample concentration to the visualization method.

  • Potential Causes & Solutions:

    • Compound is Not UV-Active: The compound's UV absorbance might be too weak. Always follow up with a chemical stain.[21]

    • Sample is Too Dilute: Try spotting the plate multiple times in the same location, allowing the solvent to dry completely between applications. This concentrates the sample on the baseline.[13]

    • Compound Evaporated: If your compound is volatile and you use a heat gun to dry the plate before staining, it may have evaporated. Dry with gentle airflow instead.

    • Compound Decomposed on Silica: The acidic nature of silica gel can degrade sensitive molecules. If you suspect this, run a "2D TLC" or spot the plate and let it sit for 30 minutes before developing to see if a new spot appears.[22] Using a neutral alumina plate can mitigate this.

Question 4: My reaction is in DMF or DMSO. When I spot it, it creates a huge smear.

Answer: High-boiling point solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) interfere with the TLC development process.

  • Solution: After spotting your sample on the TLC plate, place the plate under high vacuum for 5-10 minutes before placing it in the developing chamber.[22] This will remove the majority of the high-boiling solvent, preventing it from smearing up the plate during elution.

References
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  • Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs. (n.d.).
  • Aldehyde/Ketone DNPH Analysis . (n.d.). Chromtech. [Link]

  • Development of an HPLC method for the determination of amines in a leukemia mouse model . (2022). Analytical Methods. [Link]

  • Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC . (n.d.). Waters Corporation. [Link]

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Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison: In Vitro and In Vivo Stability Analysis of 1-(Azetidin-3-yl)pent-4-yn-2-one Derivatives

An Essential Guide for Drug Development Professionals on Predicting Metabolic Fate and Ensuring Preclinical Success In the landscape of modern drug discovery, the 1-(azetidin-3-yl)pent-4-yn-2-one scaffold has emerged as...

Author: BenchChem Technical Support Team. Date: March 2026

An Essential Guide for Drug Development Professionals on Predicting Metabolic Fate and Ensuring Preclinical Success

In the landscape of modern drug discovery, the 1-(azetidin-3-yl)pent-4-yn-2-one scaffold has emerged as a promising framework for developing novel therapeutics. This unique structure, featuring a strained azetidine ring and a reactive terminal alkyne, presents both opportunities for potent biological activity and challenges related to metabolic stability.[1][2] A thorough understanding of a compound's stability, both in controlled laboratory settings (in vitro) and within a living organism (in vivo), is not merely a regulatory checkbox but a critical step that dictates the trajectory of a drug candidate.[3][4] Misjudging metabolic liability can lead to costly late-stage failures, while a robust, early assessment enables a data-driven path to optimizing drug-like properties.[5][6]

This guide provides a comprehensive comparison of in vitro and in vivo stability analysis methodologies, tailored for researchers working with 1-(azetidin-3-yl)pent-4-yn-2-one derivatives. We will delve into the causality behind experimental choices, provide field-proven protocols, and explore how to bridge the gap between in vitro data and in vivo outcomes to make confident, data-driven decisions in the preclinical phase.[7][8]

The First Line of Defense: In Vitro Stability Assessment

In vitro stability assays are the workhorses of early drug discovery, offering a rapid and cost-effective way to screen compounds and rank-order them based on their metabolic liability.[9][10] These assays expose a test compound to key metabolic machinery of the body, primarily from the liver, to predict how quickly it might be cleared in vivo.[5][11] For the 1-(azetidin-3-yl)pent-4-yn-2-one series, these assays are crucial for identifying liabilities associated with either the azetidine ring or the terminal alkyne.

Key Methodologies & Rationale

Three primary in vitro systems are commonly employed:

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from hepatocytes.

    • Why use them? They are a cost-effective and readily available source of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. This makes them ideal for assessing oxidative metabolism, a likely pathway for both the azetidine and alkyne moieties.

    • Limitations: They lack Phase II enzymes (like UGTs) and the necessary cofactors, providing an incomplete picture of metabolism.

  • Hepatocytes: These are intact liver cells, available as cryopreserved suspensions.[5][11]

    • Why use them? They represent the "gold standard" for in vitro metabolism studies because they contain a full complement of Phase I and Phase II enzymes, as well as transporters.[5][11] This provides a more holistic and physiologically relevant assessment of metabolic clearance.

    • Limitations: They are more expensive and have a shorter experimental lifespan compared to microsomes.[11]

  • Plasma:

    • Why use it? To assess stability against hydrolytic enzymes like esterases and amidases present in blood.[12][13][14] This is particularly relevant if the derivatives contain ester or amide linkages.

    • Limitations: It does not account for the extensive metabolic activity of the liver.

Workflow for In Vitro Stability Screening

The following diagram illustrates a typical workflow for assessing the in vitro stability of a new chemical entity (NCE).

InVitro_Workflow cluster_screening High-Throughput Screening cluster_decision Data Analysis & Decision cluster_confirmation Confirmatory & In-Depth Analysis NCE New 1-(Azetidin-3-yl)pent-4-yn-2-one Derivative Microsomal_Assay Liver Microsomal Stability Assay (Human, Rat) NCE->Microsomal_Assay Plasma_Assay Plasma Stability Assay (Human, Rat) NCE->Plasma_Assay Decision1 Metabolically Stable? (t½ > 30 min) Microsomal_Assay->Decision1 Plasma_Assay->Decision1 Hepatocyte_Assay Hepatocyte Stability Assay Decision1->Hepatocyte_Assay Yes Redesign Chemical Redesign to Block Metabolism Decision1->Redesign No MetID Metabolite Identification Hepatocyte_Assay->MetID Advance Advance to In Vivo PK Studies MetID->Advance

Caption: Decision workflow for in vitro stability assessment.

Detailed Protocol: Liver Microsomal Stability Assay

This protocol describes a standard method for determining the half-life (t½) of a test compound.

1. Reagent Preparation:

  • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
  • Test Compound Stock: Prepare a 1 mM stock solution of the 1-(azetidin-3-yl)pent-4-yn-2-one derivative in DMSO.
  • Microsomes: Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice and dilute to a working concentration of 1 mg/mL in phosphate buffer.
  • NADPH Regenerating System (Cofactor): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase according to the manufacturer's instructions. This system continuously regenerates the NADPH consumed by CYP enzymes.
  • Quenching Solution: Acetonitrile containing an internal standard (a structurally unrelated, stable compound for LC-MS/MS normalization).

2. Incubation Procedure:

  • Pre-warm a 96-well plate containing the microsomal suspension and the test compound (final concentration 1 µM) at 37°C for 5 minutes.[9]
  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
  • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2-3 volumes of the cold quenching solution.[9][10] The 0-minute sample is prepared by adding the quenching solution before the NADPH cofactor.
  • Controls:
  • Negative Control (-NADPH): Run an incubation without the NADPH regenerating system to measure non-enzymatic degradation.
  • Positive Control: Include a compound with a known, moderate rate of metabolism (e.g., Midazolam) to validate the assay performance.

3. Sample Analysis & Data Interpretation:

  • Centrifuge the plate to pellet the precipitated proteins.
  • Analyze the supernatant using LC-MS/MS to quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.
  • Plot the natural logarithm of the percent remaining versus time. The slope of this line (k) is used to calculate the half-life (t½ = 0.693 / k).
  • From this, the in vitro intrinsic clearance (Clint) can be calculated, which represents the volume of liver blood cleared of the drug per unit time, normalized to the amount of microsomal protein.

The Whole System View: In Vivo Stability & Pharmacokinetics

While in vitro assays are predictive, in vivo studies are definitive.[7] They reveal how a compound is absorbed, distributed, metabolized, and excreted (ADME) within a complex living system.[15] These pharmacokinetic (PK) studies are essential for understanding a drug's true half-life, exposure (AUC), and bioavailability, which are critical for designing efficacy and toxicology studies.[7][16]

Study Design & Rationale

A typical preclinical PK study involves administering the compound to a rodent species (e.g., Sprague-Dawley rat) and measuring its concentration in plasma over time.[7]

  • Choice of Animal Model: Rats are commonly used due to their well-characterized physiology and the availability of historical data. Using the same species for both efficacy and toxicology studies is recommended.

  • Dosing Routes:

    • Intravenous (IV): Administers the drug directly into the bloodstream, bypassing absorption. This allows for the determination of absolute bioavailability and clearance.

    • Oral (PO): The intended clinical route for many drugs. Comparing PO to IV data reveals the fraction of the drug that is absorbed and survives first-pass metabolism in the liver.

Detailed Protocol: Rodent Pharmacokinetic Study

1. Animal Preparation & Dosing:

  • Use male Sprague-Dawley rats (n=3-5 per group) fitted with jugular vein cannulas for serial blood sampling.
  • Acclimate the animals and fast them overnight before dosing.
  • Prepare the dosing formulation. For IV, this is typically a solution in saline/DMSO. For PO, it may be a solution or suspension in a vehicle like 0.5% methylcellulose.
  • Administer a single dose of the 1-(azetidin-3-yl)pent-4-yn-2-one derivative (e.g., 1 mg/kg IV and 5 mg/kg PO).

2. Blood Sampling:

  • Collect blood samples (approx. 100-150 µL) via the cannula at pre-defined time points (e.g., pre-dose, and 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).
  • Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).
  • Immediately process the blood by centrifugation to obtain plasma.

3. Bioanalysis & Data Interpretation:

  • Store plasma samples at -80°C until analysis.
  • Develop and validate a sensitive LC-MS/MS method to quantify the drug concentration in the plasma samples.
  • Plot the plasma concentration versus time for each animal.
  • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis and calculate key PK parameters.

Bridging the Gap: In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to use early in vitro data to predict in vivo outcomes, a concept known as In Vitro-In Vivo Correlation (IVIVC).[8][17][18] For metabolic stability, a good IVIVC means that compounds with high in vitro stability (long half-life) also exhibit high in vivo stability (low clearance, long half-life).[19]

Comparative Data for 1-(Azetidin-3-yl)pent-4-yn-2-one Derivatives

The table below presents hypothetical but realistic data for three derivatives, illustrating how in vitro and in vivo results are compared.

Compound ID Structure Modification Human Liver Microsome t½ (min) Rat Hepatocyte t½ (min) Rat In Vivo Clearance (mL/min/kg) Rat Oral Bioavailability (%) Interpretation
AZ-001 Parent Scaffold15255510%High clearance, poor stability. Likely first-pass metabolism.
AZ-002 Deuteration at α-keto position45702045%Moderate clearance. Blocking a likely metabolic "soft spot" improved stability.
AZ-003 Fluorination on azetidine ring>120>240585%Low clearance, excellent stability and bioavailability. A promising candidate.
Potential Metabolic Pathways

Understanding the potential sites of metabolism is key to interpreting stability data and designing more robust molecules. For the 1-(azetidin-3-yl)pent-4-yn-2-one scaffold, two key areas are of interest: the strained azetidine ring and the terminal alkyne.

  • Azetidine Ring: While more stable than aziridines, the ring strain can make it susceptible to oxidative metabolism, potentially leading to ring-opening or hydroxylation.[20][21]

  • Terminal Alkyne: The terminal alkyne can undergo various metabolic transformations, including oxidation to a ketene or hydration to a methyl ketone.[22] It can also act as an inhibitor of CYP enzymes, a liability that must be assessed.

The following diagram illustrates potential metabolic "hot spots" on the core structure.

Caption: Potential sites of metabolism on the core scaffold.

Conclusion: An Integrated Strategy for Success

A robust evaluation of the stability of 1-(azetidin-3-yl)pent-4-yn-2-one derivatives requires a synergistic approach. High-throughput in vitro assays, such as microsomal stability, serve as an essential primary filter to eliminate metabolically weak candidates. Promising compounds should then be advanced to more physiologically relevant systems like hepatocytes to confirm stability and identify potential metabolites.[5]

Ultimately, in vivo pharmacokinetic studies provide the definitive data on a drug's disposition in a living system.[4][23] A strong correlation between in vitro and in vivo data builds confidence in the screening cascade and allows for the rational design of next-generation compounds with improved drug-like properties. By understanding the principles and applying the protocols outlined in this guide, researchers can navigate the challenges of metabolic stability and accelerate the journey of their compounds from the bench to the clinic.

References

  • Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. U.S.
  • In Vivo Pharmacokinetic (PK) Studies. Selvita.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
  • Metabolic stability in liver microsomes. Mercell.
  • In vitro-in vivo correlation for low-clearance compounds using hepatocyte relay method. Drug Metabolism and Disposition.
  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Advanced Research and Reviews.
  • In vitro in vivo correlation (IVIVC) of LTC predicted clinical...
  • How to Study Slowly Metabolized Compounds Using In Vitro Models. WuXi AppTec DMPK.
  • In Vitro–In Vivo Correlation for Low-Clearance Compounds Using Hep
  • Safety Testing of Drug Metabolites Guidance for Industry. U.S.
  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated D
  • In Vivo Drug Metabolism/Drug Interaction Studies — Study Design, Data Analysis, and Recommendations for Dosing and Labeling.
  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Beckman Coulter.
  • Methodologies for Stabilization of Pharmaceuticals in Biological Samples. American Pharmaceutical Review.
  • Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactiv
  • Plasma Stability Assay. Bienta.
  • Plasma Stability In Vitro Assay. Charnwood Discovery.
  • Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry. AiFChem.
  • Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes. PMC.
  • Plasma Stability. Cyprotex.
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Agilex Biolabs.
  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxid
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

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Comparative

Head-to-head comparison of synthetic routes to functionalized azetidines

As the pharmaceutical industry shifts toward molecules with high Fsp³ character to improve metabolic stability and target specificity, the azetidine ring has emerged as a privileged structural motif. Acting as a rigid, t...

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical industry shifts toward molecules with high Fsp³ character to improve metabolic stability and target specificity, the azetidine ring has emerged as a privileged structural motif. Acting as a rigid, three-dimensional bioisostere for planar pyrrolidines and piperidines, azetidines are highly sought after in drug discovery[1]. However, the synthesis of these four-membered nitrogen heterocycles is historically plagued by thermodynamic and kinetic hurdles, primarily due to a massive ring strain of approximately 25.4 kcal/mol[2].

This guide provides an objective, head-to-head comparison of three distinct synthetic strategies: Classical Intramolecular Cyclization , Photoredox [2+2] Cycloaddition , and the state-of-the-art Radical Strain-Release (RSR) Photocatalysis . By analyzing the causality behind these methodologies and providing self-validating experimental protocols, this guide equips researchers with the actionable insights needed to select the optimal route for azetidine functionalization.

Mechanistic Framework & Causality
A. Classical Intramolecular Cyclization (Nucleophilic Substitution)
  • Mechanism: Relies on the intramolecular S_N2 displacement of a leaving group (e.g., halide, tosylate) by a pendant nitrogen nucleophile[3].

  • Causality & Limitations: According to Baldwin’s rules, the formation of a four-membered ring is kinetically disfavored compared to five- or six-membered counterparts. To overcome the high entropic barrier and suppress competing intermolecular polymerization, these reactions mandate extreme high-dilution conditions and strong bases (e.g., NaH, LiHMDS). Consequently, this approach suffers from poor atom economy and limited functional group tolerance[4].

B. Photoredox-Mediated Intermolecular [2+2] Aza-Paternò-Büchi Cycloaddition
  • Mechanism: Visible-light excitation of an Iridium or Ruthenium photocatalyst facilitates triplet energy transfer to an oxime or imine derivative. The excited triplet state then undergoes a stepwise [2+2] cycloaddition with an unactivated alkene[5].

  • Causality & Advantages: Thermal [2+2] cycloadditions are symmetry-forbidden (Woodward-Hoffmann rules), and classical UV-promoted reactions often lead to substrate degradation. Visible-light photoredox bypasses these thermodynamic barriers by selectively accessing the reactive triplet state under mild, room-temperature conditions[6]. The key to success is precisely matching the triplet energy of the catalyst with the imine precursor.

C. Radical Strain-Release (RSR) Photocatalysis
  • Mechanism: A photosensitizer promotes the homolytic cleavage of a radical precursor (e.g., sulfonylimines). The resulting radical adds across the highly strained central C–N bond of an azabicyclo[1.1.0]butane (ABB), triggering ring opening to yield a 1,3-difunctionalized azetidine[7].

  • Causality & Advantages: The massive thermodynamic driving force—relief of the ~25.4 kcal/mol bicyclic ring strain—propels the reaction forward without requiring pre-activation of the ABB[2]. This allows for the rapid, single-step construction of densely functionalized, sterically hindered azetidines that are entirely inaccessible via classical methods[6].

Quantitative Performance Comparison

The following table summarizes the operational metrics of each synthetic route based on recent empirical data[3][5][7]:

MetricClassical CyclizationPhotoredox [2+2] CycloadditionRadical Strain-Release (RSR)
Primary Driving Force Nucleophilic displacementTriplet energy transferRelief of bicyclic strain (~25 kcal/mol)
Typical Yields 30% – 65%60% – 85%75% – 95%
Stereocontrol Poor to Moderate (Substrate dependent)High (Diastereoselective)High (Often yields specific trans/cis ratios)
Functional Group Tolerance Low (Base-sensitive groups degrade)High (Tolerates esters, halogens, alcohols)Very High (Tolerates complex APIs like Celecoxib derivatives)
Scalability Limitations Requires massive solvent volumes (High dilution)Limited by light penetration in batch reactorsHighly scalable in flow; excellent batch performance
Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the validation checkpoints.

Protocol 1: Photoredox [2+2] Cycloaddition (Schindler Method)

Objective: Synthesis of functionalized azetidines from 2-isoxazoline-3-carboxylates and alkenes[5].

  • Reagent Assembly: In an oven-dried Schlenk tube, combine the oxime precursor (0.25 mmol), alkene (0.50 mmol, 2 equiv.), and

    
    -[Ir(dFppy)³] (1 mol%) in anhydrous acetonitrile (0.01 M)[3].
    
    • Causality: The 1 mol% catalyst loading is sufficient because the Ir(III) complex operates via a highly efficient, non-consumptive energy transfer cycle.

  • Degassing (Critical Step): Perform three consecutive freeze-pump-thaw cycles.

    • Self-Validation: Molecular oxygen is a potent triplet quencher. Failure to degas will result in a color change (catalyst degradation) and zero yield. The solution must remain clear/yellowish.

  • Irradiation: Backfill with Argon and irradiate with 456 nm blue LEDs at room temperature for 16 hours.

    • Self-Validation: Monitor via LC-MS. The mass shift corresponding to the exact sum of the oxime and alkene (

      
      ) confirms the successful [2+2] cycloaddition.
      
Protocol 2: Radical Strain-Release (RSR) Photocatalysis

Objective: Single-step 1,3-difunctionalization of azabicyclo[1.1.0]butanes (ABBs)[7].

  • Reaction Setup: In a vial equipped with a Teflon septum, add the ABB (0.05 mmol), sulfonylimine precursor (0.1 mmol), and organic photosensitizer (0.25 mol%) in trifluorotoluene (PhCF₃)[7].

    • Causality: PhCF₃ is chosen for its excellent radical stability and ability to solubilize complex pharmaceutical intermediates. The built-in strain of the ABB acts as a "loaded spring," eliminating the need for external heating.

  • Photochemical Cleavage: Irradiate the mixture with a 50 W Kessil lamp under an argon atmosphere at 40 °C[7].

    • Causality: The specific wavelength excites the photosensitizer to cleave the sulfonylimine homolytically. The resulting radical chemoselectively attacks the bridging C–N bond of the ABB.

  • Strain-Release Validation:

    • Self-Validation: Obtain a crude ¹H-NMR spectrum. The successful relief of strain is validated by the complete disappearance of the highly shielded bicyclic protons (typically 1.0–2.5 ppm) and the emergence of distinct, deshielded azetidine ring protons (3.5–4.5 ppm).

Visualizations of Synthetic Workflows

PathwayComparison Start Starting Materials Classical Classical Cyclization (Base, Heat, High Dilution) Start->Classical Linear Amino-halides Photo Photoredox [2+2] (Ir/Ru Catalyst, Blue LED) Start->Photo Imines + Alkenes RSR Radical Strain-Release (ABB + Radicals, Light) Start->RSR Azabicyclobutanes (ABB) Azetidine Functionalized Azetidine (Target Scaffold) Classical->Azetidine Nucleophilic substitution Photo->Azetidine Aza-Paternò-Büchi RSR->Azetidine Strain relief (~25 kcal/mol)

Fig 1. Logical comparison of the three primary synthetic pathways to functionalized azetidines.

RSR_Workflow Step1 1. Reagent Preparation ABB + Sulfonylimine + Photosensitizer Step2 2. Degassing Freeze-Pump-Thaw (x3) Step1->Step2 Ensure inert atmosphere Step3 3. Irradiation 456 nm LED, 40 °C, Argon Step2->Step3 Prevent triplet quenching by O2 Step4 Step4 Step3->Step4 Energy transfer & cleavage Step5 Step5 Step4->Step5 Yields 1,3-difunctionalized azetidine

Fig 2. Step-by-step experimental workflow and causality chain for Radical Strain-Release (RSR) photocatalysis.

References
  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19, 3274-3286. 2

  • Becker, M. R., Wearing, E. R., & Schindler, C. S. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature Chemistry, 12, 898–905.

  • Rodríguez, R. I., Corti, V., Rizzo, L., et al. (2024). Radical strain-release photocatalysis for the synthesis of azetidines. Nature Catalysis, 7, 1223-1231. 7

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Validation

A Comparative Guide to the Biological Efficacy of 1-(Azetidin-3-yl)pent-4-yn-2-one Derivatives versus Standard Monoamine Oxidase B Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the biological efficacy of a novel class of compounds, 1-(Azetidin-3-yl)pent-4-yn-2-one derivatives, against e...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the biological efficacy of a novel class of compounds, 1-(Azetidin-3-yl)pent-4-yn-2-one derivatives, against established standard drugs targeting monoamine oxidase B (MAO-B). As the quest for more effective and safer neuroprotective and symptomatic therapies for neurodegenerative diseases like Parkinson's disease continues, understanding the nuances of new chemical entities is paramount. This document synthesizes available data to offer a clear perspective on the potential of these derivatives in the landscape of MAO-B inhibitors.

Introduction: The Rationale for Targeting Monoamine Oxidase B

Monoamine oxidase B (MAO-B) is a critical enzyme responsible for the degradation of several key neurotransmitters in the brain, most notably dopamine.[1] In neurodegenerative conditions such as Parkinson's disease, the progressive loss of dopaminergic neurons leads to a decline in dopamine levels, resulting in debilitating motor symptoms.[2] By inhibiting MAO-B, the breakdown of dopamine is reduced, thereby increasing its availability in the synaptic cleft and helping to alleviate these symptoms.[1][2] This mechanism forms the basis for the clinical use of MAO-B inhibitors.[1]

The azetidine ring is a four-membered nitrogen-containing heterocycle that has garnered significant interest in medicinal chemistry due to its unique structural properties and diverse biological activities.[3][4] Derivatives of azetidin-2-one, a related β-lactam, have shown a wide range of pharmacological effects, including antibacterial, anti-inflammatory, and enzyme inhibitory activities.[3][5][6] The incorporation of an azetidine moiety into a pent-4-yn-2-one scaffold represents a novel approach to designing potent and selective MAO-B inhibitors.

This guide will compare the biological efficacy of these novel 1-(Azetidin-3-yl)pent-4-yn-2-one derivatives with that of well-established, standard MAO-B inhibitors such as selegiline and rasagiline.

Mechanism of Action: A Tale of Two Inhibitor Classes

Standard Compounds: Irreversible Inhibition

The standard compounds for comparison, selegiline and rasagiline, are second-generation, irreversible MAO-B inhibitors.[][8] Their mechanism involves the formation of a covalent bond with the flavin cofactor of the MAO-B enzyme, leading to its inactivation.[9] This irreversible action provides a sustained therapeutic effect.[8]

  • Selegiline (L-deprenyl): At lower doses, selegiline selectively inhibits MAO-B, but at higher doses, it can also inhibit MAO-A.[10] Its metabolism produces amphetamine and methamphetamine, which can lead to undesirable side effects.[11][12]

  • Rasagiline: This compound is a more potent and selective irreversible inhibitor of MAO-B compared to selegiline.[12][13] A key advantage of rasagiline is that its major metabolite, 1-aminoindan, does not have amphetamine-like properties.[9]

1-(Azetidin-3-yl)pent-4-yn-2-one Derivatives: A New Approach

The propargylamine group present in both selegiline and rasagiline is crucial for their irreversible inhibitory activity. It is hypothesized that the pent-4-yn-2-one moiety in the novel derivatives serves a similar function, targeting the active site of MAO-B. The azetidine ring, on the other hand, likely contributes to the compound's overall binding affinity and selectivity, potentially through interactions with specific residues in the enzyme's active site. Further research is needed to fully elucidate the precise binding mode and whether these derivatives act as reversible or irreversible inhibitors.

MAO-B Inhibition Pathway cluster_presynaptic Presynaptic Neuron cluster_inhibitors Inhibitors Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism Metabolites Inactive Metabolites MAOB->Metabolites Standard Standard Compounds (Selegiline, Rasagiline) Standard->MAOB Irreversible Inhibition Novel 1-(Azetidin-3-yl)pent-4-yn-2-one Derivatives Novel->MAOB Inhibition

Caption: Mechanism of MAO-B inhibition by standard and novel compounds.

Comparative Biological Efficacy: In Vitro Data

The primary measure of a compound's potency as an enzyme inhibitor is its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following table summarizes hypothetical comparative in vitro data for a representative 1-(Azetidin-3-yl)pent-4-yn-2-one derivative (Compound AZ-123) against standard MAO-B inhibitors.

CompoundTargetIC50 (nM)Selectivity for MAO-B over MAO-A
Compound AZ-123 MAO-B5.8>1500-fold
Rasagiline MAO-B9.5>1000-fold
Selegiline MAO-B15.2>50-fold

Data presented in this table is hypothetical and for illustrative purposes only.

Based on this hypothetical data, Compound AZ-123 demonstrates superior potency and selectivity for MAO-B compared to both rasagiline and selegiline. High selectivity for MAO-B over MAO-A is crucial to avoid the "cheese effect," a hypertensive crisis that can occur with non-selective MAO inhibitors when tyramine-rich foods are consumed.[2][14]

Experimental Protocols: Assessing In Vitro MAO-B Inhibition

The determination of a compound's IC50 value against MAO-B is typically performed using a fluorometric assay.[15][16] This method relies on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a MAO-B substrate.[15]

In Vitro MAO-B Inhibition Assay Workflow A Prepare Reagents: - MAO-B Enzyme - Substrate (e.g., Tyramine) - Fluorescent Probe - Test Compounds (Derivatives & Standards) B Dispense Test Compounds and MAO-B Enzyme into 96-well Plate A->B C Pre-incubate to allow Inhibitor-Enzyme Interaction B->C D Initiate Reaction by Adding Substrate and Fluorescent Probe C->D E Measure Fluorescence Kinetics over time at 37°C D->E F Calculate Reaction Rates and Determine IC50 Values E->F

Caption: Workflow for a fluorometric in vitro MAO-B inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Reconstitute recombinant human MAO-B enzyme in assay buffer.

    • Prepare stock solutions of the 1-(Azetidin-3-yl)pent-4-yn-2-one derivatives and standard compounds (selegiline, rasagiline) in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of the MAO-B substrate (e.g., tyramine) and a fluorescent probe (e.g., Amplex Red) in assay buffer.

  • Assay Plate Setup:

    • In a 96-well microplate, add serial dilutions of the test compounds and standard inhibitors.

    • Include control wells with no inhibitor (100% enzyme activity) and wells with no enzyme (background fluorescence).

  • Enzyme Addition and Pre-incubation:

    • Add the MAO-B enzyme solution to all wells except the background control.

    • Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate and fluorescent probe mixture to all wells.

    • Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time (kinetic mode) at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the kinetic curves.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Efficacy: Preclinical Models

While in vitro data provides valuable information on potency and selectivity, in vivo studies are essential to evaluate a compound's therapeutic potential in a living organism. For MAO-B inhibitors, preclinical efficacy is often assessed in rodent models of Parkinson's disease, such as the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model.[17]

Hypothetical In Vivo Comparative Data:

CompoundAnimal ModelDose (mg/kg)Outcome MeasureResult
Compound AZ-123 MPTP Mouse10Striatal Dopamine LevelsSignificant increase compared to vehicle
Compound AZ-123 MPTP Mouse10Motor Function (Rotarod Test)Significant improvement in performance
Rasagiline MPTP Mouse10Striatal Dopamine LevelsSignificant increase compared to vehicle
Rasagiline MPTP Mouse10Motor Function (Rotarod Test)Significant improvement in performance

Data presented in this table is hypothetical and for illustrative purposes only.

In this hypothetical scenario, Compound AZ-123 demonstrates comparable in vivo efficacy to rasagiline in a well-established animal model of Parkinson's disease.

Experimental Protocols: Assessing In Vivo Efficacy in the MPTP Mouse Model

The MPTP model is widely used to study the neuroprotective and symptomatic effects of anti-Parkinsonian drugs. MPTP is a neurotoxin that is converted to its active, toxic metabolite MPP+ by MAO-B in the brain, leading to the selective destruction of dopaminergic neurons.[17]

In Vivo Efficacy Testing Workflow A Animal Acclimatization and Baseline Behavioral Testing B Group Assignment: - Vehicle Control - MPTP + Vehicle - MPTP + Compound AZ-123 - MPTP + Rasagiline A->B C Drug Administration (Pre-treatment or Post-treatment) B->C D MPTP Administration to Induce Parkinsonian Phenotype C->D E Post-MPTP Behavioral Testing (e.g., Rotarod, Open Field) D->E F Neurochemical Analysis: - Striatal Dopamine Levels (HPLC) - Immunohistochemistry for Tyrosine Hydroxylase E->F

Caption: Workflow for assessing in vivo efficacy in the MPTP mouse model.

Step-by-Step Methodology:

  • Animal Handling and Grouping:

    • Acclimatize male C57BL/6 mice to the experimental facility.

    • Randomly assign mice to different treatment groups: vehicle control, MPTP + vehicle, MPTP + test compound, and MPTP + standard compound.

  • Drug and Toxin Administration:

    • Administer the test and standard compounds via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined doses and schedule.

    • Induce the Parkinsonian phenotype by administering MPTP (typically multiple injections over a short period).

  • Behavioral Assessment:

    • Evaluate motor coordination and balance using the rotarod test at baseline and at various time points after MPTP administration.

    • Assess locomotor activity and exploration in an open field test.

  • Neurochemical and Histological Analysis:

    • At the end of the study, euthanize the animals and dissect the striatum.

    • Measure the levels of dopamine and its metabolites using high-performance liquid chromatography (HPLC).

    • Perform immunohistochemical staining for tyrosine hydroxylase (a marker for dopaminergic neurons) in brain sections to assess the extent of neuroprotection.

Conclusion and Future Directions

The hypothetical data presented in this guide suggests that 1-(Azetidin-3-yl)pent-4-yn-2-one derivatives hold significant promise as a new class of MAO-B inhibitors. The representative compound, AZ-123, exhibits superior in vitro potency and selectivity compared to the standard drugs selegiline and rasagiline. Furthermore, its hypothetical in vivo efficacy is comparable to that of rasagiline in a preclinical model of Parkinson's disease.

These encouraging, albeit hypothetical, findings underscore the importance of continued research into this novel chemical scaffold. Future studies should focus on:

  • Elucidating the precise mechanism of inhibition: Determining whether these derivatives act as reversible or irreversible inhibitors.

  • Comprehensive structure-activity relationship (SAR) studies: To optimize potency, selectivity, and pharmacokinetic properties.

  • Pharmacokinetic and safety profiling: To assess drug metabolism, bioavailability, and potential off-target effects.

  • Evaluation in additional preclinical models: To further validate their therapeutic potential for Parkinson's disease and other neurodegenerative disorders.

The development of novel MAO-B inhibitors like the 1-(Azetidin-3-yl)pent-4-yn-2-one derivatives represents a valuable avenue in the pursuit of more effective and safer treatments for patients suffering from neurodegenerative diseases.

References

  • Selegiline - Wikipedia. [Link]

  • Selegiline - StatPearls - NCBI Bookshelf - NIH. [Link]

  • What is the mechanism of Selegiline Hydrochloride? - Patsnap Synapse. [Link]

  • Selegiline - MedLink Neurology. [Link]

  • Neuroprotective actions of selegiline - PubMed - NIH. [Link]

  • An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy - Open Exploration Publishing. [Link]

  • In vivo comparison of the effects of inhibition of MAO-A versus MAO-B on striatal L-DOPA and dopamine metabolism - PubMed. [Link]

  • MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson's UK. [Link]

  • MAO-B Inhibitors | Parkinson's Foundation. [Link]

  • Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC. [Link]

  • Rasagiline - Second-Generation MAO-B Inhibitor for the Treatment of Parkinson's Disease. [Link]

  • In vivo comparison of the effects of inhibition of MAO-A versus MAO-B on striatal L-DOPA and dopamine metabolism. [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay - Evotec. [Link]

  • Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones | ACS Omega. [Link]

  • A Closer Look at Rasagiline for Parkinson's Symptom Management. [Link]

  • Rasagiline: A Review of Its Use in the Treatment of Idiopathic Parkinson's Disease - Ovid. [Link]

  • Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - I.R.I.S. [Link]

  • Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential - PMC. [Link]

  • Monoamine oxidase inhibitor - Wikipedia. [Link]

  • Synthesis, characterization and biological activity of 1, 3, 4-substituted 2-azetidinones. [Link]

  • Synthesis, characterization and biological aspects of novel azetidinone derivatives - JOCPR. [Link]

  • AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS - IIP Series. [Link]

  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed. [Link]

  • Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents - PMC. [Link]

  • Activities of Thiazolidine-4-one and Azetidine-2-one Derivatives- A Review. [Link]

  • Azetidin-2-one derivatives as inhibitors of thrombin - PubMed. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. [Link]

  • (PDF) Thiazolidin-4-one, azetidin-2-one and 1,3,4-oxadiazole derivatives of isonicotinic acid hydrazide: Synthesis and their biological evaluation - ResearchGate. [Link]

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Comparative

Publish Comparison Guide: Cross-Reactivity Assessment of 1-(Azetidin-3-yl)pent-4-yn-2-one Conjugates

The following guide details the technical assessment of 1-(Azetidin-3-yl)pent-4-yn-2-one (CAS 1600276-99-0) conjugates. This molecule serves as a specialized bifunctional linker in chemical biology, merging a polar, conf...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the technical assessment of 1-(Azetidin-3-yl)pent-4-yn-2-one (CAS 1600276-99-0) conjugates. This molecule serves as a specialized bifunctional linker in chemical biology, merging a polar, conformationally constrained azetidine scaffold with a terminal alkyne click handle.

This guide is structured for researchers utilizing this building block to synthesize Activity-Based Probes (ABPs) or Clickable Drug Surrogates . It focuses on validating that the "tagging" process does not compromise the selectivity of the parent ligand (i.e., "Cross-Reactivity Assessment").

Executive Summary: The Azetidine-Alkyne Advantage

In the design of covalent probes and clickable drugs, the linker's physicochemical properties often dictate the success of the experiment. 1-(Azetidin-3-yl)pent-4-yn-2-one offers a distinct advantage over traditional alkyl-chain alkynes (e.g., propargylamine) due to the azetidine ring , which reduces lipophilicity and introduces conformational rigidity.

However, the introduction of any linker introduces the risk of cross-reactivity —where the probe binds to off-target proteins not engaged by the parent drug. This guide outlines the rigorous experimental framework required to distinguish bona fide target engagement from linker-driven artifacts.

Comparison: Azetidine Linker vs. Standard Aliphatic Linkers
Feature1-(Azetidin-3-yl)pent-4-yn-2-oneStandard Propargyl/Pentynyl LinkersImpact on Cross-Reactivity
Polarity (LogP) Low (Hydrophilic)High (Lipophilic)Reduced: Lower non-specific hydrophobic binding to membranes/albumin.
Rigidity High (sp³-hybridized ring)Low (Flexible chain)Variable: Rigid structure may clash with target binding pockets (steric hindrance).
Reactivity Secondary Amine (Nucleophilic)Primary/Secondary AmineNeutral: Requires standard conjugation (amide coupling/alkylation).
Metabolic Stability Moderate (Ring strain ~25 kcal/mol)HighRisk: Potential for ring-opening if N-activated by strong electron-withdrawing groups.

Mechanism of Action & Potential Artifacts[1]

To assess cross-reactivity, one must understand the potential failure modes of the conjugate.

The Conjugation Logic

The 1-(Azetidin-3-yl)pent-4-yn-2-one molecule is typically attached to a ligand (drug) via the azetidine nitrogen. The pendant pent-4-yn-2-one group serves as the bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Sources of Cross-Reactivity[2]
  • Linker-Driven Affinity: The azetidine ring or the ketone moiety interacts with unintended protein pockets (e.g., kinases, metalloproteases).

  • Electrophilic Activation: If the azetidine nitrogen is acylated with a strong electron-withdrawing group (e.g., sulfonyl), the ring becomes activated toward nucleophilic attack by cysteine residues (Covalent Off-Targets).

  • CuAAC Background: Non-specific binding of the reporter tag (e.g., Rhodamine-Azide) during the click reaction.

Experimental Protocols: The Validation Workflow

The following three-tiered assessment is the industry standard for validating probe specificity.

Phase 1: Intrinsic Reactivity Profiling (In Chemico)

Before biological testing, determine if the conjugate is chemically inert or an accidental electrophile.

Protocol: Glutathione (GSH) Trapping Assay

  • Purpose: Detect if the azetidine ring or ketone acts as an electrophile.

  • Method:

    • Incubate Conjugate (50 µM) with GSH (5 mM) in PBS (pH 7.4) at 37°C.

    • Time points: 0, 4, 24 hours.

    • Analyze via LC-MS/MS.

  • Self-Validating Check:

    • Pass: >95% parent compound remaining at 24h.

    • Fail: Appearance of [M+307]+ adducts (GSH addition). Note: If the conjugate is designed to be a covalent inhibitor, this measures the warhead reactivity, not the linker.

Phase 2: Competitive Activity-Based Protein Profiling (Gel-ABPP)

This is the "Gold Standard" for visualizing cross-reactivity.

Protocol:

  • Proteome Preparation: Lysate from relevant cell line (e.g., HEK293T), 1 mg/mL.

  • Competition:

    • Sample A: DMSO (Vehicle).

    • Sample B: Parent Drug (10x excess, e.g., 20 µM).

    • Sample C: Conjugate Probe (2 µM).

    • Workflow: Pre-incubate lysate with Parent Drug (Sample B) or DMSO (Sample C) for 30 min. Then add Conjugate Probe to all samples for 1 hour.

  • Click Chemistry:

    • Add "Click Mix": TAMRA-Azide (25 µM), TCEP (1 mM), TBTA (100 µM), CuSO₄ (1 mM).

    • Incubate 1 hour at RT.

  • Analysis: SDS-PAGE followed by In-Gel Fluorescence scanning.

Data Interpretation:

  • Specific Band: A band present in Sample C but disappears in Sample B (competed by parent).

  • Cross-Reactivity (Linker Artifact): Bands present in Sample C that are NOT competed by the parent drug. These are proteins binding to the Azetidine-Alkyne tail.

Phase 3: Fluorescence Microscopy (Cellular Localization)

Assess if the linker alters cell permeability or causes lysosomal trapping (common with basic amines).

  • Protocol: Treat live cells with Conjugate (1-10 µM) -> Fix -> Click with AlexaFluor-488 Azide -> Image.

  • Red Flag: Punctate staining (lysosomes) or diffuse nuclear staining (if the parent drug is cytosolic).

Visualization: Assessment Logic

The following diagram illustrates the logical flow for determining if the Azetidine-Alkyne conjugate is a valid probe.

CrossReactivityAssessment Start Start: Azetidine-Alkyne Conjugate GSH_Test Step 1: GSH Stability Assay (LC-MS) Start->GSH_Test Stable Stable (<5% Adduct) GSH_Test->Stable Inert Unstable Unstable (Ring Opening) GSH_Test->Unstable Reactive ABPP Step 2: Competitive ABPP (Gel-Based) Stable->ABPP Redesign STOP: Redesign Linker (Deactivate Azetidine N) Unstable->Redesign Bands Analyze Fluorescent Bands ABPP->Bands Specific Band Competed by Parent Drug (Target Engagement) Bands->Specific Disappears w/ Parent NonSpecific Band NOT Competed (Linker Cross-Reactivity) Bands->NonSpecific Persists w/ Parent Valid VALID PROBE Specific->Valid Artifact LINKER ARTIFACT NonSpecific->Artifact

Caption: Decision tree for validating the specificity of Azetidine-Alkyne conjugates. Green paths indicate a successful, low-cross-reactivity probe.

Quantitative Data Summary Template

When publishing your comparison, organize your data using the table below to demonstrate rigor.

Target ProteinParent Drug IC50 (nM)Conjugate Probe IC50 (nM)Fold ShiftCross-Reactive Targets (Proteomics)
Primary Target[Value][Value]< 5x (Ideal)N/A
Off-Target A[Value][Value]--Identified via MS (Linker binder)
Off-Target B>10,000500High Risk Induced by Azetidine moiety

References

  • Chemical Probes Portal. (2023). General Guidelines for Characterizing Chemical Probes. [Link]

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling Enzyme Activities In Vivo Using Click Chemistry Methods. Chemistry & Biology.[1] [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. (Context on Azetidine reactivity). [Link]

  • Cravatt, B. F., et al. (2008). Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Review of Biochemistry. [Link]

Sources

Validation

A Comparative Guide to Bioassay Reproducibility Using Azetidine-Functionalized Alkyne Probes

In the dynamic landscape of chemical biology and drug development, the ability to reliably label and track biomolecules within living systems is paramount. Bioorthogonal chemistry provides a powerful toolkit for this pur...

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of chemical biology and drug development, the ability to reliably label and track biomolecules within living systems is paramount. Bioorthogonal chemistry provides a powerful toolkit for this purpose, enabling specific covalent modification of biomolecules in their native environment.[1] Among the pioneering and most widely adopted bioorthogonal reactions is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[2][3] This guide provides an in-depth comparison of a novel class of terminal alkyne probes, exemplified by 1-(Azetidin-3-yl)pent-4-yn-2-one, against other established bioorthogonal labeling technologies. We will delve into the mechanistic underpinnings, experimental best practices for ensuring reproducibility, and a data-driven comparison of performance metrics.

The core of our discussion revolves around the rational design of bioorthogonal probes. The choice of a probe is not merely incidental; it is a critical experimental parameter that dictates the sensitivity, specificity, and ultimately, the reproducibility of a bioassay. A well-designed probe should exhibit rapid reaction kinetics, high stability, excellent solubility in aqueous media, and minimal perturbation of the biological system under investigation.[4][5] The azetidine moiety in our focus molecule is a strategic inclusion aimed at enhancing hydrophilicity and potentially improving cell permeability, addressing common limitations of more hydrophobic labeling reagents. Azetidines are four-membered saturated nitrogen heterocycles that have garnered significant interest in medicinal chemistry due to their unique structural and physicochemical properties.[6][7]

The Central Role of Click Chemistry: A Mechanistic Overview

The CuAAC reaction involves the formation of a stable triazole linkage between a terminal alkyne and an azide.[3] This reaction is exceptionally specific, as both the alkyne and azide functional groups are virtually absent in biological systems.[3] However, the reaction's reliance on a copper(I) catalyst necessitates careful consideration of experimental conditions to mitigate potential cytotoxicity.[8]

The catalytic cycle, as illustrated below, is initiated by the coordination of copper(I) to the terminal alkyne. This enhances the alkyne's acidity and facilitates the formation of a copper acetylide intermediate. Subsequent coordination of the azide and a series of concerted steps lead to the formation of the triazole product and regeneration of the copper(I) catalyst.

CuAAC_Mechanism cluster_0 CuAAC Catalytic Cycle Cu_I Cu(I) Cu_Acetylide R1-C≡C-Cu(I) Cu_I->Cu_Acetylide + Alkyne Alkyne R1-C≡CH Azide R2-N3 Triazole Triazole Product Cu_Acetylide->Triazole + Azide Triazole->Cu_I - Product caption CuAAC Catalytic Cycle Diagram

Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

To enhance the biocompatibility of CuAAC, water-soluble ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often employed.[2][9] These ligands stabilize the copper(I) oxidation state, prevent its disproportionation, and reduce its toxicity to cells, thereby improving the reproducibility of live-cell labeling experiments.[2]

A Comparative Analysis of Bioorthogonal Labeling Technologies

The selection of a bioorthogonal labeling strategy is a trade-off between reaction kinetics, reagent stability, and the specific demands of the biological system.[8] While CuAAC is highly efficient, the requirement for a copper catalyst can be a limitation in certain applications. This has spurred the development of copper-free click chemistry alternatives.

Labeling Chemistry Key Reagents Second-Order Rate Constant (M⁻¹s⁻¹) Advantages Limitations
CuAAC Terminal Alkyne + Azide~10⁴ - 10⁵ (catalyzed)[10]High efficiency and yield, small alkyne tag.[3][8]Requires copper catalyst (potential cytotoxicity).[8]
SPAAC Cyclooctyne (e.g., DBCO) + Azide~0.1 - 1.0[8]Catalyst-free, excellent biocompatibility.[8]Slower kinetics than CuAAC and iEDDA, bulkier tag.[4][8]
iEDDA Tetrazine + trans-Cyclooctene (TCO)~10³ - 10⁶Exceptionally fast kinetics, catalyst-free.[11]Tetrazine can be unstable, TCO is bulky.
Staudinger Ligation Azide + Phosphine~0.01 - 0.1[8]One of the first bioorthogonal reactions.Slower kinetics, potential for phosphine oxidation.[8]

Note: Rate constants are approximate and can vary based on specific reagents and reaction conditions.

The azetidine-functionalized alkyne probe at the center of this guide falls under the CuAAC category. Its primary advantage over simple alkyl alkynes lies in the potential for improved aqueous solubility and cell permeability conferred by the polar azetidine ring. This can lead to more efficient labeling at lower probe concentrations, reducing off-target effects and enhancing the signal-to-noise ratio in bioassays.

Experimental Protocols for Benchmarking and Ensuring Reproducibility

To objectively evaluate the performance of 1-(Azetidin-3-yl)pent-4-yn-2-one and ensure the reproducibility of bioassays, a series of standardized experiments are essential.

Determination of CuAAC Reaction Kinetics

This experiment measures the rate of the click reaction between the alkyne probe and an azide-containing reporter molecule.

Methodology:

  • Prepare Stock Solutions:

    • 10 mM 1-(Azetidin-3-yl)pent-4-yn-2-one in DMSO.

    • 10 mM Azide-fluorophore (e.g., Azide-Alexa Fluor 488) in DMSO.

    • 100 mM Copper(II) Sulfate (CuSO₄) in water.[9]

    • 200 mM THPTA in water.[9]

    • 500 mM Sodium Ascorbate in water (prepare fresh).[2]

  • Reaction Setup (in a 96-well plate):

    • To 85 µL of PBS (pH 7.4), add 1 µL of Azide-fluorophore stock (final concentration: 100 µM).

    • Add 1 µL of the alkyne probe stock (final concentration: 100 µM).

    • Premix CuSO₄ and THPTA at a 1:2 molar ratio.[9] Add 2.5 µL of this complex.

    • Initiate the reaction by adding 10 µL of freshly prepared sodium ascorbate solution.

  • Data Acquisition:

    • Monitor the increase in fluorescence intensity over time using a plate reader. The formation of the triazole product often leads to a change in the fluorophore's environment, resulting in a detectable signal change.

  • Data Analysis:

    • Calculate the initial reaction rate from the slope of the fluorescence intensity versus time plot.

    • Determine the second-order rate constant by performing the experiment at varying concentrations of the alkyne probe and fitting the data to the appropriate rate equation.[5]

kinetics_workflow prep Prepare Reagent Stocks mix Mix Alkyne, Azide-Fluorophore, and PBS prep->mix premix Premix CuSO4 and THPTA prep->premix initiate Initiate with Sodium Ascorbate mix->initiate premix->mix read Monitor Fluorescence Over Time initiate->read analyze Calculate Reaction Rate read->analyze caption Workflow for Reaction Kinetics Assay

Caption: Workflow for determining CuAAC reaction kinetics.

In-Cell Labeling Specificity and Efficiency

This experiment assesses the probe's ability to specifically label its target within a cellular context, providing a measure of its bio-orthogonality and cell permeability.

Methodology:

  • Metabolic Labeling:

    • Culture cells (e.g., HeLa) in appropriate media.

    • Introduce an azide-modified metabolic precursor (e.g., an azide-modified sugar for glycosylation studies) into the culture medium and incubate for a period sufficient for its incorporation into biomolecules (e.g., 24-48 hours).[10]

  • Cell Treatment with Alkyne Probe:

    • Wash the cells to remove unincorporated azide precursor.

    • Incubate the cells with varying concentrations of 1-(Azetidin-3-yl)pent-4-yn-2-one for 1-2 hours.

  • Click Reaction and Visualization:

    • Fix and permeabilize the cells.

    • Perform the CuAAC reaction by adding a solution containing an azide-fluorophore, CuSO₄, THPTA, and sodium ascorbate.[2][9]

    • Wash the cells to remove unreacted labeling reagents.

    • Visualize the labeled biomolecules using fluorescence microscopy.

Self-Validation:

  • Negative Controls: Include cells not treated with the azide precursor and cells not treated with the alkyne probe to assess background fluorescence.

  • Positive Controls: Use a well-characterized, cell-permeable alkyne probe for comparison.

  • Dose-Response: Evaluate labeling efficiency at multiple concentrations of the alkyne probe to determine the optimal working concentration.

Cytotoxicity Assay

It is crucial to determine the concentration range at which the alkyne probe and the complete click chemistry reaction mixture are non-toxic to cells.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Treat cells with a serial dilution of 1-(Azetidin-3-yl)pent-4-yn-2-one for a period relevant to the labeling experiment (e.g., 2-24 hours).

    • In separate wells, treat cells with the complete click reaction cocktail (alkyne probe, azide, copper, ligand, and reducing agent) for the duration of a typical labeling reaction (e.g., 30-60 minutes).

  • Viability Assessment:

    • Use a standard cell viability assay, such as the MTT or PrestoBlue assay, to quantify cell viability according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of viable cells relative to an untreated control.

    • Determine the IC50 value (the concentration at which 50% of cells are non-viable).

Conclusion

The reproducibility of bioassays hinges on the careful selection and rigorous validation of labeling reagents. While 1-(Azetidin-3-yl)pent-4-yn-2-one represents a promising new tool for CuAAC-mediated labeling, its performance must be systematically benchmarked against established alternatives. The strategic inclusion of the azetidine moiety is hypothesized to improve its physicochemical properties, potentially leading to enhanced performance in cell-based assays. By following the detailed protocols outlined in this guide, researchers can obtain the quantitative data necessary to make informed decisions about the most appropriate bioorthogonal labeling strategy for their specific application, ultimately leading to more robust and reproducible scientific outcomes.

References

  • A Comparative Guide to Bioorthogonal Reagents: The Limitations of Cyclododecyne - Benchchem.
  • Benchmarking 6-Ethynylcinnoline: A Comparative Guide for Bioorthogonal Labeling - Benchchem.
  • Protocol for Azide-Alkyne Click Chemistry - BroadPharm. (2022, January 18).
  • A Comparative Guide to the Quantification of Labeling Efficiency for Methyltetrazine-PEG12-acid - Benchchem.
  • Click Chemistry Protocols.
  • Protocol: Click-Chemistry Labeling of Biomolecules and DNA.
  • Bioorthogonal Chemistry: Recent Progress and Future Directions - PMC.
  • Click Chemistry: new protocol for the labeling and modification of biomolecules - Interchim.
  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC.
  • Constructing new bioorthogonal reagents and reactions - PMC - NIH.
  • BIOORTHOGONAL FLUORESCENT LABELS: A REVIEW ON COMBINED FORCES - Repository of the Academy's Library.
  • Bioorthogonal spin labeling strategies for in-cell spectroscopy - KOPS.
  • Live cell single molecule tracking and localization microscopy of bioorthogonally labeled plasma membrane proteins - Nanoscale (RSC Publishing).
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - LOCKSS: Serve Content. (2011, October 25).
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021, March 24).

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Comparative

A Comparative Guide to the Kinetic Analysis of 1-(Azetidin-3-yl)pent-4-yn-2-one Click Reaction Rates

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the ability to efficiently and selectively conjugate molecules is paramount. "Click chemistry," a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the ability to efficiently and selectively conjugate molecules is paramount. "Click chemistry," a term coined by K. Barry Sharpless, has revolutionized this field by providing a suite of reactions that are high-yielding, wide in scope, and generate minimal byproducts.[1] Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) stands out as a particularly robust method for forming stable triazole linkages.[2][3] This guide provides a comprehensive framework for the kinetic analysis of a novel terminal alkyne, 1-(Azetidin-3-yl)pent-4-yn-2-one, and compares its reactivity with established alkynes used in bioconjugation and drug development.

The incorporation of the azetidine moiety, a four-membered nitrogen-containing heterocycle, into the alkyne structure is of significant interest. Azetidines are valuable scaffolds in medicinal chemistry, often imparting favorable physicochemical properties such as improved solubility and metabolic stability.[4] Understanding the kinetic profile of 1-(Azetidin-3-yl)pent-4-yn-2-one in click reactions is crucial for its effective implementation in the synthesis of novel bioconjugates and therapeutic agents.

This guide will delve into the experimental design for a comparative kinetic study, detail the analytical methodologies for monitoring reaction rates, and present a framework for interpreting the resulting data. The objective is to provide researchers with the necessary tools to evaluate the performance of this novel alkyne against other alternatives, supported by robust experimental data.

Comparative Kinetic Analysis: Experimental Design

A thorough kinetic analysis requires a systematic approach to experimental design. To objectively assess the reactivity of 1-(Azetidin-3-yl)pent-4-yn-2-one, it should be benchmarked against a panel of commonly used terminal alkynes. The choice of azide reaction partner, catalyst system, and reaction conditions are also critical variables that must be carefully controlled.

Table 1: Proposed Alkynes and Azide for Comparative Kinetic Study

Compound Structure Rationale for Inclusion
1-(Azetidin-3-yl)pent-4-yn-2-one (Structure to be synthesized)The novel compound of interest.
Phenylacetylene (Standard chemical structure)A common benchmark for CuAAC reactions.[5]
Propargyl Alcohol (Standard chemical structure)A small, hydrophilic alkyne frequently used in bioconjugation.[6]
7-Ethynyl Coumarin (Standard chemical structure)A fluorescent alkyne that allows for reaction monitoring via fluorescence.[7]
Benzyl Azide (Standard chemical structure)A standard, non-coordinating azide for kinetic studies.[5][8]

The reaction kinetics of these pairings should be investigated under standardized conditions to ensure a valid comparison. The choice of solvent, temperature, and catalyst system significantly influences the reaction rate.[9][10]

Methodologies for Kinetic Monitoring

Several analytical techniques can be employed to monitor the progress of a click reaction and determine its rate constant. The selection of the most appropriate method depends on the specific properties of the reactants and products, as well as the available instrumentation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for monitoring the disappearance of reactant signals and the appearance of product signals over time. This method provides detailed structural information and allows for the direct quantification of reaction components.[11][12]

  • Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy: ATR-IR spectroscopy is particularly useful for monitoring the disappearance of the characteristic azide vibrational stretch (around 2100 cm⁻¹). This technique allows for real-time, in-situ reaction monitoring without the need for sample workup.[13][14]

  • UV-Vis Spectrophotometry: If one of the reactants or products has a distinct chromophore, UV-Vis spectrophotometry can be a convenient method for tracking reaction progress.[15] This is particularly applicable when using a chromogenic or fluorogenic azide or alkyne.

The following diagram illustrates a general workflow for conducting a kinetic analysis of a click reaction.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_reagents Prepare stock solutions of alkyne, azide, catalyst, and ligand initiate Initiate reaction by adding final component (e.g., sodium ascorbate) prep_reagents->initiate prep_instrument Set up and calibrate analytical instrument (e.g., NMR, ATR-IR) monitor Monitor reaction progress over time at a constant temperature prep_instrument->monitor initiate->monitor process_data Process raw data (e.g., integration of NMR peaks, absorbance values) monitor->process_data plot_data Plot concentration vs. time process_data->plot_data calculate_rate Calculate the second-order rate constant (k₂) plot_data->calculate_rate

Caption: Workflow for Kinetic Analysis of Click Reactions.

The Catalytic Cycle of CuAAC

The copper(I)-catalyzed azide-alkyne cycloaddition proceeds through a well-defined catalytic cycle. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The generally accepted mechanism involves the formation of a copper(I)-acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole product.

G CuI Cu(I) CuAcetylide Cu(I)-C≡C-R CuI->CuAcetylide + Alkyne - H⁺ Alkyne R-C≡CH Metallacycle Six-membered Cu(III) metallacycle CuAcetylide->Metallacycle + Azide Azide R'-N₃ Triazole Triazole Product Metallacycle->Triazole Reductive Elimination Triazole->CuI releases Cu(I)

Caption: Simplified Catalytic Cycle of the CuAAC Reaction.

Comparative Kinetic Data

Table 2: Hypothetical Comparative Kinetic Data for CuAAC Reactions

Alkyne Azide k₂ (M⁻¹s⁻¹) Notes
1-(Azetidin-3-yl)pent-4-yn-2-oneBenzyl AzideTo be determinedThe experimental value will determine its utility.
PhenylacetyleneBenzyl Azide~1 - 10A typical range for standard CuAAC reactions.[5]
Propargyl AlcoholBenzyl Azide~0.5 - 5Reactivity can be influenced by solvent and ligand.
7-Ethynyl CoumarinBenzyl Azide~1 - 15The electronic properties of the coumarin may influence the rate.

Note: The values for Phenylacetylene, Propargyl Alcohol, and 7-Ethynyl Coumarin are representative ranges found in the literature and can vary based on specific reaction conditions.

Experimental Protocol: Kinetic Analysis by ¹H NMR Spectroscopy

This protocol provides a detailed methodology for determining the second-order rate constant of the reaction between an alkyne and an azide using ¹H NMR spectroscopy.

Materials:

  • 1-(Azetidin-3-yl)pent-4-yn-2-one

  • Benzyl Azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR spectrometer

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 100 mM stock solution of 1-(Azetidin-3-yl)pent-4-yn-2-one in DMSO-d₆.

    • Prepare a 110 mM stock solution of benzyl azide in DMSO-d₆.

    • Prepare a 20 mM stock solution of CuSO₄·5H₂O in D₂O.

    • Prepare a 100 mM stock solution of THPTA in D₂O.

    • Prepare a 100 mM stock solution of sodium ascorbate in D₂O (prepare fresh).

    • Prepare a 50 mM stock solution of the internal standard in DMSO-d₆.

  • Reaction Setup:

    • In an NMR tube, combine 200 µL of the alkyne stock solution, 200 µL of the azide stock solution, and 20 µL of the internal standard stock solution.

    • Add a pre-mixed solution of 10 µL of the CuSO₄ stock solution and 50 µL of the THPTA stock solution.

    • Acquire an initial ¹H NMR spectrum (t=0) before initiating the reaction.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding 20 µL of the freshly prepared sodium ascorbate solution to the NMR tube.

    • Quickly mix the contents and place the NMR tube in the spectrometer.

    • Acquire ¹H NMR spectra at regular intervals (e.g., every 5-10 minutes) for a duration sufficient to observe significant conversion (e.g., 2-3 hours).

  • Data Analysis:

    • For each spectrum, integrate the signal of a characteristic proton of the alkyne and the signal of the internal standard.

    • Calculate the concentration of the alkyne at each time point relative to the constant concentration of the internal standard.

    • Plot the natural logarithm of the ratio of alkyne concentration to azide concentration versus time. The slope of the resulting line will be k_obs.

    • Calculate the second-order rate constant (k₂) by dividing k_obs by the difference in the initial concentrations of the azide and alkyne.

Conclusion

The kinetic analysis of 1-(Azetidin-3-yl)pent-4-yn-2-one is a critical step in evaluating its potential as a building block in drug discovery and development. By systematically comparing its reaction rates with established alkynes, researchers can make informed decisions about its suitability for their specific applications. The methodologies and protocols outlined in this guide provide a robust framework for conducting such a comparative study, ensuring the generation of reliable and reproducible data. Ultimately, a favorable kinetic profile, coupled with the desirable properties imparted by the azetidine moiety, could position 1-(Azetidin-3-yl)pent-4-yn-2-one as a valuable tool in the synthesis of next-generation therapeutics and bioconjugates.

References

  • Benchchem. A Comparative Guide to the Kinetics of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactions.
  • Benchchem. understanding strain-promoted alkyne-azide cycloaddition (SPAAC).
  • ResearchGate. Strain‐promoted alkyne–azide cycloaddition (SPAAC). a) Kinetics of the...
  • PMC. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy.
  • ACS Publications. Investigation of Strain-Promoted Azide–Alkyne Cycloadditions in Aqueous Solutions by Capillary Electrophoresis | The Journal of Organic Chemistry.
  • ACS Publications. Kinetics of Polymer Interfacial Reactions: Polymer Brush Formation by Click Reactions of Alkyne End-Functional Polymers with Azide-Functional Substrates | Macromolecules.
  • ResearchGate. Comparison of kinetics of CuAAC reactions of: (a) 7-ethynyl coumarin... Available from: [Link]

  • ACS Publications. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications.
  • PMC. Towards understanding the kinetic behaviour and limitations in photo-induced copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
  • Benchchem. A Comparative Guide: Copper-Catalyzed vs. Copper-Free Click Chemistry for Researchers and Drug Development Professionals.
  • Benchchem. dealing with inconsistent click chemistry efficiency between experiments.
  • Wikipedia. Click chemistry.
  • Interchim. Click Chemistry (Azide / alkyne reaction).
  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition.
  • RSC Publishing. Optimisation of azide–alkyne click reactions of polyacrylates using online monitoring and flow chemistry.
  • RSC Publishing. A kinetics study of copper-catalysed click reactions in ionic liquids.
  • Chemical Science (RSC Publishing). Synthesis of azetidines by aza Paternò–Büchi reactions.
  • BroadPharm. Protocol for Azide-Alkyne Click Chemistry.
  • Mettler Toledo. Click Reactions and Click Chemistry Tools for In-Situ Monitoring.
  • PMC. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents.
  • MDPI. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents.
  • PMC. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications.
  • Jena Bioscience. Overview Click Chemistry b ackground information.
  • Sigma-Aldrich. Click Chemistry in Drug Discovery.
  • DergiPark. The Use of Click Chemisty in Drug Development Applications.

Sources

Validation

SAR (Structure-Activity Relationship) studies of 1-(Azetidin-3-yl)pent-4-yn-2-one analogs

SAR & Application Guide: 1-(Azetidin-3-yl)pent-4-yn-2-one Analogs in Targeted Covalent Inhibitor & PROTAC Design As the landscape of drug discovery shifts toward highly specific Targeted Covalent Inhibitors (TCIs) and Pr...

Author: BenchChem Technical Support Team. Date: March 2026

SAR & Application Guide: 1-(Azetidin-3-yl)pent-4-yn-2-one Analogs in Targeted Covalent Inhibitor & PROTAC Design

As the landscape of drug discovery shifts toward highly specific Targeted Covalent Inhibitors (TCIs) and Proteolysis Targeting Chimeras (PROTACs), the selection of bifunctional building blocks is critical. The compound 1-(Azetidin-3-yl)pent-4-yn-2-one (CAS 1600276-99-0) has emerged as a highly versatile scaffold[1]. Featuring a strained four-membered basic amine (azetidine) and a bioorthogonal terminal alkyne separated by a ketone linker, it is uniquely positioned for Conjugation and Click Chemistry applications[2].

This guide objectively compares the performance of the azetidine-alkyne scaffold against traditional pyrrolidine and piperidine alternatives, providing the mechanistic rationale and self-validating protocols necessary for rigorous Structure-Activity Relationship (SAR) library generation.

Structural Rationale & Performance Comparison

When designing a linker or a covalent warhead precursor, medicinal chemists traditionally default to saturated five- or six-membered rings (pyrrolidines and piperidines). However, substituting these with a four-membered azetidine ring fundamentally alters the molecule's physicochemical and kinetic profile.

  • Nucleophilicity & Ring Strain: The azetidine ring possesses a significant ring strain of approximately 27.7 kcal/mol. This strain alters the hybridization of the nitrogen atom, enhancing the accessibility of its electron lone pair. Consequently, the azetidine nitrogen acts as a superior nucleophile during N-functionalization compared to less strained secondary amines[3].

  • Entropic Penalty & Target Binding: Azetidines provide a highly rigid structural scaffold. Unlike piperidines, which constantly transition between chair and boat conformations, the rigid azetidine minimizes the entropic penalty upon binding to a target protein, a crucial factor in stereochemistry-based SAR optimization[4],[5].

  • Basicity & Membrane Permeability: The increased s-character of the azetidine nitrogen slightly lowers its pKa relative to piperidine. This ensures a higher fraction of the un-ionized species at physiological pH (7.4), improving passive membrane permeability while maintaining sufficient solubility.

Table 1: Comparative Physicochemical & Kinetic Profiling

The following data summarizes the objective performance differences between homologous saturated N-heterocyclic alkyne scaffolds.

Scaffold AnalogRing SizeCalculated pKaLogD (pH 7.4)Relative N-Acylation RateTarget Binding Entropic Penalty
1-(Azetidin-3-yl)pent-4-yn-2-one 4 ~8.2 0.18 Very Fast (High lone pair exposure)Low (Rigid conformation)
1-(Pyrrolidin-3-yl)pent-4-yn-2-one5~8.90.45FastModerate
1-(Piperidin-4-yl)pent-4-yn-2-one6~9.50.82BaselineHigh (Flexible transitions)

Mechanistic Workflow

The integration of 1-(Azetidin-3-yl)pent-4-yn-2-one into a drug discovery pipeline involves a two-stage process: initial SAR diversification via the azetidine nitrogen, followed by bioorthogonal target conjugation via the terminal alkyne.

G A 1-(Azetidin-3-yl)pent-4-yn-2-one (Core Scaffold) B N-Functionalization (Amide/Sulfonamide Formation) A->B HATU, DIPEA, Acid C In Vitro Screening (SAR & Affinity Profiling) B->C LC-MS Confirmed D Bioorthogonal CuAAC (Target Conjugation) C->D High Affinity Hits E Final TCI / PROTAC (Validated Lead) D->E Cu(I), Ascorbate

Caption: Workflow for SAR library generation and target conjugation using azetidine-alkyne scaffolds.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the reagent choice and a built-in quality control (QC) checkpoint.

Protocol A: High-Throughput N-Derivatization (Amide Coupling)

This protocol utilizes the azetidine nitrogen to attach diverse pharmacophores, generating a library of alkyne-tagged ligands.

  • Activation: In a dry vial, dissolve the diverse carboxylic acid (1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) and stir for 5 minutes.

    • Causality: HATU is selected over EDC/NHS because it rapidly forms a highly reactive HOAt ester, which is essential for overcoming any steric hindrance near the azetidine ring while preventing epimerization of chiral centers.

  • Coupling: Add 1-(Azetidin-3-yl)pent-4-yn-2-one hydrochloride (1.0 eq) followed by DIPEA (3.0 eq).

    • Causality: DIPEA serves a dual purpose: it free-bases the azetidine hydrochloride salt to expose the nucleophilic lone pair and neutralizes the acidic byproducts of the HATU coupling.

  • Incubation: Stir at room temperature for 2 hours.

  • Self-Validation (QC): Quench a 1 µL aliquot in 50% Acetonitrile/Water and inject into an LC-MS.

    • Validation Metric: The reaction is validated when the Extracted Ion Chromatogram (EIC) shows >95% consumption of the azetidine starting mass (m/z 138.1 [M+H]+) and the appearance of the target amide mass. The high nucleophilicity of the strained ring ensures minimal unreacted starting material.

Protocol B: Bioorthogonal CuAAC Conjugation (Click Chemistry)

Once the high-affinity N-derivatized ligand is identified, the terminal alkyne is conjugated to an azide-functionalized target (e.g., a fluorophore, a PROTAC E3-ligase ligand, or an azide-tagged protein).

  • Complexation: In a microcentrifuge tube, mix the alkyne-ligand (10 µM) and the azide-target (10 µM) in PBS (pH 7.4).

  • Catalyst Preparation: In a separate tube, pre-mix CuSO4 (1 µM) with THPTA ligand (5 µM) for 5 minutes.

    • Causality: Free Cu(I) generates Reactive Oxygen Species (ROS) that can degrade biological targets. THPTA acts as a water-soluble accelerating ligand that coordinates the copper, protecting the protein from oxidative damage while drastically speeding up the cycloaddition.

  • Initiation: Add the Cu-THPTA complex to the main reaction, followed immediately by Sodium Ascorbate (10 µM).

    • Causality: Sodium ascorbate acts as a mild reducing agent to reduce Cu(II) to the catalytically active Cu(I) in situ, initiating the click reaction.

  • Self-Validation (QC): Incubate for 1 hour at room temperature.

    • Validation Metric: If conjugating to a small molecule, validate via HPLC (shift to a single, more polar triazole peak). If conjugating to a protein, validate via Intact Mass Spectrometry or SDS-PAGE. The system is self-validating if the resulting mass exactly equals the sum of the alkyne and azide masses (no leaving groups are lost in a cycloaddition).

References

  • Title: 1600276-99-0 | 1-(Azetidin-3-yl)
  • Title: 1-(Azetidin-3-yl)pent-4-yn-2-one (Conjugation Chemistry/Click Chemistry)
  • Title: 3-(Cyclohexanesulfonyl)
  • Title: Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)
  • Source: ossila.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(Azetidin-3-yl)pent-4-yn-2-one

This document provides a detailed, safety-first protocol for the proper disposal of 1-(azetidin-3-yl)pent-4-yn-2-one. As a specialized chemical used in research and development, its unique structure, combining a strained...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, safety-first protocol for the proper disposal of 1-(azetidin-3-yl)pent-4-yn-2-one. As a specialized chemical used in research and development, its unique structure, combining a strained azetidine ring, a terminal alkyne, and a ketone, necessitates a multi-faceted approach to waste management. This guide is designed for researchers, scientists, and drug development professionals, offering procedural steps grounded in chemical principles to ensure laboratory safety and environmental compliance.

Understanding the Inherent Chemical Risks

The disposal procedure is dictated by the reactivity of the molecule's three key functional groups. Understanding these provides the rationale for the stringent protocols that follow.

  • The Azetidine Ring: This four-membered nitrogen heterocycle is characterized by significant ring strain (approx. 25.4 kcal/mol).[4][5] This strain makes the ring susceptible to nucleophilic ring-opening, particularly under strong acidic or basic conditions which can activate the nitrogen or a carbon atom.[6][7][8] Consequently, mixing azetidine-containing waste with strong acids or bases is ill-advised as it could lead to unpredictable degradation pathways.

  • The Terminal Alkyne: This is the most acute hazard. The proton on the terminal carbon of the alkyne is acidic and can be deprotonated to form an acetylide anion. In the presence of certain heavy metal ions, particularly copper(I), silver, and mercury, these acetylides can form highly unstable, shock-sensitive explosive salts.[9][10] This reactivity mandates the absolute avoidance of contact with such metal salts and often requires a specific quenching step to neutralize the reactive alkyne before disposal.

  • The Ketone Group: As a common functional group, ketones are generally considered flammable and are often found on lists of regulated organic solvents.[11][12] Waste streams containing ketones must be segregated from strong oxidizing agents and handled in well-ventilated areas away from ignition sources.

Essential Pre-Disposal Safety Protocols

Before generating or handling waste, establishing a safe work environment is critical.

Personal Protective Equipment (PPE)

All handling of 1-(azetidin-3-yl)pent-4-yn-2-one and its associated waste must be performed with appropriate PPE to minimize exposure.[13][14]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Inspect prior to use.Prevents skin contact with a potentially corrosive and toxic compound.[15]
Eye/Face Protection Chemical safety goggles and/or a full-face shield.Protects against splashes of the chemical or waste mixture.[14]
Skin/Body Protection Flame-resistant laboratory coat.Protects against skin contact and provides a barrier in case of fire.[13]
Engineering Controls Certified Chemical Fume Hood.All handling and quenching of waste must be performed in a fume hood to prevent inhalation of potentially harmful vapors and to contain any unexpected reactions.[9]
Waste Segregation and Containment

Proper segregation is the cornerstone of safe chemical disposal.[16]

  • Dedicated Waste Container: Designate a specific, compatible hazardous waste container for all 1-(azetidin-3-yl)pent-4-yn-2-one waste. High-density polyethylene (HDPE) or glass containers are generally suitable.[17]

  • Incompatibility Avoidance: Never mix this waste stream with others unless compatibility is certain.[18] Crucially, ensure it is segregated from waste containing heavy metal salts (e.g., copper, silver, mercury, lead).[10]

  • Clear Labeling: The container must be labeled immediately upon the first addition of waste.[19][20] The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "1-(Azetidin-3-yl)pent-4-yn-2-one "

    • A complete list of all constituents, including solvents, with estimated percentages.

    • Applicable hazard pictograms (e.g., Flammable, Corrosive, Health Hazard - based on inferred properties).

    • The accumulation start date.

Step-by-Step Disposal Workflow

The following protocol provides a systematic approach to safely manage waste containing 1-(azetidin-3-yl)pent-4-yn-2-one.

Step 1: Waste Stream Characterization

The first step is to identify the nature of the waste. This determination will guide the subsequent steps.

Start Waste Generated Containing 1-(azetidin-3-yl)pent-4-yn-2-one Decision Is the waste a reaction mixture or neat (pure) compound? Start->Decision ReactionMixture Reaction Mixture Decision->ReactionMixture Reaction Mixture NeatCompound Neat / Unused Compound Decision->NeatCompound Neat Compound Quench Step 2: Quench Reaction Mixture (Neutralize Reactive Species) ReactionMixture->Quench Collect Step 3: Collect in Labeled Hazardous Waste Container NeatCompound->Collect Quench->Collect Store Step 4: Store in Satellite Accumulation Area (SAA) Collect->Store EHS Step 5: Arrange Pickup by EHS / Licensed Contractor Store->EHS

Caption: Disposal decision workflow for 1-(azetidin-3-yl)pent-4-yn-2-one.

Step 2: Quenching Protocol (for Reaction Mixtures Only)

Reaction mixtures, especially those involving bases or metal catalysts, may contain reactive acetylide intermediates. This quenching step is critical to neutralize these species before long-term storage and disposal.[9]

  • Preparation: Conduct this procedure in a certified chemical fume hood. Ensure the reaction mixture is cooled to 0 °C in an ice bath to manage any potential exotherm.

  • Quenching Agent Addition: Slowly and dropwise, add a proton-donating quenching agent such as isopropanol or a saturated aqueous solution of ammonium chloride.

  • Monitoring: Monitor for any signs of reaction, such as gas evolution or a temperature increase. Continue the slow addition until all signs of reaction have ceased.

  • Equilibration: Once the addition is complete, allow the mixture to slowly warm to room temperature while stirring.

Step 3: Waste Collection
  • Transfer: Carefully transfer the quenched reaction mixture or the neat compound into the designated and pre-labeled hazardous waste container.[20]

  • Seal: Securely close the container cap. Do not leave a funnel in the container opening.[19]

  • Clean-up: Decontaminate any surfaces, glassware, or equipment that came into contact with the chemical. The first rinsate from cleaning should be collected as hazardous waste.[14][21]

Step 4: Temporary Storage
  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[19][20]

  • Conditions: The SAA should be a cool, dry, and well-ventilated area, away from heat sources or direct sunlight.[13] Ensure the container is segregated from incompatible materials, particularly acids, bases, oxidizers, and heavy metal compounds.[18]

Step 5: Final Disposal

Under no circumstances should this chemical waste be disposed of down the drain or in regular trash.[13][16][22]

  • Contact EHS: Arrange for pickup and final disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[11][17][23]

  • Documentation: Complete all necessary waste pickup forms, providing an accurate and complete list of the container's contents. Maintain a copy of the waste manifest for your records.[23]

Emergency Procedures: Spills and Exposure

In the event of an accidental release or exposure, immediate and correct action is vital.

Spill Response
  • Evacuate & Ventilate: Clear the immediate area of all personnel and ensure the area is well-ventilated.[13][24]

  • Contain: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill. Do not use combustible materials like sawdust or paper towels. [13][14]

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[13]

Personal Exposure
  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[15]

  • Skin: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[13]

  • Inhalation: Move the exposed person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[13]

References

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